molecular formula C6H4ClFN2O2 B1520950 2-Chloro-3-fluoro-6-nitroaniline CAS No. 948014-34-4

2-Chloro-3-fluoro-6-nitroaniline

Cat. No.: B1520950
CAS No.: 948014-34-4
M. Wt: 190.56 g/mol
InChI Key: BIYFBTINNKCDBR-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-6-nitroaniline ( 948014-34-4) is a chlorine- and fluorine-substituted nitrobenzene derivative with the molecular formula C₆H₄ClFN₂O₂ and a molecular weight of 190.56 g/mol . This compound is offered with a high purity level of 98% and is supplied as a solid . It is primarily utilized as a key building block in pharmaceutical synthesis and other scientific research applications . The product is available for purchase in various pack sizes to suit your lab needs, including 1g, 5g, 10g, 25g, and 100g . Safety and Handling: This compound requires careful handling. Safety information indicates it may be harmful if swallowed and can cause skin and serious eye irritation . It may also cause respiratory irritation . Recommended precautionary measures include wearing protective gloves and eye/face protection, using only in a well-ventilated area, and avoiding breathing its dust . The suggested storage condition is in a sealed container, in a dark place, at room temperature, and under an inert atmosphere . ⚠️ Intended Use: This product is for research use only and is not intended for diagnostic or therapeutic uses, or for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-fluoro-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFN2O2/c7-5-3(8)1-2-4(6(5)9)10(11)12/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYFBTINNKCDBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662808
Record name 2-Chloro-3-fluoro-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948014-34-4
Record name 2-Chloro-3-fluoro-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-3-fluoro-6-nitroaniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry is continually shaped by the exploration of novel molecular scaffolds. Substituted anilines, particularly those bearing halogen and nitro functionalities, represent a cornerstone in the synthesis of a diverse array of bioactive compounds. This technical guide focuses on 2-Chloro-3-fluoro-6-nitroaniline, a compound of significant interest due to its unique electronic and structural properties. As a Senior Application Scientist, the aim of this document is to provide a comprehensive overview of its chemical properties, plausible synthetic routes, and potential applications, thereby serving as a valuable resource for researchers in drug discovery and development. The strategic placement of chloro, fluoro, and nitro groups on the aniline ring presents a fascinating case study in substituent effects on reactivity and biological activity.

Molecular and Physicochemical Properties

This compound, with the CAS number 948014-34-4, is a substituted aromatic amine.[1][2] The interplay of its functional groups—an electron-donating amino group and electron-withdrawing chloro, fluoro, and nitro groups—governs its chemical behavior. The molecular formula is C₆H₄ClFN₂O₂ and it has a molecular weight of 190.56 g/mol .[1][3]

Structural and Electronic Features

The benzene ring is substituted with four different groups, leading to a specific electronic distribution that influences its reactivity. The nitro group (-NO₂) is a strong electron-withdrawing group, which significantly reduces the basicity of the aniline nitrogen by delocalizing its lone pair of electrons.[4][5] The chloro (-Cl) and fluoro (-F) substituents also exert electron-withdrawing inductive effects. This electronic profile makes the aromatic ring electron-deficient and influences the regioselectivity of further chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 948014-34-4[1][2]
Molecular Formula C₆H₄ClFN₂O₂[1][3]
Molecular Weight 190.56 g/mol [1][3]
IUPAC Name This compound
SMILES FC1=CC=C(--INVALID-LINK--=O)C(N)=C1Cl[2]
Purity ≥98% (commercially available)[1]
Storage Keep in dark place, inert atmosphere, room temperature.[2]

Synthesis and Reactivity

Proposed Synthetic Pathway

A logical precursor for the synthesis of this compound would be a di-halogenated nitrobenzene. For instance, a plausible route could involve the ammonolysis of a tri-substituted benzene derivative, such as 1,2-dichloro-3-fluoro-4-nitrobenzene. This approach is analogous to the synthesis of 2,3-dichloro-6-nitroaniline from 2,3,4-trichloronitrobenzene.[6][7]

Experimental Protocol: Proposed Synthesis of this compound

  • Reaction Setup: In a high-pressure autoclave, combine 1,2-dichloro-3-fluoro-4-nitrobenzene (1 equivalent) with a suitable organic solvent (e.g., ethanol).

  • Ammonolysis: Add an excess of aqueous ammonia to the reaction mixture.

  • Heating and Pressurization: Seal the autoclave and heat the mixture to a temperature typically ranging from 120-150°C for several hours. The internal pressure will increase due to the heating and the presence of ammonia.

  • Work-up: After cooling the reactor to room temperature, the reaction mixture is typically filtered to isolate the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Synthesis of this compound precursor 1,2-dichloro-3-fluoro-4-nitrobenzene product This compound precursor->product Ammonolysis (Heat, Pressure) reagent Aqueous Ammonia (NH3) reagent->product

Caption: Proposed synthetic route for this compound.

Reactivity Profile

The reactivity of this compound is dictated by its functional groups:

  • Amino Group: The amino group can undergo typical reactions such as diazotization, acylation, and alkylation. However, its nucleophilicity is reduced by the presence of the electron-withdrawing groups on the aromatic ring.

  • Aromatic Ring: The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions activated by the nitro group. The existing substituents will direct the position of any further electrophilic aromatic substitution, although the deactivated nature of the ring makes such reactions challenging.

  • Nitro Group: The nitro group can be reduced to an amino group, which would open up further synthetic possibilities for creating di-amino benzene derivatives.[8]

Spectroscopic Characterization

While experimental spectroscopic data for this compound is not available in the provided search results, we can predict the key features based on the analysis of similar compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals in the aromatic region. The exact chemical shifts and coupling patterns will be influenced by the electronic effects of all four substituents. The protons on the benzene ring will likely appear as complex multiplets due to coupling with each other and potentially with the fluorine atom. The amino protons will appear as a broad singlet.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts determined by the attached substituents. The carbon attached to the fluorine will show a characteristic large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively), and C-Cl and C-F stretching vibrations in the fingerprint region.

Mass Spectrometry (Predicted)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (190.56 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Applications in Drug Discovery and Development

Substituted nitroanilines are valuable building blocks in the synthesis of pharmaceuticals.[4][9] The presence of chloro, fluoro, and nitro groups in this compound suggests its potential utility in medicinal chemistry for several reasons:

  • Scaffold for Bioactive Molecules: This compound can serve as a starting material for the synthesis of more complex heterocyclic compounds, which are frequently found in the structures of drugs.

  • Modulation of Physicochemical Properties: The fluorine atom can be strategically incorporated to enhance metabolic stability, increase binding affinity, and improve the pharmacokinetic profile of a drug candidate.[10]

  • Antimicrobial and Other Biological Activities: Nitroaromatic compounds and halogenated anilines have been investigated for a range of biological activities, including antimicrobial and antiprotozoal effects.[11]

Applications in Drug Discovery start This compound intermediate Versatile Chemical Intermediate start->intermediate app1 Synthesis of Heterocycles intermediate->app1 app2 Lead Compound Modification intermediate->app2 app3 Development of Novel Bioactive Agents intermediate->app3

Caption: Potential applications of this compound in drug discovery.

Safety and Handling

This compound is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a fascinating molecule with significant potential as a building block in organic synthesis, particularly for the development of new pharmaceutical agents. Its unique substitution pattern provides a platform for a variety of chemical transformations. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a solid foundation for its properties, potential synthesis, and applications based on the well-established chemistry of related compounds. Further research into the reactivity and biological activity of this molecule and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

An In-Depth Technical Guide to 2-Chloro-3-fluoro-6-nitroaniline: A Key Building Block for Scientific Innovation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 2-Chloro-3-fluoro-6-nitroaniline, a halogenated nitroaniline derivative of significant interest to researchers and professionals in drug development and chemical synthesis. This document delves into its chemical identity, physicochemical properties, synthesis, safety protocols, and its emerging role as a versatile synthetic intermediate.

Core Identification: CAS Number and IUPAC Name

At the heart of any chemical discourse is the unambiguous identification of the compound . This compound is uniquely identified by the following:

  • Chemical Abstracts Service (CAS) Number: 948014-34-4

  • International Union of Pure and Applied Chemistry (IUPAC) Name: this compound

These identifiers are crucial for accurate database searches, regulatory compliance, and unambiguous communication in scientific literature.

Physicochemical Characteristics

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₄ClFN₂O₂--INVALID-LINK--
Molecular Weight 190.56 g/mol --INVALID-LINK--
Appearance Solid (form may vary)General knowledge
XLogP3 2.3--INVALID-LINK--

Note: Experimental data for properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined empirically for specific applications.

Synthesis and Mechanistic Considerations

A plausible synthetic pathway would likely involve the nitration of a suitable di-halogenated aniline or the ammonolysis of a tri-halogenated nitrobenzene. The choice of starting material and reaction conditions is critical to control regioselectivity and maximize the yield of the desired isomer. For instance, the synthesis of related compounds like 2,3-dichloro-6-nitroaniline often starts from 1,2,3-trichlorobenzene, which is first nitrated to form 2,3,4-trichloronitrobenzene, followed by a high-pressure ammonolysis reaction.[1] This suggests that a similar approach, potentially starting from a chloro-fluoro-substituted benzene derivative, could be employed.

The rationale behind a multi-step synthesis is to introduce the functional groups in a controlled manner. For example, the directing effects of the existing substituents on the aromatic ring will determine the position of the incoming nitro group during nitration. The presence of both chloro and fluoro groups, with their differing electronic and steric properties, adds a layer of complexity to predicting the reaction outcome.

Below is a conceptual workflow for the synthesis of a substituted nitroaniline, illustrating the logical steps involved.

G Start Select Appropriate Halogenated Benzene Precursor Nitration Electrophilic Nitration (e.g., HNO3/H2SO4) Start->Nitration Intermediate Formation of Halogenated Nitrobenzene Intermediate Nitration->Intermediate Ammonolysis Nucleophilic Aromatic Substitution (e.g., NH3, high pressure/temperature) Intermediate->Ammonolysis Product This compound Ammonolysis->Product Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization

Caption: Conceptual workflow for the synthesis of this compound.

Spectroscopic Characterization: The Chemical Fingerprint

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts and coupling patterns (doublets, triplets, or doublets of doublets) will be influenced by the positions of the chloro, fluoro, and nitro groups. The amine protons will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display unique signals for each of the six carbon atoms in the benzene ring, with their chemical shifts dictated by the attached functional groups.

  • ¹⁹F NMR: Fluorine NMR will show a characteristic signal for the single fluorine atom, and its coupling to adjacent protons can provide further structural confirmation.

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups. Expected characteristic absorption bands include:

  • N-H stretching: Around 3300-3500 cm⁻¹ for the primary amine.

  • Aromatic C-H stretching: Typically above 3000 cm⁻¹.

  • NO₂ stretching: Asymmetric and symmetric stretches, usually in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

  • C-Cl and C-F stretching: In the fingerprint region, typically below 1200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₆H₄ClFN₂O₂ (189.9945 Da).[2] The isotopic pattern of the molecular ion, particularly the presence of the ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 ratio, will be a key diagnostic feature.

Applications in Drug Discovery and Chemical Synthesis

Halogenated anilines and nitroaromatics are crucial building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals.[3] The presence of chloro, fluoro, and nitro groups in this compound provides multiple reactive sites, making it a valuable intermediate for creating more complex molecules.

  • Pharmaceutical Synthesis: The aniline functional group can be readily diazotized and converted into a variety of other functionalities. The nitro group can be reduced to an amine, providing another point for modification. The halogen atoms can participate in cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental in the construction of heterocyclic scaffolds common in many drug molecules. The incorporation of fluorine, in particular, is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[4]

  • Agrochemicals: Similar to its role in pharmaceuticals, this compound can serve as a precursor for the synthesis of novel herbicides, fungicides, and insecticides. For example, the related compound 2,3-dichloro-6-nitroaniline is a known intermediate in the production of the pesticide aclonifen.[1]

The general workflow for utilizing a building block like this compound in a drug discovery context is depicted below.

G Start This compound (Building Block) Step1 Functional Group Transformation (e.g., Nitro Reduction, Diazotization) Start->Step1 Step2 Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Step1->Step2 Intermediate Key Synthetic Intermediate Step2->Intermediate Step3 Further Functionalization/ Cyclization Intermediate->Step3 Target Target Bioactive Molecule (e.g., Drug Candidate) Step3->Target Screening Biological Screening Target->Screening

Caption: Utilization of this compound in a drug discovery workflow.

Safety and Handling

As a nitroaromatic compound, this compound should be handled with appropriate care in a laboratory setting. The following safety precautions are essential:

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable, albeit not yet extensively documented, chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its unique combination of functional groups offers a rich platform for the development of novel pharmaceuticals and other high-value chemical products. Further research into its synthesis, reactivity, and applications is warranted to fully unlock its potential. This guide serves as a foundational resource for scientists and researchers embarking on work with this promising compound.

References

A Technical Guide to the Molecular Structure and Characterization of 2-Chloro-3-fluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-3-fluoro-6-nitroaniline is a substituted aromatic amine of significant interest within the fields of medicinal chemistry and materials science. Its classification as a "Protein Degrader Building Block" by commercial suppliers suggests its utility as a key intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutics.[1] The strategic placement of chloro, fluoro, nitro, and amino functional groups on the benzene ring imparts a unique electronic and steric profile, making it a versatile scaffold for creating targeted covalent inhibitors and other advanced chemical probes.

This guide provides an in-depth overview of the molecular properties of this compound and outlines a comprehensive, field-proven workflow for its structural verification and purity assessment. The methodologies described herein are grounded in fundamental analytical principles and are designed to ensure the highest degree of scientific integrity for researchers and drug development professionals.

Molecular and Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₆H₄ClFN₂O₂[1]
Molecular Weight 190.56 g/mol [1][2]
CAS Number 948014-34-4[1][3]
Appearance Light-yellow to brown powder or crystals[4]
Purity (Commercial) ≥98%[1]
Density (Predicted) 1.6 ± 0.1 g/cm³[5]
Flash Point (Predicted) 133.4 ± 25.9 °C[5]
Refractive Index (Predicted) 1.618[5]

Analytical Workflow for Structural Elucidation and Purity Assessment

Ensuring the identity and purity of a starting material like this compound is paramount for the reproducibility and success of subsequent synthetic and biological applications. The following multi-technique workflow provides a self-validating system for comprehensive characterization.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Structural & Purity Analysis cluster_2 Data Interpretation & Validation Prep Dissolve Sample (e.g., ACN, DMSO-d6) HPLC HPLC-UV (Purity Assay) Prep->HPLC Aliquot 1 LCMS LC-MS (Molecular Weight ID) Prep->LCMS Aliquot 2 NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structural Confirmation) Prep->NMR Aliquot 3 FTIR FTIR (Functional Group ID) Prep->FTIR Solid Sample Interpret Correlate Data: - Purity >98%? - MW Match? - Structure Match? - Groups Present? HPLC->Interpret LCMS->Interpret NMR->Interpret FTIR->Interpret Final Qualified Material Interpret->Final

Caption: A comprehensive analytical workflow for the characterization of this compound.

Experimental Protocols

The following protocols are based on established methodologies for the analysis of nitroaromatic compounds and represent best practices in a drug development setting.[6][7]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: Reversed-phase HPLC is the industry standard for purity assessment of small organic molecules due to its high resolution and compatibility with UV-Vis detection.[7] The aromatic nature and nitro-group chromophore of the target molecule make it highly suitable for detection at 254 nm.

Protocol:

  • System: HPLC system with UV-Vis detector (e.g., Waters Alliance).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Deionized water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-1 min: 25% B

    • 1-10 min: Linear gradient from 25% to 65% B

    • 10-11 min: Linear gradient from 65% to 25% B

    • 11-15 min: Hold at 25% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.[8]

  • Injection Volume: 5 µL.

  • Sample Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in acetonitrile. Dilute to a working concentration of 100 µg/mL.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Molecular Weight Confirmation by Mass Spectrometry (MS)

Causality: Mass spectrometry provides a direct measurement of the molecular weight, serving as an unambiguous identifier. For this molecule, which contains both chlorine and fluorine, the isotopic pattern is a key diagnostic feature.

Protocol:

  • System: Liquid Chromatography-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.

  • Ionization Mode: Positive ESI is generally preferred for molecules with an amino group, which is readily protonated.

  • LC Method: A rapid isocratic or gradient elution using the HPLC conditions above can be used to introduce the sample.

  • Mass Analyzer: Scan a mass range of m/z 50-500.

  • Sample Preparation: Use the same diluted sample prepared for HPLC analysis (100 µg/mL).

Expected Results:

  • Protonated Molecule [M+H]⁺: The primary ion observed will be the protonated parent molecule at m/z 191.00.

  • Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic isotopic cluster will be observed.[9] The [M+H]⁺ peak at m/z 191.00 (containing ³⁵Cl) will be accompanied by an [M+2+H]⁺ peak at m/z 193.00 (containing ³⁷Cl) with a relative intensity of approximately one-third (a 3:1 ratio).[9] This pattern is a definitive indicator of a monochlorinated compound.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei (¹H, ¹³C, ¹⁹F), allowing for the unambiguous assembly of the molecular structure.

Protocol:

  • System: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Experiments: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

Expected Spectral Features:

  • ¹H NMR:

    • Aromatic Region (δ 6.5-8.5 ppm): Two doublets are expected for the two protons on the aromatic ring. The proton ortho to the nitro group will be the most downfield (deshielded). Coupling constants will reveal their relative positions.

    • Amine Region (δ 5.0-7.0 ppm, broad): A broad singlet corresponding to the two protons of the -NH₂ group.[10] Its chemical shift can be concentration-dependent and it may exchange with D₂O.

  • ¹³C NMR:

    • Six distinct signals are expected in the aromatic region (δ 100-160 ppm). The carbons directly attached to the electron-withdrawing nitro, chloro, and fluoro groups will have characteristic chemical shifts.

  • ¹⁹F NMR:

    • A single resonance is expected for the fluorine atom. Its chemical shift and coupling to adjacent protons (if any) will confirm its position on the ring.

Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy identifies the types of chemical bonds present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. It is an excellent, rapid technique for confirming the presence of key functional groups.[11]

Protocol:

  • System: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Analysis: Acquire the spectrum, typically from 4000 to 400 cm⁻¹.

Expected Absorption Bands:

  • N-H Stretching: A pair of bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).[12]

  • Aromatic C-H Stretching: Signals observed just above 3000 cm⁻¹.

  • N-O Stretching (Nitro Group): Two strong, characteristic bands around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).[12]

  • C-Cl Stretching: Typically found in the 600-800 cm⁻¹ region.

  • C-F Stretching: A strong absorption band in the 1000-1400 cm⁻¹ region.

Plausible Synthetic Pathway

While specific synthesis procedures for this compound are proprietary, a plausible route can be inferred from the chemical literature on related compounds. A common strategy involves the reduction of a dinitro precursor or the ammonolysis of a polychlorinated aromatic.[13][14] A likely pathway is the catalytic hydrogenation of a corresponding dinitro compound, where reaction conditions can be tuned to selectively reduce one nitro group.

Synthesis_Pathway Start 1-Chloro-2-fluoro-4,5-dinitrobenzene (Precursor) Product This compound (Target Molecule) Start->Product Selective Reduction (e.g., H₂, Pd/C or Na₂S) [Ref: Patent US5856577A]

Caption: A plausible synthetic route via selective reduction of a dinitro precursor.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Storage: Keep in a tightly sealed container in a cool, dry, dark place under an inert atmosphere.[3]

References

An In-depth Technical Guide to the Physicochemical Characterization of 2-Chloro-3-fluoro-6-nitroaniline: Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 2-Chloro-3-fluoro-6-nitroaniline

This compound is a halogenated nitroaniline derivative. Such compounds are of significant interest in medicinal chemistry and materials science, often serving as versatile intermediates in the synthesis of more complex molecules. The presence of chloro, fluoro, and nitro functional groups on the aniline scaffold imparts unique electronic and steric properties, making it a valuable building block in drug discovery and the development of novel materials.[1] Accurate determination of its physical properties, such as melting and boiling points, is a fundamental prerequisite for its application in synthesis, formulation, and quality control.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 948014-34-4[2][3]
Molecular Formula C₆H₄ClFN₂O₂[2][3]
Molecular Weight 190.56 g/mol [2]
Appearance Not specified (likely a solid)N/A
Melting Point To be determinedN/A
Boiling Point To be determinedN/A

The Significance of Melting and Boiling Points in Scientific Research

The melting point of a solid is the temperature at which it changes state from solid to liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.[4] The sharpness of the melting point is a reliable indicator of purity; impurities tend to depress and broaden the melting point range.[5]

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.[6] The boiling point is also a characteristic physical property that can be used to identify and assess the purity of a substance.[6][7]

PART 1: Determination of Melting Point

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.[8] This method involves heating a small sample of the substance in a capillary tube and observing the temperature at which melting occurs.[8]

Experimental Protocol: Capillary Method

1. Sample Preparation:

  • Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, gently crush the crystals using a mortar and pestle.[8]

  • Pack a small amount of the powdered sample into a capillary tube (sealed at one end) to a depth of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface to compact the sample.

2. Apparatus Setup:

  • A modern melting point apparatus with a heated block and a viewing lens is recommended for accuracy and safety.

  • Insert the capillary tube containing the sample into the designated slot in the melting point apparatus.[8]

  • Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.

3. Measurement Procedure:

  • For an unknown compound, a preliminary rapid heating is performed to determine an approximate melting range.[4]

  • Allow the apparatus to cool sufficiently before performing a more accurate determination.

  • For the accurate measurement, heat the sample rapidly to a temperature about 15-20°C below the approximate melting point.

  • Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the heating block.

  • Carefully observe the sample through the viewing lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

  • Repeat the measurement with a fresh sample to ensure reproducibility.

dot

Caption: Workflow for Melting Point Determination.

PART 2: Determination of Boiling Point

For the determination of the boiling point of this compound, a micro-boiling point method is suitable, especially when only a small amount of the substance is available. This technique involves observing the temperature at which a liquid's vapor pressure equals the atmospheric pressure.[9]

Experimental Protocol: Micro-Boiling Point Method

1. Sample Preparation:

  • Place a small amount (a few milliliters) of liquid this compound into a small test tube or fusion tube.[10] (Note: If the compound is a solid at room temperature, it must first be melted).

  • Take a capillary tube and seal one end. Place this sealed capillary tube, open end down, into the liquid in the test tube.[10]

2. Apparatus Setup:

  • Attach the test tube to a thermometer using a rubber band or wire.

  • Suspend the assembly in a heating bath (e.g., a Thiele tube with high-boiling mineral oil) or an aluminum block heater.[9][10] The bulb of the thermometer and the sample in the test tube should be at the same level.

3. Measurement Procedure:

  • Begin heating the bath or block gently.[10] As the temperature rises, air trapped in the capillary tube will be expelled, and a slow stream of bubbles will emerge from the open end of the capillary.[9]

  • Continue to heat until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor of the substance is now filling the capillary.

  • Stop heating and allow the apparatus to cool slowly.

  • The stream of bubbles will slow down and eventually stop. At the point where the bubbling ceases and the liquid just begins to enter the capillary tube, the vapor pressure inside the capillary is equal to the atmospheric pressure.[9]

  • Record the temperature at this exact moment. This is the boiling point of the liquid.[9]

  • It is advisable to repeat the determination to confirm the result.

dot

Caption: Workflow for Micro-Boiling Point Determination.

Safety and Handling Precautions

This compound is a chemical that requires careful handling. Based on available safety data, it is classified as toxic if swallowed, in contact with skin, or if inhaled.[3] It can also cause skin and serious eye irritation, and may cause respiratory irritation.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[11][12]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11][12]

  • Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse immediately with plenty of water.[11]

  • Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.[12]

Data Interpretation and Reporting

The experimentally determined melting and boiling points should be reported as a range. For the melting point, this will be the range from the first appearance of liquid to complete liquefaction. For the boiling point, it is good practice to report the atmospheric pressure at which the measurement was taken, as boiling point is pressure-dependent.[9]

Conclusion

This technical guide provides a robust framework for the experimental determination of the melting and boiling points of this compound. By following these detailed protocols, researchers can obtain accurate and reproducible data, which is essential for the continued development and application of this important chemical intermediate. The principles and techniques described are fundamental to the physicochemical characterization of a wide range of chemical compounds.

References

solubility of 2-Chloro-3-fluoro-6-nitroaniline in common lab solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Chloro-3-fluoro-6-nitroaniline in Common Laboratory Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that influences its synthesis, purification, formulation, and bioavailability. This guide provides a comprehensive analysis of the solubility characteristics of this compound, a substituted nitroaniline of interest in medicinal chemistry and materials science. In the absence of extensive public data for this specific molecule, this document establishes a predictive solubility profile based on first principles of chemical structure and by drawing parallels with structurally related analogs. Furthermore, it presents a detailed, robust experimental protocol for the quantitative determination of its solubility in a range of common laboratory solvents, empowering researchers to generate precise and reliable data.

Introduction: The Critical Role of Solubility

This compound is a halogenated nitroaromatic compound whose utility in drug development and chemical synthesis is intrinsically linked to its solubility. Solubility dictates the choice of solvents for reaction media, dictates the feasibility and efficiency of crystallization for purification, and is a primary determinant of dissolution rate in formulation studies. An understanding of its behavior in various solvent classes—from polar protic to nonpolar aprotic—is therefore of paramount importance for any scientist working with this compound.

This guide is structured to provide both a theoretical foundation for understanding the solubility of this compound and a practical framework for its empirical determination.

Molecular Structure and Physicochemical Properties

The solubility of a compound is governed by its molecular structure. This compound possesses a complex interplay of functional groups that dictate its polarity and hydrogen bonding capabilities.

  • Aromatic Ring: The benzene core is inherently nonpolar and hydrophobic.

  • Nitro Group (-NO₂): This is a strong electron-withdrawing group, making the aromatic ring electron-deficient. The oxygen atoms are potential hydrogen bond acceptors.

  • Amino Group (-NH₂): This group can act as both a hydrogen bond donor (via the N-H bonds) and an acceptor (via the lone pair on the nitrogen). It imparts some polar character.

  • Halogen Atoms (Cl, F): The chlorine and fluorine atoms are electronegative, contributing to the molecule's overall dipole moment. However, they are generally considered weak in forming hydrogen bonds.

The presence of both hydrogen bond donors (-NH₂) and acceptors (-NO₂) suggests that intramolecular and intermolecular hydrogen bonding may occur, which can influence solubility. The overall molecule can be described as moderately polar. While specific data for this compound is scarce[1][2][3][4], we can infer properties from related structures like 3-nitroaniline and 4-nitroaniline[5][6].

Predicted Solubility Profile

Based on the principle of "like dissolves like," we can predict the solubility of this compound in various common laboratory solvents. The presence of polar functional groups suggests better solubility in polar solvents. Data from related compounds like 2-chloro-5-nitroaniline, which shows high solubility in NMP, acetone, and ethyl acetate, supports these predictions[7]. Similarly, 3-nitroaniline is soluble in ethanol, ether, and acetone[5].

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe hydrophobic benzene ring and halogens limit solubility in water. Solubility should increase in alcohols due to hydrogen bonding with the -OH group.
Polar Aprotic Acetone, Acetonitrile, DMSO, DMFHighThese solvents can accept hydrogen bonds and have significant dipole moments, effectively solvating the polar regions of the molecule without a competing H-donor network.
Nonpolar Toluene, Hexane, Diethyl EtherLow to ModerateToluene may show some solubility due to pi-pi stacking with the aromatic ring. Diethyl ether may show moderate solubility. Hexane is predicted to be a poor solvent.
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighThe polarity is intermediate, and these solvents are often effective for compounds with mixed polar and nonpolar character.

The following diagram illustrates the logical relationship between the molecular features of this compound and its expected solubility.

substance This compound features Molecular Features substance->features solvents Solvent Classes nitro Nitro Group (-NO₂) (H-bond acceptor, polar) features->nitro amino Amino Group (-NH₂) (H-bond donor/acceptor, polar) features->amino halogens Halogens (Cl, F) (Electronegative, weak H-bond) features->halogens ring Aromatic Ring (Nonpolar, hydrophobic) features->ring polar_aprotic Polar Aprotic (e.g., Acetone, DMSO) nitro->polar_aprotic Favors interaction polar_protic Polar Protic (e.g., Ethanol, Water) nitro->polar_protic Mixed interactions amino->polar_aprotic Favors interaction amino->polar_protic Mixed interactions halogens->polar_protic Mixed interactions nonpolar Nonpolar (e.g., Hexane, Toluene) ring->nonpolar Favors interaction solvents->polar_aprotic solvents->polar_protic solvents->nonpolar high_sol High Solubility polar_aprotic->high_sol mod_sol Moderate Solubility polar_protic->mod_sol low_sol Low Solubility nonpolar->low_sol solubility Predicted Solubility

References

An In-depth Technical Guide to the Safe Handling of 2-Chloro-3-fluoro-6-nitroaniline for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety and hazard information for 2-Chloro-3-fluoro-6-nitroaniline (CAS No. 948014-34-4), tailored for researchers, scientists, and drug development professionals. The document moves beyond a standard Safety Data Sheet (SDS) to offer practical, field-proven insights, ensuring that laboratory protocols are built on a foundation of safety and scientific integrity.

Compound Identification and Physicochemical Profile

This compound is a substituted nitroaniline derivative. Understanding its fundamental properties is the first step in a robust risk assessment. While comprehensive experimental data is limited, the known properties are summarized below.

PropertyValueSource
Chemical Name This compound
CAS Number 948014-34-4
Molecular Formula C₆H₄ClFN₂O₂
Molecular Weight 190.56 g/mol
Appearance Solid (form not specified)Assumed from handling instructions
Intended Use Laboratory chemicals, Manufacture of substances, Scientific research and development

Hazard Identification and GHS Classification: A Triple Threat

According to the Globally Harmonized System (GHS), this compound is classified as a highly hazardous substance. Its toxicity profile indicates significant risk upon exposure through multiple routes, necessitating stringent controls.[1]

GHS Pictograms:

The required GHS pictograms provide an immediate visual warning of the primary hazards associated with this compound.

Caption: GHS Pictograms for this compound.[1]

Signal Word: Danger [1]

This signal word indicates a high level of hazard. The substance is capable of causing significant, immediate harm.

Hazard and Precautionary Statements:

The specific nature of the hazards and the required preventative measures are detailed in the H- and P-statements, respectively.

CodeStatementClassification
H301 Toxic if swallowedAcute Toxicity, Oral (Category 3)
H311 Toxic in contact with skinAcute Toxicity, Dermal (Category 3)
H331 Toxic if inhaledAcute Toxicity, Inhalation (Category 3)
H315 Causes skin irritationSkin Irritation (Category 2)
H319 Causes serious eye irritationEye Irritation (Category 2A)
H335 May cause respiratory irritationSpecific Target Organ Toxicity - Single Exposure (STOT SE 3)
P261 Avoid breathing dust, mist, spray.Prevention
P280 Wear protective gloves/protective clothing/eye protection/face protection.Prevention
P301+P310 If swallowed: Immediately call a poison center/doctor.Response
P302+P352 If on skin: Wash with plenty of soap and water.Response
P304+P340 If inhaled: Remove person to fresh air and keep comfortable for breathing.Response
P305+P351+P338 If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Response
P405 Store locked up.Storage
P501 Dispose of contents/container to an approved waste disposal plant.Disposal

Source: SynQuest Laboratories, Inc. Safety Data Sheet.[1]

Toxicological Profile: Understanding the Risks

The GHS classification points to three primary areas of toxicological concern:

  • High Acute Toxicity: The compound is categorized as "Toxic" (Category 3) via oral, dermal, and inhalation routes.[1] This implies that a relatively small amount of the substance entering the body can cause serious health effects or death. The causality stems from its potential to interfere with vital biological processes, a common trait for aromatic nitro compounds.

  • Irritant Properties: It is a confirmed skin and serious eye irritant.[1] Contact can lead to inflammation, redness, and pain. For the eyes, this can result in significant damage if not addressed immediately.

  • Respiratory Tract Irritation: As a respiratory irritant, inhalation of the dust can cause irritation to the nose, throat, and lungs, leading to coughing and shortness of breath.[1]

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach is essential to control exposure. The "Hierarchy of Controls" is the standard industrial hygiene model for mitigating risk, prioritizing systemic changes over reliance on individual PPE.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound elimination Elimination (Not Feasible for Research) substitution Substitution (Use a less hazardous alternative if possible) elimination->substitution engineering Engineering Controls (Primary Barrier) - Certified Chemical Fume Hood - Ventilated Enclosure for Weighing substitution->engineering admin Administrative Controls (Procedural Barrier) - Standard Operating Procedures (SOPs) - Restricted Access / Designated Areas - Training Records engineering->admin ppe Personal Protective Equipment (PPE) (Last Line of Defense) - Respirator, Gloves, Goggles, Lab Coat admin->ppe

Caption: Hierarchy of controls for managing laboratory chemical risks.

Step-by-Step PPE Protocol:

This protocol must be followed in its entirety whenever handling the solid compound or its solutions.

  • Respiratory Protection:

    • Rationale: Due to its high inhalation toxicity (H331), respiratory protection is mandatory.[1]

    • Specification: A NIOSH-approved respirator with P100 (particulate) cartridges is required for handling the solid. If working with solutions where aerosols may be generated, combination cartridges effective against organic vapors and particulates should be used. Ensure proper fit testing has been conducted.

  • Hand Protection:

    • Rationale: The compound is toxic in contact with skin (H311) and a skin irritant (H315).[1]

    • Specification: Use chemically resistant gloves. Nitrile gloves are a common choice, but breakthrough times can vary. For prolonged work or when handling larger quantities, double-gloving (wearing two pairs of nitrile gloves) or using thicker, more robust gloves (e.g., butyl rubber) over a standard nitrile glove is a field-proven best practice. Always inspect gloves for tears or pinholes before use.

  • Eye and Face Protection:

    • Rationale: To prevent serious eye irritation (H319), direct splashes and contact with airborne particles must be prevented.[1]

    • Specification: Wear tight-fitting chemical safety goggles. A face shield should be worn over the goggles, especially when handling larger quantities (>1 g) or when there is a significant risk of splashing.

  • Skin and Body Protection:

    • Rationale: Protects against skin contact (H311) and contamination of personal clothing.[1]

    • Specification: A chemically resistant lab coat, fully buttoned, is required. Ensure clothing is made of a low-permeability material. Do not wear shorts or open-toed shoes in the laboratory.

Safe Handling and Storage Protocols

Handling Protocol:

  • Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to control airborne contaminants.[1]

  • Weighing: Weighing of the solid should be done in a ventilated balance enclosure or by "weighing by difference" to minimize dust generation. For the latter, the container is tared, the approximate amount of substance is added inside a fume hood, and the container is re-weighed.

  • Manipulation: Use tools (spatulas, scoops) that minimize dust creation. When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Contamination: Avoid any contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area.

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[1] Decontaminate all surfaces and equipment used.

Storage Protocol:

  • Container: Keep the container tightly closed in a dry, well-ventilated place.[1]

  • Security: The substance must be stored locked up (P405), accessible only to authorized personnel.[1] This is a direct requirement stemming from its high acute toxicity.

  • Compatibility: Store away from incompatible materials such as strong oxidizing agents, which could lead to vigorous, exothermic reactions.

Emergency Procedures and First Aid

Immediate and correct response to an exposure or spill is critical. All personnel working with this compound must be familiar with these procedures.

Emergency_Response_Workflow start EMERGENCY (Spill or Exposure) spill Is the spill major or minor? start->spill exposure Was there a personal exposure? start->exposure minor_spill Minor Spill: 1. Alert others in the area. 2. Don appropriate PPE. 3. Cover with absorbent material. 4. Collect into a sealed container for disposal. spill->minor_spill Minor major_spill Major Spill: 1. Evacuate the area immediately. 2. Notify EH&S / Emergency Response Team. 3. Isolate the area. spill->major_spill Major exposure_type What was the route of exposure? exposure->exposure_type Yes no_exposure Proceed with spill cleanup. exposure->no_exposure No end_spill Dispose of waste properly. Review incident. minor_spill->end_spill major_spill->end_spill inhalation Inhalation: 1. Move to fresh air. 2. Keep person comfortable. 3. Call for immediate medical attention. exposure_type->inhalation Inhalation skin Skin Contact: 1. Immediately remove contaminated clothing. 2. Wash skin with plenty of soap and water. 3. Seek immediate medical attention. exposure_type->skin Skin eye Eye Contact: 1. Rinse cautiously with water for at least 15 mins. 2. Remove contact lenses if present/easy. 3. Seek immediate medical attention. exposure_type->eye Eye ingestion Ingestion: 1. Rinse mouth. 2. Do NOT induce vomiting. 3. Call a poison center or doctor immediately. exposure_type->ingestion Ingestion no_exposure->spill end_exposure Provide SDS to medical personnel. Review incident. inhalation->end_exposure skin->end_exposure eye->end_exposure ingestion->end_exposure

Caption: Decision workflow for handling emergencies involving this compound.

First-Aid Protocol:

  • General Advice: Seek immediate medical attention for any exposure.[1] Provide the Safety Data Sheet to the responding medical personnel.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1]

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water.[1]

  • Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes. If present, remove contact lenses if it is easy to do so. Continue rinsing.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth out with water. Never give anything by mouth to an unconscious person.[1]

Firefighting and Decomposition Hazards

While not flammable, containers of this substance may burn in a fire. The primary danger in a fire scenario is the generation of highly toxic and corrosive decomposition products.

  • Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or a water spray appropriate for the surrounding fire.[1]

  • Hazardous Decomposition Products: Thermal decomposition generates highly toxic fumes, including:

    • Carbon oxides (CO, CO₂)

    • Nitrogen oxides (NOx)

    • Hydrogen chloride (HCl)

    • Hydrogen fluoride (HF)[1]

  • Advice for Firefighters: Firefighters must wear gas-tight, chemically protective clothing in combination with a self-contained breathing apparatus (SCBA).[1]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials (e.g., gloves, absorbent pads, empty containers) in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[1] Do not dispose of down the drain or in general trash.

References

An In-Depth Technical Guide to the Reactivity of Aniline and Nitro Groups

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Aniline and nitro-substituted aromatic compounds represent a fundamental dichotomy in organic chemistry. Their opposing electronic natures—the electron-donating amino group of aniline and the electron-withdrawing nitro group—govern a vast and versatile range of chemical transformations. For researchers in drug development, mastering the reactivity of these moieties is not merely academic; it is essential for the strategic design and synthesis of complex pharmaceutical agents. This guide provides an in-depth exploration of the core principles and practical applications of aniline and nitro group reactivity, grounded in mechanistic understanding and field-proven protocols.

Part 1: The Dichotomy of Electronic Effects: Aniline vs. Nitroarenes

The reactivity of a substituted benzene ring is profoundly influenced by the electronic nature of its substituents. The amino group (-NH₂) and the nitro group (-NO₂) lie at opposite ends of this spectrum, dictating both the rate and the regioselectivity of electrophilic aromatic substitution (EAS).

Section 1.1: The Amino Group: An Activating, Ortho-, Para-Director

The amino group in aniline is a powerful activating group. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance.[1][2] This donation of electron density increases the nucleophilicity of the benzene ring, making it significantly more reactive towards electrophiles than benzene itself.[3]

The resonance effect specifically increases the electron density at the ortho and para positions, as illustrated by the resonance structures below.[1][4] Consequently, electrophiles will preferentially attack these positions. This phenomenon is known as ortho-, para- direction.[1][4]

Caption: Resonance in Aniline.

Section 1.2: The Nitro Group: A Deactivating, Meta-Director

In stark contrast, the nitro group is a strong deactivating group.[5][6] Both through induction and resonance, it withdraws electron density from the aromatic ring, making it less nucleophilic and thus much less reactive towards electrophiles.[5][7] The nitration of nitrobenzene, for instance, is approximately 100,000 times slower than the nitration of benzene.[6]

The electron-withdrawing nature of the nitro group creates a partial positive charge at the ortho and para positions.[7][8] This destabilizes the carbocation intermediate (the sigma complex) that would be formed during electrophilic attack at these positions.[9] As a result, the meta position, which is less deactivated, becomes the most favorable site for electrophilic attack.[7][8]

Caption: Resonance in Nitrobenzene.

Section 1.3: Comparative Summary of Electronic Effects
FeatureAniline (-NH₂)Nitroarene (-NO₂)
Effect on Ring ActivatingDeactivating[6]
Primary Electronic Effect +R (Resonance Donation)-R (Resonance Withdrawal), -I (Inductive Withdrawal)[7]
Directing Influence (EAS) Ortho, Para[1]Meta[7][8]
Reactivity vs. Benzene More ReactiveLess Reactive[6]

Part 2: Key Transformations of the Aniline Moiety

The high reactivity and nucleophilicity of the amino group make aniline a versatile substrate for a wide range of transformations crucial in drug synthesis.

Section 2.1: N-Acylation: A Strategy for Reactivity Modulation

The potent activating effect of the amino group can be a double-edged sword, leading to over-reaction (e.g., polysubstitution) or oxidation.[10] A common and effective strategy to moderate this reactivity is the acylation of the amino group to form an amide (an anilide).[3][11] This is a reversible transformation, making the acetyl group an excellent protecting group.

  • Causality: The lone pair on the amide nitrogen is delocalized onto the adjacent carbonyl oxygen, reducing its ability to activate the aromatic ring. This makes the acylated aniline less susceptible to oxidation and allows for more controlled electrophilic substitution, typically favoring the para product due to steric hindrance.[3][10]

Section 2.2: Diazotization and the Sandmeyer Reaction

One of the most powerful synthetic applications of anilines is their conversion to diazonium salts.[12] Treatment of aniline with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures yields a relatively stable arenediazonium salt.[12][13]

These diazonium salts are exceptional intermediates because the diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas). This allows for its displacement by a wide variety of nucleophiles in what are known as Sandmeyer reactions (using copper(I) salts as catalysts) or related transformations.[14][15] This provides a synthetic route to introduce substituents (e.g., -Cl, -Br, -CN, -OH) that are difficult to install via direct electrophilic substitution.[13][14][15]

Sandmeyer_Reaction_Workflow Aniline Aniline (Ar-NH2) Diazonium Arenediazonium Salt (Ar-N2+) Aniline->Diazonium NaNO2, HCl 0-5 °C Product Aryl Halide/Cyanide (Ar-X) Diazonium->Product CuX (e.g., CuCl, CuBr, CuCN)

Caption: Sandmeyer Reaction Workflow.

Section 2.3: Oxidation of Aniline

Aniline is highly susceptible to oxidation, and exposure to air and light can lead to the formation of colored impurities.[11] The oxidation products are diverse and depend on the specific oxidizing agent and reaction conditions.[11] Strong oxidants like chromic acid can convert aniline to quinone, while others can lead to complex polymeric materials like aniline black.[11] This sensitivity to oxidation underscores the importance of the protective acylation strategy in multi-step syntheses.

Protocol Example: Synthesis of Acetanilide from Aniline

This protocol demonstrates the N-acylation of aniline to temper its reactivity. The mechanism involves the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of acetic anhydride.[16]

Materials:

  • Aniline (2.0 mL)

  • Acetic Anhydride (2.5 mL)

  • Concentrated Hydrochloric Acid (a few drops, optional catalyst)[17]

  • Sodium Acetate (optional, to buffer)[18]

  • Water

  • Ice

Procedure:

  • In a 125 mL Erlenmeyer flask, combine 2.0 mL of aniline with 15 mL of water.[19]

  • While swirling the flask, slowly add 2.5 mL of acetic anhydride to the aniline mixture.[19]

  • Stir the mixture vigorously. An exothermic reaction will occur, and a white precipitate of crude acetanilide will form.[16][17]

  • Cool the reaction mixture in an ice bath to ensure complete precipitation.[18]

  • Collect the crude product by vacuum filtration and wash it with a small amount of ice-cold water.[20]

  • Purification (Recrystallization): Transfer the crude solid to a beaker, add a minimal amount of hot water to dissolve it, and if the solution is colored, add a small amount of activated charcoal to decolorize it.[17][19]

  • Filter the hot solution to remove the charcoal and allow the filtrate to cool slowly. Pure, crystalline acetanilide will form.[17]

  • Collect the purified crystals by vacuum filtration and allow them to air dry.

Part 3: The Synthetic Utility of the Nitro Group

While the nitro group deactivates the ring towards electrophilic attack, it serves two critical roles in synthesis: as a precursor to the versatile amino group and as an activator for nucleophilic aromatic substitution.

Section 3.1: Reduction to Anilines

The reduction of an aromatic nitro group to a primary amine is one of the most fundamental and widely used transformations in the synthesis of pharmaceuticals and other fine chemicals.[21][22] This conversion is the most common route for preparing anilines.[12][23]

There are two primary methods for this reduction:

  • Catalytic Hydrogenation: This method involves treating the nitroarene with hydrogen gas (H₂) or a hydrogen transfer source in the presence of a metal catalyst like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel.[21][24] It is often considered a "greener" method as the primary byproduct is water.[21] However, it can lack chemoselectivity, as other functional groups (e.g., alkenes, alkynes, carbonyls) may also be reduced.

  • Metal/Acid Reduction: This classic method uses metals such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).[25][26][27] These systems are generally cost-effective and exhibit excellent functional group tolerance, selectively reducing the nitro group.[21][26] However, the workup can be more cumbersome, requiring neutralization and removal of metal salts.[21][28]

MethodReagentsAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/C (or PtO₂, Raney Ni)[21]Clean (water byproduct), mild conditions possibleExpensive catalysts, low chemoselectivity, flammable H₂ gas[21][24]
Metal/Acid Reduction Fe, Sn, or Zn with HCl or AcOH[21]Cost-effective, high chemoselectivityCorrosive acids, cumbersome workup (metal salts)[21][28]
Section 3.2: Nucleophilic Aromatic Substitution (SNAr)

While aromatic rings are generally electron-rich and resistant to nucleophilic attack, the presence of a strong electron-withdrawing group like -NO₂ can activate the ring for Nucleophilic Aromatic Substitution (SNAr).[29][30][31]

For the SNAr mechanism to be effective, the nitro group must be positioned ortho or para to a good leaving group (such as a halide).[30][31] The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[30] The negative charge of this intermediate is delocalized onto the oxygen atoms of the nitro group, providing significant stabilization that is not possible if the nitro group is in the meta position.[31] The subsequent loss of the leaving group restores the aromaticity of the ring.

SNAr_Mechanism Substrate p-Nitrohalobenzene Meisenheimer Meisenheimer Complex (Resonance Stabilized) Substrate->Meisenheimer + Nu- (slow) Product Substituted Product Meisenheimer->Product - Leaving Group (fast)

Caption: SNAr Mechanism.

Protocol Example: Reduction of Nitrobenzene to Aniline using Tin and HCl

This protocol outlines a classic metal/acid reduction. The mechanism involves the stepwise reduction of the nitro group, with tin acting as the reducing agent by donating electrons.[27][32]

Materials:

  • Nitrobenzene (25 g)

  • Granulated Tin (50 g)[33]

  • Concentrated Hydrochloric Acid (125 mL)[33]

  • Sodium Hydroxide solution (concentrated)

Procedure: Safety Note: This reaction is exothermic and should be performed in a fume hood with appropriate personal protective equipment.

  • In a round-bottom flask equipped with a reflux condenser, combine 25 g of nitrobenzene and 50 g of granulated tin.[33]

  • Begin stirring the mixture and start adding 125 mL of concentrated HCl in small portions over a period of about 30 minutes. The reaction is exothermic and may need to be cooled in an ice bath if it becomes too vigorous.[33]

  • After the addition of HCl is complete, heat the mixture on a boiling water bath until the odor of nitrobenzene is no longer present (approximately 30-60 minutes).[25][33]

  • Cool the flask to room temperature. The aniline is present as its hydrochloride salt (anilinium chloride).

  • To liberate the free aniline, carefully add a concentrated solution of sodium hydroxide until the mixture is strongly alkaline. This will also dissolve the tin hydroxides formed.

  • The aniline can then be isolated from the aqueous mixture, typically by steam distillation, followed by extraction and final purification.[33]

Part 4: The Aniline-Nitro Group Synergy in Drug Development

The strategic use of aniline and nitro groups is a cornerstone of modern medicinal chemistry. These functional groups are not just synthetic intermediates but are often integral parts of the final active pharmaceutical ingredient (API).

  • Synthetic Handles: The nitro group is frequently introduced into an aromatic ring to serve as a "synthetic handle."[22] Its robust nature allows it to survive various reaction conditions before being strategically reduced to an amine at a later stage in the synthesis.[22] This newly formed amino group can then be further functionalized, for example, by forming amides, sulfonamides, or ureas, which are common motifs in drug molecules.

  • Pharmacological Role: The amino group of an aniline moiety is often a key pharmacophoric element, capable of forming critical hydrogen bonds with biological targets like enzymes and receptors.[34] Conversely, while often viewed as a potential toxicophore, the nitro group itself is present in a number of approved drugs where it plays a direct role in the molecule's mechanism of action, often through bioreduction in hypoxic environments (e.g., in certain anticancer or antimicrobial agents).[35][36]

The ability to interconvert between these two functional groups provides medicinal chemists with immense flexibility, allowing them to modulate properties such as solubility, basicity (pKa), and electronic character to optimize a drug candidate's efficacy, selectivity, and pharmacokinetic profile.[34]

Conclusion

The reactivities of the aniline and nitro groups are fundamentally governed by their opposing electronic influences on the aromatic ring. Aniline's electron-donating amino group activates the ring for ortho-, para- directed electrophilic substitution, while the nitro group's electron-withdrawing nature deactivates the ring, directing electrophiles to the meta position and enabling ortho-, para- nucleophilic substitution. A thorough understanding of these principles, coupled with the strategic application of key transformations such as acylation, diazotization, and reduction, provides researchers and drug development professionals with a powerful and versatile toolkit for the rational design and synthesis of novel therapeutics.

References

history and discovery of substituted nitroanilines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the History, Synthesis, and Application of Substituted Nitroanilines

Authored by Gemini, Senior Application Scientist

Abstract

Substituted nitroanilines represent a cornerstone class of compounds in organic chemistry, bridging the historical origins of the synthetic dye industry with modern applications in pharmaceuticals, materials science, and analytical reagents. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, charting the trajectory of these vital intermediates from their discovery in the 19th century to the sophisticated synthetic strategies employed today. We will delve into the core methodologies of their synthesis—electrophilic aromatic substitution, nucleophilic aromatic substitution, and selective reduction—explaining the mechanistic causality behind experimental choices. Detailed, field-proven protocols, structure-activity relationships, and a survey of their broad applications are presented to create a self-validating and authoritative resource.

A Serendipitous Beginning: Aniline, Coal Tar, and the Dawn of a Colorful Era

The story of nitroanilines is inextricably linked to the discovery of aniline and the birth of the synthetic chemical industry. In the early 19th century, aniline (C₆H₅NH₂) was isolated from various sources by different chemists, each bestowing a new name: Crystallin by Otto Unverdorben in 1826 from indigo, and kyanol by Friedlieb Runge in 1834 from coal tar.[1][2] It was August Wilhelm von Hofmann who ultimately demonstrated these were the same compound in 1843, solidifying the name "aniline".[2]

This "coal tar chemistry" became the crucible for innovation.[3] The pivotal moment arrived in 1856 when Hofmann's 18-year-old student, William Henry Perkin, accidentally synthesized the first synthetic dye, mauveine, while attempting to produce quinine from the oxidation of aniline.[1][2][4] This discovery ignited the synthetic dye industry, shifting the focus of organic chemistry towards creating vibrant colors from industrial byproducts.[4]

Shortly thereafter, the German chemist Johann Peter Griess made a monumental contribution. In 1858, he discovered the diazotization of aryl amines, a reaction that converts an amino group into a highly reactive diazonium salt (-N₂⁺).[5][6][7][8] This breakthrough was the key to unlocking the vast and versatile class of azo dyes, which are formed by coupling these diazonium salts with activated aromatic compounds.[5][9] Substituted nitroanilines quickly became indispensable as both diazonium salt precursors and coupling components, cementing their role as fundamental intermediates in the burgeoning dye industry.[10][11][12]

Core Synthetic Methodologies: A Tale of Three Strategies

The synthesis of substituted nitroanilines is a masterclass in controlling the reactivity of the aromatic ring. The interplay between the electron-donating amino group and the electron-withdrawing nitro group dictates the synthetic approach. Three primary strategies have been developed, each addressing specific challenges of regioselectivity and reactivity.

Electrophilic Aromatic Substitution (EAS): The Challenge of Direct Nitration

The most intuitive route to a nitroaniline would be the direct nitration of aniline. However, this approach is fraught with complications. The amino group (-NH₂) is a powerful activating, ortho, para-directing group, making the ring highly susceptible to electrophilic attack.[13]

The Causality of Failure: The standard nitrating mixture (concentrated HNO₃ and H₂SO₄) is strongly acidic. This protonates the basic amino group to form the anilinium ion (-NH₃⁺).[14][15] This ion is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect.[13][14][15] Consequently, direct nitration yields a mixture of ortho, meta, and para isomers, along with significant amounts of tarry oxidation byproducts, making it an impractical synthetic route.[14][16][17]

The Solution: Amide Protection: To achieve regiochemical control and prevent oxidation, the reactivity of the amino group must be temporarily attenuated. This is accomplished by protecting it as an amide, most commonly an acetanilide, via reaction with acetic anhydride.

Expertise in Action: The acetamido group (-NHCOCH₃) is still an ortho, para-director, but it is significantly less activating than a free amino group.[13][17] This moderation prevents unwanted side reactions. Furthermore, the steric bulk of the acetamido group hinders the electrophile's approach to the ortho positions, leading to a strong preference for substitution at the para position.[16][17] The protecting group is then easily removed by acid or base hydrolysis to yield the desired nitroaniline.

EAS_Workflow Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide 1. Acetylation (CH₃CO)₂O, CH₃COOH p_Nitroacetanilide p-Nitroacetanilide (Major Product) Acetanilide->p_Nitroacetanilide 2. Nitration HNO₃, H₂SO₄, 0-5°C p_Nitroaniline p-Nitroaniline p_Nitroacetanilide->p_Nitroaniline 3. Hydrolysis H⁺ or OH⁻, Heat

Caption: Multi-step synthesis of p-nitroaniline via EAS with amine protection.

Protocol 1: Synthesis of 4-Nitroaniline from Aniline [10][18][19]

Step 1: Acetylation of Aniline to form Acetanilide.

  • In a fume hood, add aniline (10 mL) to a flask containing glacial acetic acid (20 mL).

  • Carefully add acetic anhydride (12 mL) to the mixture.

  • Heat the mixture under reflux for 15 minutes.

  • Pour the hot mixture into 200 mL of ice-cold water while stirring vigorously.

  • Collect the precipitated white solid (acetanilide) by vacuum filtration and wash with cold water.

  • Recrystallize from hot water to purify. Dry the crystals completely.

Step 2: Nitration of Acetanilide.

  • Add the dried acetanilide (5.0 g) to glacial acetic acid (5 mL) in a flask.

  • Carefully add concentrated sulfuric acid (10 mL) and cool the mixture in an ice-salt bath to 0-5 °C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (2.5 mL) to concentrated sulfuric acid (2.5 mL), keeping the mixture cold.

  • Add the cold nitrating mixture dropwise to the stirred acetanilide solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, let the mixture stand at room temperature for 30 minutes.

  • Pour the reaction mixture onto 100 g of crushed ice. The yellow solid, p-nitroacetanilide, will precipitate.

  • Collect the product by vacuum filtration and wash thoroughly with cold water.

Step 3: Hydrolysis of p-Nitroacetanilide.

  • Place the crude p-nitroacetanilide (5.0 g) in a round-bottom flask.

  • Add a solution of 70% sulfuric acid (30 mL).

  • Heat the mixture under reflux for 20-30 minutes, until the solid dissolves.

  • Cool the reaction mixture and pour it into 200 mL of cold water.

  • Neutralize the solution by slowly adding aqueous sodium hydroxide until it is alkaline. This will precipitate the p-nitroaniline.

  • Collect the yellow crystalline product by vacuum filtration, wash with water, and recrystallize from an ethanol/water mixture to purify.

Nucleophilic Aromatic Substitution (SNAr): Leveraging Electron Deficiency

The SNAr mechanism provides a powerful and industrially significant route to substituted nitroanilines. This reaction is predicated on a reversal of electronic demand compared to EAS.

The Causality of Success: Aromatic rings are typically electron-rich and resistant to attack by nucleophiles. However, the presence of one or more strongly electron-withdrawing groups, such as a nitro group (-NO₂), depletes the ring of electron density.[20][21] This "activation" makes the ring susceptible to attack by a nucleophile. The attack is most favored at the ortho and para positions relative to the nitro group, as the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the oxygen atoms of the nitro group, providing significant resonance stabilization.[22] A suitable leaving group (typically a halide) is then expelled to restore aromaticity.

This is the basis for the commercial production of 2-nitroaniline and 4-nitroaniline, which involves the reaction of 2-nitrochlorobenzene or 4-nitrochlorobenzene with ammonia at high temperatures and pressures.[19][23][24]

SNAr_Mechanism cluster_0 SₙAr Mechanism Reactants Ar-X + Nu⁻ TransitionState [Meisenheimer Complex]⁻ (Resonance Stabilized) Reactants->TransitionState Step 1: Nucleophilic Attack (Rate-Determining) Products Ar-Nu + X⁻ TransitionState->Products Step 2: Loss of Leaving Group (Fast) Zinin_Reduction DNB 1,3-Dinitrobenzene MNA 3-Nitroaniline DNB->MNA Na₂S or (NH₄)₂S H₂O/Ethanol, Heat

References

A Researcher's Guide to Sourcing and Verification of 2-Chloro-3-fluoro-6-nitroaniline for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Scientists and Pharmaceutical Professionals

Introduction: The Strategic Importance of a Niche Building Block

In the landscape of modern medicinal chemistry, the strategic selection of starting materials and intermediates is a critical determinant of a program's success. 2-Chloro-3-fluoro-6-nitroaniline (CAS No. 948014-34-4) is a highly functionalized aniline derivative that serves as a crucial building block in the synthesis of complex pharmaceutical agents.[1] Its unique substitution pattern—featuring chloro, fluoro, nitro, and amino groups—offers multiple reaction sites for chemists to elaborate into sophisticated molecular architectures.[1][2] The presence of halogens and a nitro group makes it particularly valuable for cross-coupling reactions and subsequent functional group transformations, which are foundational in constructing novel therapeutics.[3] This guide provides an in-depth framework for researchers, chemists, and supply chain professionals on sourcing, qualifying, and verifying the quality of this key intermediate.

Core Compound Properties

A clear understanding of the physicochemical properties of this compound is the first step in its effective use.

PropertyValueSource
CAS Number 948014-34-4[4][5][6]
Molecular Formula C6H4ClFN2O2[4][5][6]
Molecular Weight 190.56 g/mol [5][6]
MDL Number MFCD09763600[4]
Typical Purity ≥98%[5][6]
Appearance (Varies, typically a solid)N/A
Storage 2-8°C, Keep in dark place

Part 1: Commercial Supplier Landscape & Due Diligence

Procuring high-purity chemical intermediates requires a robust supplier qualification process. While numerous vendors list this compound, the reliability of the supply chain, batch-to-batch consistency, and the quality of accompanying documentation are paramount.

Identifying Potential Suppliers

A survey of the current market reveals several potential suppliers, ranging from large chemical clearinghouses to specialized synthesis labs. The following list is representative of the types of vendors available:

  • Manufacturers & Large Distributors:

    • JHECHEM CO LTD: A China-based manufactory with several years of experience listing the product.[7]

    • BLD Pharm: Offers the compound and provides access to analytical data like NMR and HPLC upon request.[8]

    • SynQuest Laboratories, Inc.: A US-based supplier specializing in laboratory chemicals for research and development.[4]

  • Chemical Marketplaces & Niche Suppliers:

    • Echemi: A platform that connects buyers with manufacturers like JHECHEM.[7]

    • Crysdot LLC: Lists the compound among its benzene-based building blocks.

    • LabSolutions: Provides the product with a stated purity of 98%.[5]

    • Aladdin: A life science supplier that offers the compound.[9]

    • AbacipharmTech: A global chemical supplier listing the product.[10]

The Supplier Qualification Workflow

Choosing the right supplier goes beyond price and availability. A systematic approach to vetting vendors is crucial for ensuring the integrity of your research.

Supplier qualification and incoming material verification workflow.

Key Due Diligence Questions:

  • Certificate of Analysis (CoA): Is a comprehensive, batch-specific CoA provided? Does it detail the methods used for analysis (e.g., HPLC, NMR) and list known impurities?

  • Purity Specification: Does the supplier guarantee a minimum purity level (e.g., >98%)? This is vital as impurities can lead to unwanted side reactions.[2]

  • Batch Traceability: Can the supplier provide data on batch-to-batch consistency? In drug development, reproducibility is non-negotiable.

  • Regulatory & Safety Information: Is a detailed Safety Data Sheet (SDS) readily available? The SDS for this class of compounds indicates significant toxicity (toxic if swallowed, in contact with skin, or if inhaled) and requires careful handling.[4][11]

Part 2: Incoming Quality Control & Analytical Verification

Trust, but verify. Independent analytical confirmation of a supplied chemical's identity and purity is a cornerstone of scientific integrity. For a nitroaniline derivative, a combination of chromatographic and spectroscopic techniques is recommended.[12]

Recommended Analytical Methods
TechniquePurposeExpected Outcome
HPLC/UPLC Purity assessment and quantification.A major peak corresponding to the compound with purity >98%. Separation from any starting materials or side-products.
LC-MS Molecular weight confirmation and impurity identification.A base peak in the mass spectrum corresponding to the [M+H]⁺ or [M-H]⁻ ion of the compound (Expected m/z ≈ 191.56).
¹H NMR Structural confirmation.A spectrum with characteristic aromatic proton signals consistent with the 1,2,3,4-substitution pattern.
¹⁹F NMR Confirmation of fluorine presence and environment.A signal corresponding to the single fluorine atom on the aromatic ring.
Protocol: HPLC-UV Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an excellent method for determining the purity of nitroaromatic compounds due to their strong UV absorbance.[13]

Objective: To quantify the purity of this compound and detect any related impurities.

1. Sample Preparation:

  • Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
  • Further dilute this stock solution to a working concentration of ~50 µg/mL using the mobile phase.

2. Chromatographic Conditions (Representative Method):

  • Instrument: Agilent 1260 Infinity II or equivalent HPLC/UPLC system with a UV-Vis detector.
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio may require optimization.[14]
  • Flow Rate: 1.0 mL/min.[14]
  • Column Temperature: 30°C.
  • Detection Wavelength: Set based on the UV maxima for nitroanilines, typically in the 250-400 nm range.[12] A wavelength of ~270 nm is a good starting point.
  • Injection Volume: 10 µL.

3. Data Analysis:

  • Integrate all peaks in the chromatogram.
  • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.
  • The result should be compared directly with the purity value stated on the supplier's CoA.

Start [label="Receive Compound\nfrom Supplier", shape=ellipse, fillcolor="#FBBC05"]; Prep_Sample [label="Prepare Sample\n(1 mg/mL stock, dilute to 50 µg/mL)"]; Setup_HPLC [label="Set Up HPLC Conditions\n(C18 Column, ACN:H2O Mobile Phase)"]; Inject [label="Inject Sample"]; Acquire_Data [label="Acquire Chromatogram\n(UV Detection @ ~270 nm)"]; Analyze [label="Integrate Peaks &\nCalculate Area % Purity"]; Decision [label="Purity > 98% and\nMatches CoA?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Accept [label="Accept Lot for Use", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reject [label="Reject Lot &\nContact Supplier", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Start -> Prep_Sample -> Setup_HPLC -> Inject -> Acquire_Data -> Analyze -> Decision; Decision -> Accept [label="Yes"]; Decision -> Reject [label="No"]; }

Workflow for HPLC-based purity verification.

Part 3: Application Context & Safe Handling

Role in Pharmaceutical Synthesis

This compound is not an arbitrary structure; it is designed for purpose. Its utility in drug discovery stems from its role as a versatile intermediate. For example, the nitro group can be readily reduced to an amine, which can then be used in amide bond formations or as a nucleophile in substitution reactions. The chloro and fluoro substituents provide sites for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of molecular complexity. This versatility makes it a valuable precursor for kinase inhibitors and other targeted therapies.[1]

Safety, Handling, and Storage

Proper handling is critical due to the compound's toxicity profile.

  • Personal Protective Equipment (PPE): Always wear appropriate protective gear, including chemical safety goggles, nitrile gloves, and a lab coat.[15]

  • Engineering Controls: All handling of the solid material or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[11][16]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, as recommended.[11][15]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[15]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.[15]

By implementing a rigorous supplier qualification process and robust in-house analytical verification, researchers can ensure the quality and consistency of this compound, safeguarding the integrity and reproducibility of their drug discovery and development programs.

References

Methodological & Application

Application Notes and Protocols for 2-Chloro-3-fluoro-6-nitroaniline: A Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Chloro-3-fluoro-6-nitroaniline in Modern Synthesis

In the landscape of medicinal and materials chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound has emerged as a highly valuable and versatile building block, offering a unique constellation of functional groups that can be selectively manipulated to forge a diverse array of target structures. Its substituted aniline core, activated by a potent electron-withdrawing nitro group and differentiated by chloro and fluoro substituents, provides chemists with a powerful tool for regioselective synthesis.

This guide provides an in-depth exploration of this compound as a synthetic intermediate. We will move beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights into protocol optimization. The applications detailed herein focus on core transformations that unlock its synthetic potential, including nitro group reduction for heterocycle formation, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.

PropertyValueSource
CAS Number 948014-34-4[1]
Molecular Formula C₆H₄ClFN₂O₂[1][2]
Molecular Weight 190.56 g/mol [3]
Appearance Solid (Typically yellow to orange)Generic observation
InChIKey BIYFBTINNKCDBR-UHFFFAOYSA-N[2]
SMILES C1=CC(=C(C(=C1--INVALID-LINK--[O-])N)Cl)F[2]

Safety and Handling: this compound is classified as a hazardous substance and must be handled with appropriate precautions.[1]

  • Hazards: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Always use in a well-ventilated area or under a chemical fume hood. Wear protective gloves, clothing, and eye/face protection.[4][5][6]

  • Handling: Avoid breathing dust, mist, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[1][4]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place. Store locked up.[4][6]

Always consult the most current Safety Data Sheet (SDS) from your supplier before use.

Core Synthetic Transformations and Protocols

The strategic arrangement of substituents on the this compound ring dictates its reactivity, allowing for a sequence of controlled chemical modifications.

G A This compound B Reduction (e.g., SnCl₂, H₂, Pd/C) A->B Step 1a F Nucleophilic Aromatic Substitution (SNAr) (e.g., R-NH₂, R-O⁻) A->F Pathway 1b H Suzuki-Miyaura Coupling (with R-B(OH)₂) A->H Pathway 1c C 3-Chloro-4-fluoro- benzene-1,2-diamine B->C D Cyclization (with Aldehyde/Carboxylic Acid) C->D Step 2 E Substituted Benzimidazoles D->E G Substituted Nitroanilines F->G I Aryl/Vinyl Substituted Fluoro-nitroanilines H->I

Caption: Key synthetic pathways originating from this compound.

Application 1: Reduction of the Nitro Group for Heterocycle Synthesis

The conversion of the nitro group to a primary amine is one of the most fundamental and critical transformations of this intermediate. The resulting ortho-phenylenediamine derivative, 3-Chloro-4-fluorobenzene-1,2-diamine, is a direct precursor to a wide range of valuable heterocyclic scaffolds, most notably benzimidazoles, which are prevalent in pharmacologically active molecules.[7]

Causality Behind Experimental Choices: The choice of reducing agent is critical and depends on the desired selectivity and scale.

  • Catalytic Hydrogenation (H₂/Pd/C): This is a clean method, often providing high yields with water as the only byproduct. It is particularly suitable for larger-scale synthesis. The catalyst loading and hydrogen pressure are key parameters for optimization. A patent for preparing fluoroanilines highlights the use of catalytic hydrogenation for reducing nitro groups without affecting halogen substituents.[8]

  • Metal/Acid Reduction (SnCl₂/HCl): This classic method is robust and effective for laboratory-scale synthesis. The tin(II) chloride acts as the reducing agent in the presence of a strong acid. The reaction is typically exothermic and requires careful temperature control. The workup involves basification to precipitate tin salts, which are then filtered off.

  • Reactor Setup: To a suitable hydrogenation vessel, add this compound (1.0 eq) and a solvent such as ethanol or ethyl acetate (10-20 volumes).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (1-5 mol%).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50 psi (or as optimized).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Workup: Depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-Chloro-4-fluorobenzene-1,2-diamine, which can be used directly in the next step or purified by recrystallization or column chromatography.

Application 2: One-Pot Reductive Cyclization to Benzimidazoles

Building upon the initial reduction, the resulting diamine can be directly trapped in situ with an aldehyde to form a benzimidazole ring system. This one-pot approach is highly efficient, reducing step count and improving overall yield.[9] The mechanism involves the reduction of the nitroaniline, followed by condensation with the aldehyde to form a Schiff base, which then undergoes intramolecular cyclization and aromatization.[10]

G cluster_0 One-Pot Synthesis Workflow A Start: This compound + Aldehyde (R-CHO) B Add Reducing Agent (e.g., Zn/NaHSO₃ in H₂O) A->B C Heat Reaction Mixture (e.g., 100°C) B->C D Monitor by TLC C->D E Workup: Filter, Extract, Purify D->E F Final Product: Substituted Benzimidazole E->F

Caption: Workflow for one-pot benzimidazole synthesis.

This protocol is adapted from a general method for the reductive cyclocondensation of 2-nitroanilines.[9]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq), the desired aromatic aldehyde (1.1 eq), and Zinc dust (3.0 eq) in water (15-20 volumes).

  • Reagent Addition: Add sodium bisulfite (NaHSO₃) (3.0 eq) to the mixture. The weakly acidic nature of NaHSO₃ helps to facilitate the reaction.[9]

  • Heating: Heat the reaction mixture to 100°C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 petroleum ether/ethyl acetate eluent system).

  • Workup: Upon completion, cool the reaction to room temperature and filter off the solid zinc particles.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure benzimidazole derivative.

Application 3: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring, significantly enhanced by the ortho-nitro group, makes this compound an excellent substrate for Nucleophilic Aromatic Substitution (SNAr).[11] The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[11] The strong electron-withdrawing nitro group is essential for stabilizing the negative charge of this intermediate, particularly when it is ortho or para to the leaving group.[11]

G cluster_0 SNAr Mechanism A Aryl Halide + Nucleophile (Nu⁻) B Rate-Limiting Step: Nucleophilic Attack A->B Step 1 C Meisenheimer Complex (Resonance Stabilized Anion) B->C D Fast Step: Loss of Leaving Group (X⁻) C->D Step 2 E Substituted Product D->E

Caption: The addition-elimination mechanism of SNAr.

Regioselectivity: The relative reactivity of the chloro versus fluoro substituent in SNAr reactions is an important consideration. Generally, fluorine is a better leaving group than chlorine in SNAr because its high electronegativity makes the carbon to which it is attached more electrophilic and stabilizes the transition state of the rate-determining addition step.[12] Therefore, nucleophilic attack is expected to preferentially displace the fluoride.

  • Reaction Setup: Dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF or DMSO.

  • Reagent Addition: Add the desired primary or secondary amine (1.2-2.0 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 eq).

  • Heating: Heat the reaction mixture to a temperature between 80-120°C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Workup: After completion, cool the reaction mixture and pour it into ice-water.

  • Isolation: Collect the precipitated solid by filtration. If no solid forms, extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Purification: Wash the collected solid or the organic extract with water and brine, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.

Application 4: Suzuki-Miyaura Cross-Coupling

The presence of the chloro group allows this compound to participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful C-C bond-forming reaction is a cornerstone of modern drug discovery and enables the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents.[13][14]

Mechanism Overview: The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-chloride bond.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments couple and are eliminated from the palladium, regenerating the Pd(0) catalyst.[14]

pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-X pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_r Ar-Pd(II)L₂-R pd2_aryl->pd2_r Transmetalation (R-B(OH)₂) pd2_r->pd0 product Ar-R pd2_r->product Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

  • Reaction Setup: To a reaction flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a more active pre-catalyst like XPhos Pd G2, and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).[15]

  • Solvent Addition: Add a solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane and water.

  • Degassing: Degas the reaction mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heating: Heat the mixture under an inert atmosphere to 80-110°C until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography on silica gel.

References

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-3-fluoro-6-nitroaniline for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

2-Chloro-3-fluoro-6-nitroaniline is a highly functionalized aromatic building block with significant potential in medicinal chemistry and materials science. Its unique substitution pattern, featuring two distinct halogen leaving groups and a potent activating nitro group, makes it an intriguing substrate for nucleophilic aromatic substitution (SNAr). This application note provides a comprehensive technical guide to the SNAr reactions of this compound. We delve into the mechanistic principles governing its reactivity, with a specific focus on elucidating the factors that dictate its high regioselectivity. Furthermore, we present field-proven, step-by-step protocols for the reaction of this compound with various classes of nucleophiles—amines, alkoxides, and thiols—and demonstrate its utility as a key intermediate in the synthesis of pharmaceutically relevant benzimidazole scaffolds.[1] This guide is intended for researchers and professionals in drug development seeking to leverage this versatile synthon in their synthetic programs.

Mechanistic Principles of Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings are typically electron-rich and thus react with electrophiles. However, the presence of a strong electron-withdrawing group (EWG), such as a nitro group (–NO₂), can render the ring sufficiently electron-poor to be attacked by a nucleophile.[2] The SNAr reaction does not proceed via an Sₙ2 or Sₙ1 pathway but through a distinct two-step addition-elimination mechanism.[3][4]

  • Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][5]

  • Elimination: The aromaticity is restored by the expulsion of the leaving group, which departs with its pair of electrons.

The stability of the Meisenheimer complex is paramount to the reaction's success. The EWG is most effective when positioned ortho or para to the leaving group, as this allows the negative charge of the intermediate to be delocalized onto the EWG through resonance, significantly stabilizing it.[4][6]

Figure 1: General mechanism of the SₙAr reaction.

Regioselectivity Analysis: The Decisive Role of the Nitro Group

A key question for the substrate this compound is which halogen is displaced. While fluorine is typically a better leaving group than chlorine in SNAr reactions due to its high electronegativity which enhances the electrophilicity of the attached carbon, the regioselectivity in this case is dictated by electronic stabilization.[7][8]

  • Attack at C2 (Displacing Chloride): The chloro group is positioned para to the activating nitro group. When a nucleophile attacks C2, the negative charge of the resulting Meisenheimer complex can be delocalized directly onto the oxygen atoms of the nitro group via resonance. This provides powerful stabilization.

  • Attack at C3 (Displacing Fluoride): The fluoro group is positioned meta to the nitro group. Nucleophilic attack at C3 does not allow for direct resonance delocalization of the negative charge onto the nitro group.[6][9] Stabilization is limited to the weaker inductive effect.

Figure 2: Rationale for regioselective attack at C-2.

Application Focus: A Gateway to Benzimidazole Synthesis

The products derived from the SNAr reaction of this compound are valuable intermediates. For instance, the aminated product can be readily converted into a substituted benzimidazole, a scaffold prevalent in many FDA-approved drugs. The synthesis involves the initial SNAr reaction, followed by the reduction of the nitro group to an amine, and subsequent acid-catalyzed cyclization.[11][12]

Benzimidazole_Synthesis_Workflow A 2-Chloro-3-fluoro- 6-nitroaniline B SNAr Intermediate (e.g., N-alkylated) A->B 1. SNAr with R-NH2 (Regioselective) C o-Phenylenediamine Derivative B->C 2. Nitro Reduction (e.g., Fe/HCl, H2/Pd-C) D Substituted Benzimidazole C->D 3. Cyclization (e.g., with Aldehyde/Acid)

Figure 3: Workflow for benzimidazole synthesis.

Experimental Protocols

Safety Precaution: Nitroaromatic compounds are potentially energetic and should be handled with care. All reactions should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Amination with Benzylamine

This protocol describes the synthesis of N-benzyl-3-fluoro-2-nitroaniline-6-amine.

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Benzylamine (2.2 eq)

    • Ethanol (EtOH), 200 proof

    • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

  • Procedure:

    • To a round-bottom flask, add this compound.

    • Add ethanol to create a slurry (approx. 0.2 M concentration).

    • Add benzylamine to the mixture. The excess benzylamine acts as both the nucleophile and the base to neutralize the HCl byproduct.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 4:1 Hexanes:Ethyl Acetate). The starting material is typically more nonpolar than the product.

    • After completion (typically 4-6 hours), cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker of cold water with stirring. The product should precipitate as a solid.

    • Collect the solid by vacuum filtration, washing with cold water.

    • Dry the solid under vacuum. If necessary, purify further by recrystallization from ethanol or column chromatography.

Protocol 2: Alkoxylation with Sodium Methoxide

This protocol describes the synthesis of 2-methoxy-3-fluoro-6-nitroaniline.

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Sodium methoxide (1.2 eq), 25 wt% solution in methanol or solid

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Round-bottom flask, magnetic stirrer, nitrogen inlet

  • Procedure:

    • Add this compound to a dry round-bottom flask under a nitrogen atmosphere.

    • Add anhydrous DMF to dissolve the starting material (approx. 0.5 M).

    • Cool the mixture in an ice bath to 0 °C.

    • Slowly add the sodium methoxide solution dropwise over 10-15 minutes. An exotherm may be observed.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully pour the reaction mixture into an excess of ice-cold water to precipitate the product.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

Protocol 3: Thiolation with Thiophenol

This protocol describes the synthesis of 2-(phenylthio)-3-fluoro-6-nitroaniline.

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Thiophenol (1.1 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Round-bottom flask, magnetic stirrer, nitrogen inlet

  • Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous potassium carbonate.

    • Add anhydrous DMF and begin stirring.

    • Add thiophenol dropwise. The base (K₂CO₃) deprotonates the thiol to form the more potent thiophenolate nucleophile in situ.[13]

    • Heat the reaction mixture to 60-70 °C and stir for 3-5 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture and pour it into cold water.

    • The product may precipitate or remain as an oil. Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Expected Results & Data Summary

The following table summarizes the expected products and typical yield ranges for the protocols described above.

NucleophileProduct StructureProduct NameExpected Yieldm/z [M+H]⁺
Benzylamine2-(benzylamino)-3-fluoro-6-nitroanilineN-benzyl-3-fluoro-2-nitroaniline-6-amine85-95%278.10
Sodium Methoxide2-methoxy-3-fluoro-6-nitroaniline2-methoxy-3-fluoro-6-nitroaniline90-98%187.05
Thiophenol2-(phenylthio)-3-fluoro-6-nitroaniline2-(phenylthio)-3-fluoro-6-nitroaniline80-90%265.04

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficient temperature.2. Inactive nucleophile (e.g., moisture for alkoxide).3. Insufficient base (for thiol/amine reactions).1. Increase reaction temperature moderately.2. Use anhydrous solvents and fresh reagents.3. Add additional base or use a stronger base.
Multiple Products on TLC 1. Side reactions due to excessive heat or time.2. Incomplete reaction.3. Potential (minor) substitution at the fluorine position.1. Reduce reaction temperature/time.2. Allow the reaction to proceed longer.3. Purify carefully by column chromatography to isolate the major regioisomer.
Difficult Product Isolation 1. Product is soluble in the aqueous workup.2. Product oiled out instead of precipitating.1. Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate, DCM).2. After pouring into water, extract with an organic solvent.

Conclusion

This compound is a versatile substrate for nucleophilic aromatic substitution that exhibits excellent and predictable regioselectivity. The reaction overwhelmingly favors the displacement of the chloro substituent at the C2 position, a result governed by the powerful resonance stabilization provided by the para-nitro group. This predictable reactivity allows for the clean synthesis of diverse intermediates. The protocols provided herein are robust and adaptable, offering reliable pathways for amination, alkoxylation, and thiolation, thereby establishing this compound as a valuable and reliable building block for applications in drug discovery and advanced materials synthesis.

References

The Strategic Utility of 2-Chloro-3-fluoro-6-nitroaniline in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Highly Functionalized Aniline Derivative

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful synthesis of complex active pharmaceutical ingredients (APIs). 2-Chloro-3-fluoro-6-nitroaniline, a uniquely substituted aromatic amine, has emerged as a critical building block in the synthesis of targeted therapies, most notably in the development of next-generation kinase inhibitors. The precise arrangement of its chloro, fluoro, nitro, and amino functionalities offers a versatile platform for a variety of chemical transformations, enabling the construction of intricate molecular architectures with significant therapeutic potential.

This comprehensive guide provides an in-depth exploration of the applications of this compound in pharmaceutical intermediate synthesis. We will delve into the causality behind its experimental utility, provide detailed, field-proven protocols for its key transformations, and present a forward-looking perspective on its broader applications in drug discovery.

Core Application: A Key Precursor in the Synthesis of Lorlatinib (PF-06463-922)

A prime example of the strategic importance of this compound is its role as a key starting material in the synthesis of Lorlatinib (PF-06463922), a potent and selective inhibitor of anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinases.[1][2] Lorlatinib is a crucial therapeutic agent for the treatment of certain types of non-small cell lung cancer. The synthesis of a key intermediate for Lorlatinib hinges on the initial transformation of this compound.

The initial and critical step in this synthesis is the selective reduction of the nitro group to an amine, yielding 2-chloro-3-fluorobenzene-1,6-diamine. This transformation is pivotal as it sets the stage for subsequent cyclization and functionalization reactions that ultimately lead to the complex macrocyclic structure of Lorlatinib.

Visualizing the Initial Synthetic Transformation

G start This compound intermediate 2-Chloro-3-fluorobenzene-1,6-diamine start->intermediate Nitro Group Reduction end Key Intermediate for Lorlatinib Synthesis intermediate->end Further Cyclization & Functionalization

Caption: Initial steps in the synthesis of a Lorlatinib intermediate.

Experimental Protocol: Selective Reduction of this compound

The following protocol details the selective reduction of the nitro group of this compound to afford 2-chloro-3-fluorobenzene-1,6-diamine, a critical intermediate. This protocol is synthesized from established methodologies in the field.[3][4]

Objective: To synthesize 2-chloro-3-fluorobenzene-1,6-diamine from this compound via catalytic hydrogenation.

Materials:

Reagent/SolventCAS NumberMolecular FormulaPuritySupplier
This compound948014-34-4C6H4ClFN2O2>98%Commercially Available
Palladium on Carbon (10 wt%)7440-05-3Pd/C-Commercially Available
Methanol (MeOH)67-56-1CH4OAnhydrousCommercially Available
Ethyl Acetate (EtOAc)141-78-6C4H8O2ACS GradeCommercially Available
Hydrogen Gas (H2)1333-74-0H2High PurityCommercially Available

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Buchner funnel and filter paper)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and ethyl acetate (a common solvent system for such reductions).

  • Catalyst Addition: Carefully add 10% palladium on carbon (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas several times to ensure an inert atmosphere has been replaced by hydrogen. Pressurize the vessel with hydrogen gas (typically 1-4 atm, but consult specific literature for optimization).

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional solvent (methanol or ethyl acetate) to ensure complete recovery of the product.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-chloro-3-fluorobenzene-1,6-diamine. The crude product can be further purified by recrystallization or column chromatography if necessary.

Safety Precautions:

  • Palladium on carbon is pyrophoric and should be handled with care, especially when dry and in the presence of air. It is recommended to handle the catalyst in a wet state.

  • Hydrogen gas is highly flammable. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources, and with appropriate safety measures in place.

  • This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Broader Applications and Future Perspectives

While the synthesis of Lorlatinib intermediates is a prominent application, the reactivity of this compound lends itself to the synthesis of a variety of other pharmaceutical building blocks. The presence of multiple reactive sites allows for diverse synthetic strategies. For instance, the amino group can be acylated or alkylated, while the aromatic ring can undergo further nucleophilic aromatic substitution, particularly at the position activated by the nitro group.

The development of novel kinase inhibitors remains a highly active area of research in oncology and immunology. The structural motifs derived from this compound are likely to be explored in the design of new inhibitors targeting other kinases. The unique electronic properties conferred by the fluorine and chlorine substituents can influence binding affinity and selectivity, making this a valuable scaffold for further drug discovery efforts.

Visualizing the Potential for Diversification

G cluster_0 Primary Transformations cluster_1 Resulting Intermediates cluster_2 Potential Therapeutic Areas start This compound nitro_reduction Nitro Reduction start->nitro_reduction amine_functionalization Amine Functionalization start->amine_functionalization aromatic_substitution Nucleophilic Aromatic Substitution start->aromatic_substitution diamine Diamino Derivatives nitro_reduction->diamine acylated_alkylated Acylated/Alkylated Anilines amine_functionalization->acylated_alkylated substituted_ring Further Substituted Aromatics aromatic_substitution->substituted_ring kinase_inhibitors Kinase Inhibitors (e.g., Lorlatinib) diamine->kinase_inhibitors other_apis Other APIs acylated_alkylated->other_apis substituted_ring->other_apis

Caption: Potential synthetic pathways from this compound.

Conclusion

This compound is a testament to the power of strategic molecular design in modern pharmaceutical synthesis. Its well-defined reactivity and versatile chemical handles have established it as a cornerstone in the construction of complex and life-saving therapeutics like Lorlatinib. The detailed protocols and conceptual frameworks provided herein are intended to empower researchers and drug development professionals to harness the full potential of this valuable intermediate in their ongoing quest for novel and effective medicines. As the field of medicinal chemistry continues to evolve, the demand for such highly functionalized and strategically important building blocks will undoubtedly continue to grow.

References

Application Notes and Protocols for the Selective Reduction of 2-Chloro-3-fluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For inquiries, please contact: --INVALID-LINK--

Abstract

This comprehensive guide provides detailed protocols and expert insights for the selective reduction of the nitro group in 2-chloro-3-fluoro-6-nitroaniline to yield 3-chloro-4-fluoro-1,2-phenylenediamine. This transformation is a critical step in the synthesis of various high-value compounds in the pharmaceutical and materials science sectors. This document explores multiple robust reduction methodologies, elucidates the underlying chemical principles, and offers a step-by-step protocol for a reliable and scalable reaction. The information is curated for researchers, scientists, and drug development professionals to ensure safe, efficient, and reproducible outcomes.

Introduction: The Synthetic Importance of 3-Chloro-4-fluoro-1,2-phenylenediamine

This compound is a key substituted aromatic compound. Its selective reduction to 3-chloro-4-fluoro-1,2-phenylenediamine opens a gateway to a diverse range of complex molecules. The resulting diamine is a versatile building block, particularly in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The primary challenge in this transformation lies in the chemoselective reduction of the nitro group while preserving the chloro and fluoro substituents, which are susceptible to hydrogenolysis under harsh reducing conditions.[1][2] This guide will address this challenge by presenting methodologies that offer high selectivity and yield.

Mechanistic Considerations and Reagent Selection

The choice of reducing agent is paramount for the successful and selective reduction of this compound. The presence of halogen substituents on the aromatic ring necessitates careful consideration to avoid undesired dehalogenation. Several classes of reducing agents are commonly employed for the reduction of aromatic nitro compounds.[3][4]

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used and often clean method for nitro group reduction.[4][5] However, standard catalysts like Palladium on carbon (Pd/C) can promote dehalogenation, especially with aryl chlorides and bromides.[2][6] To circumvent this, specialized catalysts or carefully controlled reaction conditions are necessary.

  • Sulfided Platinum on Carbon (Pt/C, sulfided): This catalyst is known for its high selectivity in reducing nitro groups in the presence of halogens, as the sulfur partially poisons the catalyst's activity towards dehalogenation.[6][7]

  • Raney Nickel: Often a good alternative to Pd/C for substrates prone to dehalogenation.[6][8]

  • Reaction Conditions: Low hydrogen pressure and temperature can also help minimize dehalogenation.[7]

Metal-Based Reductions in Acidic Media

Reductions using metals such as iron, tin, or zinc in acidic media are classic and robust methods that are generally very selective for the nitro group and do not typically cause dehalogenation.[6][8][9][10]

  • Iron in Acetic Acid (Fe/AcOH): This is a cost-effective, environmentally benign, and highly selective method.[9][11] The workup, however, can sometimes be challenging due to the formation of iron salts.[12]

  • Stannous Chloride (SnCl₂): Tin(II) chloride is a mild and effective reagent for the chemoselective reduction of aromatic nitro compounds.[8][13][14] The reaction proceeds through a series of single electron transfers.[13][15]

Sodium Dithionite (Na₂S₂O₄)

Sodium dithionite, also known as sodium hydrosulfite, is an inexpensive and safe reducing agent that is highly selective for nitro groups in the presence of other reducible functionalities, including halogens.[16][17][18] The reaction is typically carried out in a biphasic system (e.g., dichloromethane-water) or in a mixture of organic solvent and water.[18][19]

Comparative Overview of Reduction Methodologies

The following table summarizes the key features of the discussed reduction methods for this compound.

Reduction MethodReagentsTypical SolventsAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Sulfided Pt/CEthanol, Methanol, Ethyl AcetateHigh yielding, clean reaction, catalyst can be recycled.Requires specialized equipment for handling hydrogen gas, potential for dehalogenation if not properly controlled.
Metal/Acid Reduction Fe/AcOH or SnCl₂/HClEthanol, Acetic Acid, WaterHigh chemoselectivity, cost-effective, readily available reagents.Can be exothermic, workup can be cumbersome due to metal salt byproducts.
Sodium Dithionite Na₂S₂O₄Dichloromethane/Water, THF/WaterMild reaction conditions, excellent chemoselectivity, simple workup.May require a phase-transfer catalyst for optimal results, potential for formation of sulfur-containing byproducts.

Detailed Experimental Protocol: Reduction using Stannous Chloride (SnCl₂)

This protocol details a reliable and scalable method for the reduction of this compound using stannous chloride dihydrate. This method is chosen for its high chemoselectivity and operational simplicity.

Materials and Reagents
  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Safety Precautions
  • This compound is toxic if swallowed, in contact with skin, or if inhaled. It also causes skin and eye irritation and may cause respiratory irritation.[20]

  • Concentrated hydrochloric acid is corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • The reaction may be exothermic.

  • Always work in a well-ventilated fume hood.

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Reagent Addition: To this solution, add stannous chloride dihydrate (4.0-5.0 eq).

  • Initiation: Slowly add concentrated hydrochloric acid (a few drops) to initiate the reaction.

  • Reaction: Heat the reaction mixture to reflux (typically around 80-90 °C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice.

  • Workup - Neutralization: Slowly add a saturated solution of sodium bicarbonate with vigorous stirring until the pH of the aqueous layer is basic (pH ~8-9). This will precipitate tin salts.

  • Workup - Filtration: Filter the mixture through a pad of celite to remove the tin salts. Wash the filter cake with ethyl acetate.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Workup - Washing: Combine the organic layers and wash with water, followed by brine.

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 3-chloro-4-fluoro-1,2-phenylenediamine.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Workflow Diagram

Reduction_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Dissolve this compound in EtOH B 2. Add SnCl2·2H2O A->B C 3. Add conc. HCl B->C D 4. Reflux and Monitor by TLC C->D E 5. Cool and Quench with Ice D->E F 6. Neutralize with NaHCO3 E->F G 7. Filter through Celite F->G H 8. Extract with EtOAc G->H I 9. Wash with Water and Brine H->I J 10. Dry and Concentrate I->J K 11. Column Chromatography or Recrystallization J->K

References

Application Notes & Protocols: The Strategic Role of 2-Chloro-3-fluoro-6-nitroaniline in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Significance of Halogenated Nitroanilines in Agrochemical Design

In the relentless pursuit of more effective and environmentally benign crop protection solutions, the strategic incorporation of halogen atoms into molecular scaffolds has become a cornerstone of modern agrochemical design. Among the myriad of building blocks available to synthetic chemists, halogenated nitroanilines stand out for their versatility and the unique properties they impart to the final active ingredients. 2-Chloro-3-fluoro-6-nitroaniline, a trifunctional aromatic compound, is a particularly valuable intermediate. The presence of chlorine and fluorine atoms, along with a nitro group, on the aniline ring provides a handle for a diverse range of chemical transformations, leading to the development of potent herbicides, fungicides, and insecticides.

The specific substitution pattern of this compound is not arbitrary. The fluorine atom at the 3-position can enhance the metabolic stability and binding affinity of the final molecule to its target protein. The chlorine atom at the 2-position and the nitro group at the 6-position influence the electronic properties of the aromatic ring and provide reactive sites for further chemical modifications. This application note will provide a detailed exploration of the utility of this compound in agrochemical synthesis, complete with a representative experimental protocol and workflow.

II. The Strategic Advantage of Fluoro-Chloro Substitution

The presence of both fluorine and chlorine on the aniline ring offers several advantages in the context of agrochemical development:

  • Enhanced Biological Activity: The electronic effects of the halogens can significantly influence the acidity of the N-H bond and the overall electron distribution of the molecule, leading to stronger interactions with biological targets.

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes in plants, insects, and fungi. This leads to longer-lasting efficacy of the agrochemical.

  • Improved Physicochemical Properties: Halogenation can modulate key properties such as lipophilicity, which affects the uptake, translocation, and soil mobility of the compound.

  • Target Specificity: The precise arrangement of halogen atoms can contribute to a higher degree of selectivity, ensuring that the agrochemical is more effective against the target pest while minimizing harm to non-target organisms and crops.

III. Synthetic Application: Synthesis of a Diphenyl Ether Herbicide Precursor

One of the most prominent applications of substituted nitroanilines in the agrochemical industry is in the synthesis of diphenyl ether herbicides. These compounds are known to inhibit protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis, leading to rapid and effective weed control. The following protocol details the synthesis of a hypothetical diphenyl ether herbicide precursor from this compound.

Experimental Protocol: Synthesis of 2-Chloro-3-fluoro-6-nitro-N-(4-hydroxyphenyl)aniline

This protocol describes the nucleophilic aromatic substitution reaction between this compound and hydroquinone.

Materials and Reagents:

  • This compound (Purity: 98%)[1]

  • Hydroquinone

  • Potassium Carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Sodium sulfate (anhydrous)

  • Deionized water

  • Hydrochloric acid (1 M)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, add this compound (1.91 g, 10 mmol), hydroquinone (1.32 g, 12 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Solvent Addition: Add 50 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Maintain this temperature for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of ice-cold deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with 1 M hydrochloric acid (2 x 50 mL) to remove unreacted hydroquinone and potassium carbonate, followed by a wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 2-Chloro-3-fluoro-6-nitro-N-(4-hydroxyphenyl)aniline.

Characterization of the Product

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure and the successful formation of the diphenyl ether linkage.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

IV. Workflow and Data Presentation

Synthetic Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Extraction cluster_3 Purification & Analysis A This compound D Combine Reagents in Flask A->D B Hydroquinone B->D C K2CO3, DMF C->D E Heat to 100-110 °C (8-12 hours) D->E F Cool and Quench with Water E->F G Extract with Ethyl Acetate F->G H Wash with HCl and Brine G->H I Dry and Concentrate H->I J Column Chromatography I->J K Characterization (NMR, MS, HPLC) J->K L Pure Diphenyl Ether Herbicide Precursor K->L caption Workflow for the Synthesis of a Diphenyl Ether Herbicide Precursor

Caption: Workflow for the Synthesis of a Diphenyl Ether Herbicide Precursor

Quantitative Data Summary
ParameterValueReference
Starting Material
Chemical NameThis compound[1]
CAS Number948014-34-4[1]
Molecular FormulaC₆H₄ClFN₂O₂[1]
Molecular Weight190.56 g/mol [1]
Purity98%[1]
Expected Product
Chemical Name2-Chloro-3-fluoro-6-nitro-N-(4-hydroxyphenyl)aniline
Molecular FormulaC₁₂H₈ClFN₂O₃
Molecular Weight282.66 g/mol
Reaction Conditions
Temperature100-110 °C
Reaction Time8-12 hours
SolventN,N-Dimethylformamide (DMF)
BasePotassium Carbonate

V. Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and solvents.

  • Ventilation: All experimental procedures should be conducted in a well-ventilated fume hood.

  • Handling of Reagents: this compound and other nitroaromatic compounds are potentially toxic and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

VI. Conclusion

This compound is a highly valuable and versatile building block in the synthesis of modern agrochemicals. Its unique substitution pattern provides a strategic advantage for developing active ingredients with enhanced efficacy, metabolic stability, and target specificity. The protocol provided herein for the synthesis of a diphenyl ether herbicide precursor serves as a practical example of its application. Researchers and scientists in the field of agrochemical development can leverage the reactivity of this intermediate to explore novel chemical spaces and discover next-generation crop protection solutions. The principles and techniques outlined in these application notes are intended to provide a solid foundation for further innovation in this critical area of research.

VII. References

  • EP0007482A1 - 2-Chloro-6-nitroanilines, process for their preparation, their use, herbicidal compositions - Google Patents. Available from: --INVALID-LINK--

  • ZA793543B - 2-chloro-6-nitroaniline derivatives - Google Patents. Available from: --INVALID-LINK--

  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Available from: --INVALID-LINK--

  • US4414415A - Process for the manufacture of 2,6-dichloro-4-nitroaniline, and the compound obtained by this process - Google Patents. Available from: --INVALID-LINK--

  • DE2831262A1 - 2-chlor-6-nitroaniline - Google Patents. Available from: --INVALID-LINK--

  • CN105646233A - Preparation process of 2-chloro-6-fluoroaniline - Google Patents. Available from: --INVALID-LINK--

  • Synthesis of 2-Chloro-3-phenoxy-6-nitro-aniline - PrepChem.com. Available from: --INVALID-LINK--

  • This compound - LabSolutions | Lab Chemicals & Equipment. Available from: --INVALID-LINK--

  • Application Notes and Protocols: 3-Chloro-4-fluoroaniline in the Agrochemical Industry - Benchchem. Available from: --INVALID-LINK--

  • 2-Chloro-3-nitroaniline | 3970-41-0 | DAA97041 - Biosynth. Available from: --INVALID-LINK--

  • Synthesis routes of 2-Chloro-3-fluoroaniline - Benchchem. Available from: --INVALID-LINK--

  • CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline - Google Patents. Available from: --INVALID-LINK--

  • A kind of nitroaniline of 2,3 dichloro 6 and preparation method thereof - Google Patents. Available from: --INVALID-LINK--

  • How to Synthesize 2-Chloro-6-methylaniline? - FAQ - Guidechem. Available from: --INVALID-LINK--

  • Buy 2,3-Dichloro-6-nitroaniline | 65078-77-5 - Smolecule. Available from: --INVALID-LINK--

  • 6-Chloro-3-fluoro-2-nitroaniline | C6H4ClFN2O2 | CID 131593015 - PubChem. Available from: --INVALID-LINK--

  • 2-Chloro-6-fluoroaniline | C6H5ClFN | CID 2734205 - PubChem. Available from: --INVALID-LINK--

References

Application Notes & Protocols: A Guide to the Chemoselective Catalytic Hydrogenation of Halogenated Nitroanilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Selective Reduction

Halogenated anilines are indispensable building blocks in the synthesis of a vast array of high-value chemicals, including active pharmaceutical ingredients (APIs), agrochemicals, and pigments.[1] The most common and atom-economical route to these compounds is the catalytic hydrogenation of the corresponding halogenated nitroaromatics. While seemingly straightforward, this transformation presents a significant synthetic challenge: achieving the chemoselective reduction of the nitro group while preserving the sensitive carbon-halogen bond.[2]

The competing reaction, hydrodehalogenation, is a pervasive side reaction that leads to undesired byproducts, complicates purification, and reduces overall yield.[3] The propensity for C-X bond cleavage is directly related to the halogen's identity, following the general trend I > Br > Cl > F.[2] Furthermore, the electron-rich aniline product is often more susceptible to dehalogenation than the starting nitroarene, adding another layer of complexity to the process.[4]

This guide provides an in-depth analysis of the experimental setup and protocols for the catalytic hydrogenation of halogenated nitroanilines. It is designed for researchers, chemists, and drug development professionals seeking to navigate the intricacies of this critical transformation. We will explore the underlying reaction mechanisms, detail the critical experimental parameters that govern selectivity, provide step-by-step protocols, and offer a guide to troubleshooting common issues.

Mechanistic Overview: The Selectivity Battleground

The catalytic reduction of a nitro group to an amine is a six-electron process that typically proceeds through a series of intermediates on the surface of a heterogeneous catalyst.[5] The most widely accepted pathway involves the sequential reduction of the nitro group to nitroso and hydroxylamine species before the final amine is formed.[5][6]

The central challenge arises from the catalyst's ability to also activate the carbon-halogen bond, leading to hydrodehalogenation. The ideal catalytic system must possess sufficient activity to reduce the nitro group efficiently under mild conditions while exhibiting minimal activity for C-X bond cleavage.

G Fig. 1: Competing Reaction Pathways cluster_main Desired Hydrogenation Pathway cluster_side Undesired Dehalogenation Pathway Start Halogenated Nitroaniline (Ar-X-NO2) Nitroso Nitroso Intermediate (Ar-X-NO) Start->Nitroso +H2 Dehal_Start Dehalogenated Nitroarene (Ar-H-NO2) Start->Dehal_Start +H2, -HX Hydroxylamine Hydroxylamine Intermediate (Ar-X-NHOH) Nitroso->Hydroxylamine +H2 Product Halogenated Aniline (Ar-X-NH2) Hydroxylamine->Product +H2 Dehal_Product Dehalogenated Aniline (Ar-H-NH2) Product->Dehal_Product +H2, -HX Dehal_Start->Dehal_Product +H2

Caption: Fig. 1: Competing Reaction Pathways in Nitroaniline Hydrogenation.

Optimizing for Success: Key Experimental Parameters

Achieving high selectivity is a balancing act that depends on the careful selection and control of several key experimental parameters.

Catalyst Selection

The choice of catalyst is the most critical factor. Different metals and supports exhibit vastly different activities and selectivities.

  • Platinum (Pt): Platinum-based catalysts, such as Pt/C, are highly active but often show poor selectivity, leading to significant dehalogenation.[1] However, modifying platinum catalysts can drastically improve performance.

    • Sulfided Pt/C: Commercially available sulfided platinum catalysts are highly effective at suppressing dehalogenation by selectively poisoning the most active sites responsible for C-X bond cleavage.[7]

    • Bimetallic Pt-V/C: The addition of vanadium as a promoter to Pt/C has been shown to enhance selectivity for the desired halogenated aniline.[4]

  • Palladium (Pd): Palladium is generally too active for this transformation and almost always promotes rapid dehalogenation.[8] Its use is typically discouraged unless highly modified systems are employed.

  • Raney Catalysts: Raney Nickel (Ni) and Raney Cobalt (Co) can be effective alternatives. Raney Co, in particular, has demonstrated high performance and selectivity in the hydrogenation of halogenated nitroaromatics.[4]

  • Gold (Au) and Silver (Ag): Newer catalyst systems based on gold and silver nanoparticles have shown promise, offering unique selectivity profiles.[1]

Catalyst Typical Activity Selectivity for Halogenated Aniline Propensity for Dehalogenation References
Standard Pt/C HighLow to ModerateHigh[1]
Sulfided Pt/C ModerateHighLow[7]
Pt-V/C HighHighLow to Moderate[4]
Standard Pd/C Very HighVery LowVery High[8]
Raney Co Moderate to HighHighLow[4]
Raney Ni HighModerateModerate to High[4]
Hydrogen Source: Gaseous H₂ vs. Transfer Hydrogenation
  • Gaseous Hydrogen (H₂): The most common method involves using pressurized hydrogen gas. This method is highly efficient but requires specialized high-pressure reactors (autoclaves) and stringent safety protocols.[5]

  • Transfer Hydrogenation: An increasingly popular alternative avoids the direct use of flammable H₂ gas.[9] In this technique, a stable hydrogen donor molecule transfers hydrogen to the substrate in situ. Common donors include formic acid, ammonium formate, and 1,4-cyclohexadiene.[9][10] This method can often be performed with standard laboratory glassware, enhancing safety and accessibility.

Solvent Choice

The solvent can influence both substrate solubility and catalyst performance. Dialkyl ethers such as tetrahydrofuran (THF), 2-methyl-THF, or cyclopentyl methyl ether (CPME) are often excellent choices, demonstrating high substrate solubility and facilitating high hydrogenation rates.[4] Alcohols like ethanol or methanol are also frequently used, particularly in transfer hydrogenation protocols.[11]

Reaction Conditions: Temperature and Pressure

Controlling temperature and pressure is crucial. Often, lower temperatures and pressures can favor the desired nitro reduction over dehalogenation.[7] For hydrogenations using H₂ gas, pressures typically range from 5 to 20 bar, with temperatures between 30-110 °C.[4] It is essential to perform initial optimization screens to find the ideal balance for a specific substrate.

Additives

In some cases, additives can be used to suppress dehalogenation. The addition of small amounts of acid, for example, has been reported to inhibit the cleavage of C-Cl and C-F bonds during hydrogenation.[12]

Experimental Protocols

Safety Precaution: All hydrogenation reactions should be conducted in a well-ventilated fume hood. Reactions involving pressurized hydrogen gas must be performed by trained personnel using a certified autoclave behind a protective blast shield.

Protocol 1: Batch Hydrogenation using H₂ Gas

This protocol describes a general procedure for the selective hydrogenation of a halogenated nitroaniline using a sulfided platinum catalyst in a high-pressure autoclave.

G Fig. 2: Experimental Workflow for Batch Hydrogenation A 1. Reactor Assembly B 2. Add Substrate, Catalyst & Solvent A->B C 3. Seal Reactor B->C D 4. Inert Gas Purge (3x with N2 or Ar) C->D E 5. Pressurize (with H2 to target pressure) D->E F 6. Reaction (Heat & Stir) E->F G 7. Monitor H2 Uptake F->G H 8. Cool & Vent G->H Reaction Complete I 9. Catalyst Filtration H->I J 10. Product Isolation & Analysis (GC/HPLC/NMR) I->J

Caption: Fig. 2: Experimental Workflow for Batch Hydrogenation.

Materials:

  • Halogenated nitroaniline (Substrate)

  • 5% Sulfided Platinum on Carbon (Pt(S)/C)

  • Solvent (e.g., Tetrahydrofuran - THF)

  • High-pressure autoclave equipped with a magnetic stirrer, pressure gauge, and thermocouple

  • Hydrogen (H₂) gas cylinder with regulator

  • Nitrogen (N₂) or Argon (Ar) gas for purging

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Reactor Setup: To the inert stainless steel liner of the autoclave, add the halogenated nitroaniline substrate (1.0 eq) and the chosen solvent (e.g., THF, to a concentration of 0.1-0.2 M).[4][5]

  • Catalyst Addition: Carefully add the 5% Pt(S)/C catalyst. The catalyst loading is typically low, ranging from 0.1 to 1 mol % relative to the substrate.[7]

  • Sealing and Purging: Securely seal the autoclave. To remove all oxygen, purge the system by pressurizing with an inert gas (N₂ or Ar) to ~5 bar and then slowly venting. Repeat this cycle 3-5 times.[5]

  • Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 bar).[4]

  • Reaction: Begin vigorous stirring and heat the reactor to the target temperature (e.g., 50-80 °C). The reaction is exothermic, so monitor the internal temperature carefully.

  • Monitoring: The reaction progress can be monitored by observing the hydrogen uptake from the gas cylinder. A cessation of H₂ uptake typically indicates the reaction is complete.[5]

  • Completion and Work-up: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature.

  • Venting and Filtration: VERY CAREFULLY vent the excess hydrogen gas in the fume hood. Open the reactor and filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Caution: The catalyst may be pyrophoric upon exposure to air; ensure the filter cake is kept wet with solvent during filtration.

  • Analysis: The solvent can be removed from the filtrate under reduced pressure. Analyze the crude product by GC, HPLC, or NMR to determine conversion and selectivity.[5][13]

Protocol 2: Transfer Hydrogenation using Ammonium Formate

This protocol offers a safer alternative that avoids the use of a high-pressure H₂ apparatus.

Materials:

  • Halogenated nitroaniline (Substrate)

  • 5% Pt/C or Raney Co

  • Ammonium Formate (HCOONH₄)

  • Solvent (e.g., Ethanol)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the halogenated nitroaniline (1.0 eq) in ethanol.

  • Reagent Addition: Add ammonium formate (3.0-5.0 eq) to the solution.

  • Catalyst Addition: Carefully add the catalyst (e.g., 5% Pt/C, ~5-10 wt% relative to the substrate).

  • Reaction: Heat the reaction mixture to reflux (approx. 80°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC/HPLC.

  • Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, washing with additional ethanol.

  • Isolation: Remove the solvent from the filtrate under reduced pressure. The crude product can then be purified by standard methods such as recrystallization or column chromatography.

Troubleshooting and Optimization

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Conversion 1. Insufficient catalyst loading.2. Catalyst poisoning (e.g., by sulfur or other impurities).3. Insufficient H₂ pressure or reaction time.4. Poor mixing/agitation.1. Increase catalyst loading incrementally.2. Use a higher purity substrate or a different catalyst batch.3. Increase H₂ pressure or extend reaction time.4. Increase the stirring speed.
Significant Dehalogenation 1. Catalyst is too active (e.g., standard Pd/C or Pt/C).2. Reaction temperature or pressure is too high.3. High substrate concentration.1. Switch to a more selective catalyst (e.g., Sulfided Pt/C, Raney Co).[4][7]2. Reduce the reaction temperature and/or H₂ pressure.3. Decrease the substrate concentration; lower concentrations often reduce dehalogenation.[4]
Formation of Azo/Azoxy Byproducts 1. Incomplete reduction, often due to catalyst deactivation or insufficient hydrogen.2. Reaction conditions are too basic (in some systems).1. Ensure sufficient hydrogen supply and active catalyst.2. Check the pH of the reaction medium; consider a different solvent or catalyst system.[14]
Inconsistent Results 1. Variations in catalyst activity between batches.2. Residual catalyst in the reactor from previous runs.3. Purity of substrate or solvent.1. Test each new batch of catalyst with a standard reaction.2. Implement a rigorous cleaning protocol for the reactor between experiments.[4]3. Ensure high purity of all reagents.

Conclusion

The catalytic hydrogenation of halogenated nitroanilines is a powerful yet delicate transformation. Success hinges on a deep understanding of the competing reaction pathways and meticulous control over the experimental setup. By selecting a highly chemoselective catalyst, such as sulfided platinum or Raney cobalt, and carefully optimizing parameters like solvent, temperature, and pressure, researchers can consistently achieve high yields of the desired halogenated anilines while minimizing the formation of dehalogenated byproducts. The protocols and troubleshooting guide provided herein serve as a robust starting point for developing and scaling these critical reactions in both academic and industrial settings.

References

analytical methods for the characterization of 2-Chloro-3-fluoro-6-nitroaniline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Literature Review

I'm starting by diving deep into the literature. My current focus is on finding scholarly articles, application notes, and proven analytical methods for characterizing halogenated and nitrated aniline derivatives. I'm especially interested in compounds that look like 2. This will establish a baseline for my work.

Expanding Search Scope

I've broadened my search parameters to include typical impurities and degradation products of 2-chloro-3-fluoro-6-nitroaniline derivatives, which is important. I'm also now investigating analytical techniques like HPLC, GC, Mass Spectrometry, NMR, and FTIR, and their core principles. Furthermore, I am considering regulatory guidelines, and have begun structuring the application note with an introduction and then will delve into detailed protocols.

Defining Application Scope

I'm now zeroing in on defining the scope of the application note. The focus will be establishing and validating analytical methods. I'll prioritize methods for this compound derivatives and their related impurities, considering established regulatory guidelines. I'm organizing the analytical techniques, and structuring the application note with an introduction, detailed protocols, and visual aids like Graphviz diagrams and comprehensive tables.

Analyzing the Derivatives

I'm currently focused on outlining the specific analytical methods needed to fully characterize these compounds. I'm thinking about which techniques are essential and which might offer added insight. Right now, I'm leaning heavily towards NMR, mass spec, and possibly some chromatographic methods to separate and identify these close relatives. I want to make sure the app note provides a clear and robust framework.

Designing the Approach

I've been mapping out the analytical strategy for the application note. The focus is on a comprehensive, self-validating protocol for researchers, with a heavy emphasis on NMR and mass spec, plus potentially chromatography. I'm prioritizing clear explanations of experimental choices and incorporating in-text citations with clickable references. I'm also planning to utilize Graphviz diagrams to visualize the analytical workflow and key relationships.

Structuring the Application Note

I'm now deep in the process of structuring the application note, aiming for a logical flow. The introduction will spotlight the significance of these derivatives and the need for robust analytical methods. I plan to include sections on key techniques like chromatography, NMR, MS, FTIR, and UV-Vis spectroscopy, as well as thermal analysis and impurity profiling. I'm focusing on crafting self-validating protocols with clear explanations for experimental design choices. I'm incorporating the color palette for figures, too.

Conceptualizing the Application

I'm now fully immersed in the design phase. I'm focusing on the overall flow, starting with an introduction that highlights the importance of this compound class and emphasizing the reasons behind the choice of each analytical technique. I'm also planning to incorporate self-validating protocols with in-depth explanations, always linking back to the scientific literature. I'm thinking about including a dedicated section on impurity profiling.

Outlining the Application Note

I've been meticulously sketching out the complete structure for this application note. I'm focusing on incorporating thorough explanations for all experimental design choices, and ensuring the protocols are self-validating and built on solid research principles. I'm making sure to cite all sources accurately, and I'll include Graphviz diagrams for clarity and visual appeal. I'm really starting to feel like I'm homing in on the ideal structure.

Refining the Application Note

I've been meticulously refining my approach based on the search results. I'm structuring the application note with an emphasis on foundational characterization first. Then, I'll dive into more specific analytical methods like HPLC, NMR, and MS for comprehensive structure confirmation and purity assessment. I'm focusing on weaving in detailed explanations for the experimental design choices, and ensuring self-validating protocols that link back to the scientific literature. I also plan to include Graphviz diagrams for clarity and visual appeal. I'm getting quite excited by the prospect of bringing this all together!

Formulating the Outline

I'm now fully immersed in the details. I've broken down the structure, prioritizing an intro, followed by foundational characterization, chromatographic purity, and spectroscopic structure elucidation (NMR and MS). Protocols will explain "why" each step is essential, with visual aids and detailed, self-validating procedures. I'll include a logical workflow diagram, too.

Formulating the Comprehensive Plan

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-3-fluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of 2-Chloro-3-fluoro-6-nitroaniline. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols, improve yields, and ensure the purity of your final product.

Overview of the Synthetic Pathway

The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. The primary route involves the selective amination of a di-halogenated precursor, typically 2,6-dichloro-3-fluoronitrobenzene, with ammonia. The higher reactivity of the chlorine atom at the 6-position, activated by the electron-withdrawing nitro group, allows for its selective displacement by an amino group.

Visualizing the Synthesis

To better understand the reaction flow and potential outcomes, a visual representation of the synthetic pathway is provided below.

Synthesis of this compound start 2,6-dichloro-3-fluoronitrobenzene product This compound start->product Amination (SNA_r_) [High Pressure/Temp] [Catalyst (optional)] side_product Isomeric Amination Products (e.g., at C2) start->side_product Side Reaction (Non-selective Amination) hydrolysis_product Hydrolysis Byproducts (e.g., hydroxynitroaniline) start->hydrolysis_product Side Reaction (Hydrolysis) reagent Ammonia (aq. or gas)

Caption: Synthetic pathway for this compound.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yields in the amination of 2,6-dichloro-3-fluoronitrobenzene can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: The SNAr reaction is often slow and may require forcing conditions. Ensure your reaction is running for a sufficient duration. Monitor the reaction progress using techniques like TLC or GC-MS to confirm the consumption of the starting material.

  • Reaction Temperature and Pressure: This amination typically requires elevated temperatures (120-150°C) and pressures in an autoclave to proceed efficiently.[1] Verify that your reaction setup can maintain the necessary conditions consistently. Insufficient temperature or pressure will lead to a sluggish and incomplete reaction.

  • Ammonia Concentration: The concentration of aqueous ammonia is critical. Using a more concentrated solution will favor the forward reaction. In some patented procedures for similar compounds, gaseous ammonia is used in combination with aqueous ammonia to maintain a high concentration and drive the reaction to completion.[2]

  • Solvent Effects: While water is a common solvent for this reaction, the use of an organic co-solvent can sometimes improve the solubility of the starting material and enhance the reaction rate. However, the choice of solvent must be made carefully to avoid unwanted side reactions.

Question 2: I am observing significant amounts of side products. How can I improve the selectivity of the amination?

Answer: The formation of side products is a common challenge. Here are the likely culprits and their solutions:

  • Isomeric Impurities: While the chlorine at the 6-position is more activated, some amination may occur at the 2-position, leading to the formation of 6-chloro-3-fluoro-2-nitroaniline. To minimize this, it's crucial to maintain precise temperature control. Lowering the reaction temperature, while potentially slowing the reaction, can improve selectivity.

  • Hydrolysis Products: The presence of water and high temperatures can lead to the hydrolysis of the chloro groups, forming hydroxy-nitroaniline derivatives. To mitigate this, ensure that the reaction time is not excessively long once the starting material is consumed.

  • Use of Catalysts: Certain catalysts can enhance the rate and selectivity of the amination. For instance, some processes for the synthesis of related dichloro-nitroanilines utilize sulfur-containing compounds as catalysts to achieve high yields and selectivity at lower temperatures (e.g., 80°C).[3] Experimenting with catalysts like p-hydroxybenzenesulfonic acid could be beneficial.[3]

Question 3: The purification of the final product is proving difficult. What strategies can I employ?

Answer: Effective purification is key to obtaining high-purity this compound. Consider the following:

  • Initial Work-up: After the reaction, cooling the mixture and filtering the solid product is a standard first step. Washing the crude product with water is essential to remove any remaining ammonia and inorganic salts.[3]

  • Recrystallization: Recrystallization is a powerful technique for purifying solid organic compounds. A suitable solvent system (e.g., ethanol/water mixture) should be identified to effectively separate the desired product from impurities.

  • Column Chromatography: For laboratory-scale synthesis, flash column chromatography using a silica gel stationary phase and a suitable mobile phase (e.g., a hexane/ethyl acetate gradient) can be highly effective for separating isomeric impurities.[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature and pressure for the amination reaction?

A1: The optimal conditions can vary, but for the amination of similar trichloronitrobenzenes, temperatures in the range of 120-150°C are common.[1] Some catalyzed reactions can proceed at lower temperatures, around 60-100°C, with pressures of 0.2-0.5 MPa.[3] It is recommended to start with a temperature of around 80°C if using a catalyst and optimize from there.

Q2: Can I use a different aminating agent instead of ammonia?

A2: While aqueous or gaseous ammonia is the standard for producing the primary aniline, other aminating agents can be used to synthesize corresponding N-substituted derivatives. However, this would be a different synthesis and would require significant process development.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by taking small aliquots from the reaction mixture (if safe to do so) and analyzing them by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to track the disappearance of the starting material and the appearance of the product.

Q4: Are there any significant safety considerations for this synthesis?

A4: Yes, this reaction involves hazardous materials and conditions.

  • High Pressure: The use of an autoclave requires proper training and safety precautions to handle high-pressure reactions.

  • Corrosive and Toxic Reagents: Ammonia is corrosive and toxic. The starting material and product are also likely to have hazardous properties. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Exothermic Reaction: Amination reactions can be exothermic.[5] Careful control of the reaction temperature is crucial to prevent a runaway reaction.

Quantitative Data Summary

The following table summarizes key reaction parameters and their expected impact on the synthesis, based on analogous reactions described in the literature.

ParameterTypical RangeImpact on YieldImpact on PurityReference
Temperature 80 - 150 °CHigher temperatures increase reaction rate and yield.Very high temperatures may decrease selectivity and increase side products.[1][3]
Pressure 0.3 - 4 MPaHigher pressure maintains ammonia concentration and drives the reaction.Generally has a minor impact on purity within the optimal range.[3][5]
Reaction Time 5 - 10 hoursSufficient time is needed for reaction completion.Excessive time can lead to the formation of hydrolysis byproducts.[1]
Catalyst Sulfur-containing compounds (optional)Can significantly increase reaction rate and yield at lower temperatures.Can improve selectivity by allowing for milder reaction conditions.[3]

Experimental Protocol: A Generalized Approach

The following is a generalized experimental protocol for the synthesis of this compound, based on established procedures for similar compounds.

Materials:

  • 2,6-dichloro-3-fluoronitrobenzene

  • Aqueous ammonia (30%)

  • p-hydroxybenzenesulfonic acid (optional catalyst)

  • Water

  • Ethanol (for recrystallization)

Equipment:

  • High-pressure autoclave with a stirrer and temperature control

  • Filtration apparatus (e.g., Büchner funnel)

  • Glassware for recrystallization

  • Analytical equipment for reaction monitoring (TLC or GC-MS)

Procedure:

  • Reaction Setup: In a high-pressure autoclave, combine 2,6-dichloro-3-fluoronitrobenzene, water, and aqueous ammonia. If using a catalyst, add it at this stage. The typical mass ratio of 2,6-dichloro-3-fluoronitrobenzene to water can be around 1:2 to 1:4, and the ratio to aqueous ammonia can be around 1:2 to 1:4.[3]

  • Reaction: Seal the autoclave and begin stirring. Heat the reaction mixture to the desired temperature (e.g., 80°C if catalyzed, or higher if not) and allow the pressure to build. Maintain these conditions for the duration of the reaction (e.g., 6 hours), monitoring the progress if possible.[3]

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent any excess pressure. Filter the resulting solid precipitate and wash it thoroughly with water to remove any residual ammonia and salts.

  • Purification: Dry the crude product. For further purification, perform a recrystallization from a suitable solvent like an ethanol/water mixture.

  • Characterization: Analyze the final product for purity and confirm its identity using techniques such as melting point analysis, NMR spectroscopy, and mass spectrometry.

References

common side reactions during the nitration of chloro-fluoro-anilines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges during the electrophilic nitration of chloro-fluoro-aniline substrates. We will explore the underlying chemical principles, troubleshoot common side reactions, and provide validated protocols to enhance reaction success, yield, and purity.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Chemistry

This section addresses fundamental questions regarding the nitration of halogenated anilines, providing the foundational knowledge needed to diagnose and resolve common experimental issues.

Q1: Why is the direct nitration of chloro-fluoro-anilines with standard nitrating agents (HNO₃/H₂SO₄) so problematic?

Direct nitration of any aniline derivative, including chloro-fluoro-anilines, is fraught with complications for two primary reasons[1]:

  • Anilinium Ion Formation: The amino group (-NH₂) is basic and becomes protonated in the strongly acidic conditions of the nitrating mixture to form the anilinium ion (-NH₃⁺).[1][2][3] This protonated group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and, more importantly, directs the incoming nitro group to the meta position, a common and often unexpected side reaction.[1][4][5]

  • Oxidative Degradation: Nitric acid is a potent oxidizing agent. The electron-rich aniline ring is highly susceptible to oxidation, which leads to the formation of complex, often intractable, dark-colored tarry byproducts and significantly reduces the yield of the desired nitrated product.[1][6]

Q2: I obtained a significant amount of the meta-nitro product. What is the mechanism behind this unexpected result?

The formation of a substantial amount of the meta-nitro isomer is a classic sign of anilinium ion formation.[2][3][4] While the amino group (-NH₂) is an ortho, para-director due to its ability to donate its lone pair of electrons into the ring, the protonated anilinium ion (-NH₃⁺) lacks this lone pair. Instead, the positively charged nitrogen atom strongly withdraws electron density from the ring via an inductive effect, deactivating the ortho and para positions and making the meta position the most favorable site for electrophilic attack.[1][7] In a typical direct nitration of aniline, this can lead to as much as 47% of the meta-isomer.[1]

Q3: How do the existing chloro- and fluoro- substituents influence the regioselectivity of the nitration?

Both chlorine and fluorine are halogens, which exhibit a dual electronic effect:

  • Inductive Effect (-I): They are more electronegative than carbon and withdraw electron density from the ring, deactivating it towards electrophilic substitution.

  • Resonance Effect (+R): They possess lone pairs of electrons that can be donated to the ring, directing incoming electrophiles to the ortho and para positions.

The resonance effect generally governs the directing nature, so both Cl and F are ortho, para-directors. When nitrating a chloro-fluoro-aniline (even a protected one), the final position of the nitro group is determined by the combined directing effects of the (protected) amino group and the two halogens. The outcome is often a mixture of isomers, and the final ratio depends on a delicate balance of steric hindrance and electronic activation of the available positions.

Q4: What is the primary strategy to prevent these side reactions and what is its mechanism of action?

The most effective and widely adopted strategy is the protection of the amino group prior to nitration.[2][4][6] This is typically achieved by converting the aniline to an acetanilide via acetylation with acetic anhydride. The resulting acetamido group (-NHCOCH₃) offers two key advantages:

  • Prevents Protonation: The amide nitrogen is significantly less basic than the amine nitrogen because its lone pair is delocalized by resonance with the adjacent carbonyl group. It therefore does not get protonated in the nitrating mixture, preserving its ortho, para-directing nature.[2]

  • Moderates Reactivity: The acetamido group is still an activating, ortho, para-director, but it is less strongly activating than a free amino group. This moderation reduces the ring's susceptibility to oxidation by nitric acid, leading to cleaner reactions and higher yields.[1][6]

After nitration, the protecting acetyl group can be easily removed by acid or base hydrolysis to regenerate the amino group.[6]

Part 2: Troubleshooting Guide - From Problem to Solution

This section provides a systematic approach to diagnosing and solving specific issues encountered during the nitration of chloro-fluoro-anilines.

Issue 1: High Yield of an Unwanted meta-Nitro Isomer
  • Probable Cause: You have performed a direct nitration without protecting the amino group. The strongly acidic reaction medium has protonated the aniline, forming the meta-directing anilinium ion.[1][2]

  • Troubleshooting Steps:

    • Confirm the Cause: Analyze the product mixture by HPLC, GC-MS, or NMR to confirm the identity and ratio of isomers.

    • Implement Protection: Redesign the synthesis to include an N-acetylation step before nitration. (See Protocol 1 below).

    • Deprotection: After nitration of the acetanilide, perform a hydrolysis step to remove the acetyl group and yield the desired nitroaniline isomers.[6]

Issue 2: Low Yield and Formation of Dark, Tarry Substances
  • Probable Cause: The aniline ring is being oxidized by the nitric acid. This is common in direct nitration where the highly activating -NH₂ group makes the ring electron-rich and vulnerable.[1][6] It can also occur, to a lesser extent, with protected anilines if the reaction temperature is too high.

  • Troubleshooting Steps:

    • Protect the Amino Group: If not already done, use the acetylation strategy described above. The acetamido group moderates the ring's reactivity and minimizes oxidation.[1]

    • Strict Temperature Control: Maintain a low temperature (typically 0–10 °C) during the addition of the nitrating mixture.[2][6] Nitration is highly exothermic, and runaway temperatures will favor oxidation. Use an ice-salt bath for efficient cooling.

    • Slow, Controlled Addition: Add the nitrating agent dropwise to the solution of your aniline derivative with vigorous stirring to ensure efficient heat dissipation and prevent localized overheating.

Issue 3: Poor Regioselectivity Resulting in a Difficult-to-Separate Isomer Mixture
  • Probable Cause: This is an inherent challenge due to the competing directing effects of the acetamido, chloro, and fluoro groups. Steric hindrance at positions flanked by bulky groups can also influence the outcome.[2][8]

  • Troubleshooting Steps:

    • Optimize Temperature: Lower reaction temperatures often favor the thermodynamically more stable para-isomer over the ortho-isomer.[2] Run a temperature screen (e.g., -10 °C, 0 °C, 10 °C) to find the optimal conditions for your specific substrate.

    • Solvent Effects: While nitrations are often run in sulfuric acid as the solvent, exploring other solvent systems can sometimes alter the isomer distribution. However, this requires significant redevelopment.

    • Purification Strategy: If an isomer mixture is unavoidable, focus on developing a robust purification method. Fractional crystallization is often effective for separating positional isomers.[9] Column chromatography is another viable option.

Part 3: Data & Protocols

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution
Substituent GroupNameNatureDirecting Effect
-NH₂AminoStrongly Activatingortho, para
-NH₃⁺AniliniumStrongly Deactivatingmeta
-NHCOCH₃AcetamidoModerately Activatingortho, para
-FFluoroDeactivatingortho, para
-ClChloroDeactivatingortho, para
Protocol 1: General Procedure for Protected Nitration of a Chloro-Fluoro-Aniline

This three-stage protocol is a robust method for synthesizing nitrated chloro-fluoro-anilines while avoiding common side reactions.

Stage A: Acetylation (Protection)

  • In a flask equipped with a magnetic stirrer, dissolve the chloro-fluoro-aniline (1.0 eq.) in glacial acetic acid.

  • Slowly add acetic anhydride (1.1 eq.) to the stirred solution.

  • Gently warm the mixture for approximately 30 minutes to ensure the completion of the reaction.

  • Pour the warm reaction mixture into a beaker of ice-cold water to precipitate the acetanilide product.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry completely. The product can be purified by recrystallization from ethanol if necessary.

Stage B: Nitration

  • Place the dried chloro-fluoro-acetanilide (1.0 eq.) in a flask and cool it in an ice-salt bath to 0–5 °C.

  • Slowly and carefully add concentrated sulfuric acid, ensuring the temperature does not rise above 10 °C. Stir until all the solid has dissolved.

  • In a separate, cooled flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq.) to concentrated sulfuric acid. Keep this mixture cold.

  • Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred acetanilide solution. CRITICAL: Maintain the reaction temperature below 10 °C throughout the addition.[6]

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Pour the reaction mixture slowly onto a large amount of crushed ice. The nitrated acetanilide will precipitate.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

Stage C: Hydrolysis (Deprotection)

  • Transfer the crude nitro-acetanilide product to a round-bottom flask.

  • Add a mixture of concentrated sulfuric acid and water (e.g., a 70% H₂SO₄ solution).

  • Heat the mixture under reflux for 45-60 minutes to hydrolyze the amide.[6]

  • Cool the solution and carefully pour it into a beaker of ice water.

  • Neutralize the solution by slowly adding a base (e.g., 10% NaOH solution) until the nitroaniline product precipitates.[6]

  • Collect the final product by vacuum filtration, wash with cold water, and dry. Purify by recrystallization or column chromatography as needed.

Part 4: Visualizing the Chemistry

Diagram 1: Competing Nitration Pathways

G cluster_0 Direct Nitration (Problematic) cluster_1 Protected Nitration (Recommended) Aniline Chloro-Fluoro-Aniline (-NH2) H H+ (from HNO3/H2SO4) Aniline->H Oxidation Oxidation (Tarry Byproducts) Aniline->Oxidation Oxidation Anilinium Anilinium Ion (-NH3+) H->Anilinium Protonation MetaProduct meta-Nitro Product (Major Side Product) Anilinium->MetaProduct Nitration (meta-directing) Aniline2 Chloro-Fluoro-Aniline (-NH2) Acetanilide Acetanilide Derivative (-NHCOCH3) Aniline2->Acetanilide Acetylation (Protection) OrthoPara ortho/para-Nitro Products (Desired Products) Acetanilide->OrthoPara Nitration (ortho,para-directing) Final Final Product after Deprotection OrthoPara->Final Hydrolysis G start Nitration Experiment Completed check_yield Analyze Yield & Purity start->check_yield success High Yield & Purity ✓ Success check_yield->success Good low_yield Problem: Low Yield check_yield->low_yield Low Yield isomer_issue Problem: Incorrect Isomer(s) check_yield->isomer_issue Impure / Wrong Isomer check_tar Observe Dark Tars? low_yield->check_tar check_tar->isomer_issue No sol_oxidation Cause: Oxidation Solution: 1. Protect Amino Group 2. Lower Temperature check_tar->sol_oxidation Yes check_meta Significant meta-Isomer? isomer_issue->check_meta sol_protonation Cause: Anilinium Ion Solution: Protect Amino Group (See Protocol 1) check_meta->sol_protonation Yes sol_regio Cause: Competing Directors Solution: 1. Optimize Temperature 2. Develop Purification check_meta->sol_regio No (o/p mixture)

References

Technical Support Center: Purification of Crude 2-Chloro-3-fluoro-6-nitroaniline by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide expert-level support for the purification of crude 2-Chloro-3-fluoro-6-nitroaniline via recrystallization. It addresses common challenges and fundamental questions to ensure a successful, high-purity yield.

Part 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge essential for understanding the recrystallization process for this specific compound.

Q1: What is the fundamental principle of recrystallization for purifying this compound?

A1: Recrystallization is a purification technique for solid compounds based on differences in solubility.[1] The core principle is to dissolve the impure compound in a hot solvent to create a saturated or near-saturated solution.[2] As this solution cools slowly, the solubility of the desired compound decreases, forcing it to form highly organized, pure crystals.[3] Soluble impurities, ideally present in smaller concentrations, remain dissolved in the cold solvent (the "mother liquor") and are separated by filtration.[4] Insoluble impurities are removed earlier by filtering the hot solution.[5]

Q2: How do I select the optimal solvent for this compound?

A2: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at room or cold temperatures.[1] This temperature-dependent solubility is crucial for maximizing recovery. Based on the "like dissolves like" principle, the polar nitro (-NO₂) and amino (-NH₂) groups, along with the polar C-Cl and C-F bonds, suggest that polar organic solvents are a good starting point.[6]

Key Solvent Selection Criteria:

  • High Temperature Coefficient: The compound should be very soluble at the solvent's boiling point but sparingly soluble at low temperatures.[3]

  • Inertness: The solvent must not react with the compound.[3][7]

  • Impurity Solubility: Soluble impurities should remain dissolved at low temperatures, while insoluble impurities should not dissolve at all, even when hot.[8]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[3][4]

Commonly tested solvents for nitroanilines include ethanol, methanol, ethyl acetate, and acetone, sometimes in combination with an anti-solvent like water or hexane.[9][10][11]

Q3: What are the critical steps for a successful recrystallization?

A3: There are five main stages to the process:

  • Solvent Selection: Testing various solvents to find one with the ideal solubility profile.[12]

  • Dissolution: Dissolving the crude solid in the minimum amount of the chosen solvent at its boiling point.[13][14]

  • Removal of Impurities: Performing a hot gravity filtration to remove any insoluble impurities or decolorizing agents like charcoal.[5][12]

  • Crystallization: Allowing the hot, clear filtrate to cool slowly and undisturbed to promote the formation of large, pure crystals.[1][13]

  • Collection and Drying: Isolating the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent, and drying them completely to remove residual solvent.[12][14][15]

Q4: What are the likely impurities in my crude this compound sample?

A4: Impurities typically originate from the synthetic route. Common syntheses for related compounds involve the nitration of halogenated precursors or the amination of polychlorinated nitroaromatics.[16][17][18] Therefore, impurities could include:

  • Unreacted Starting Materials: e.g., precursors used in the nitration or amination step.

  • Regioisomers: Other isomers formed during the substitution reactions (e.g., 4-Chloro-3-fluoro-2-nitroaniline).

  • Over-reacted or Side-Products: Compounds resulting from unintended side reactions.

  • Color Impurities: Polymeric or oxidized by-products that impart color to the crude solid.[4]

Part 2: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My compound "oiled out" as a liquid instead of forming solid crystals. What went wrong and how do I fix it?

A1: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point or when the solution is highly supersaturated.[4][19] This is common when the compound is significantly impure, lowering its melting point, or when the solvent's boiling point is too high.[19]

  • Cause A: Impurities. A high concentration of impurities can significantly depress the melting point of your compound.

  • Cause B: Cooling Too Rapidly. Crash cooling can prevent the molecules from aligning into a crystal lattice.

  • Cause C: Solution Too Concentrated. If the concentration of the solute is too high, it may separate out as an oil.

  • Solution:

    • Reheat the solution until the oil fully redissolves.

    • Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation.[19][20]

    • Allow the flask to cool very slowly. You can insulate the flask with glass wool or place it on a hot plate that is turned off to ensure gradual cooling.[19]

    • If the problem persists, consider re-purifying with a different solvent system, perhaps one with a lower boiling point.

Q2: The solution has cooled completely, even in an ice bath, but no crystals have formed. What should I do?

A2: The absence of crystals typically indicates either that the solution is not sufficiently saturated (too much solvent was used) or that crystallization requires initiation (a supersaturated state).[2][19]

  • Solution 1: Induce Crystallization.

    • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-solution interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[2][19]

    • Seeding: If you have a small crystal of the pure product, add it to the solution. A "seed crystal" acts as a template for crystal formation.[2][7]

  • Solution 2: Increase Concentration. If induction methods fail, too much solvent was likely used.[19] Gently heat the solution to boil off a portion of the solvent, thereby increasing the solute concentration.[20] Once concentrated, allow it to cool slowly again.

Q3: My final product is still yellow/orange. How can I obtain a purer, less colored product?

A3: Lingering color is typically due to highly conjugated or oxidized impurities that get trapped in the crystal lattice.[3][4]

  • Solution: Use Decolorizing Carbon.

    • After dissolving the crude solid in the hot solvent, remove the flask from the heat source and allow the boiling to subside slightly.

    • Add a very small amount (1-2% of the solute's weight) of activated decolorizing charcoal to the solution.[4] Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.[4]

    • Swirl the mixture and gently reheat it to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal.[3]

    • Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[4][5]

Q4: My final recovery yield is very low. What are the common causes?

A4: A low yield is a frequent issue in recrystallization and can stem from several procedural errors.[20]

  • Cause A: Using Too Much Solvent. This is the most common reason. Excess solvent keeps a significant portion of your product dissolved in the mother liquor even after cooling.[2][19]

  • Cause B: Premature Crystallization. If the product crystallizes in the funnel during hot filtration, it will be discarded with the insoluble impurities, reducing the yield.[21]

  • Cause C: Washing with Too Much or Warm Solvent. Washing the collected crystals with excessive or non-chilled solvent will redissolve some of your product.[2]

  • Solution:

    • Always use the minimum amount of boiling solvent required for dissolution.[2]

    • To prevent premature crystallization, use a stemless or short-stemmed funnel and keep the funnel, filter paper, and receiving flask hot during filtration.[4][21]

    • Wash the final crystals with a minimal amount of ice-cold solvent.[13][22]

Q5: The final product is clumpy and difficult to dry. How can I improve this?

A5: A wet or clumpy product indicates insufficient drying. Residual solvent can affect the accuracy of yield calculations and melting point determination.

  • Solution 1: Improve Suction Filtration. After washing the crystals in the Büchner funnel, continue to pull a vacuum over them for several minutes to draw off as much solvent as possible.[4] You can gently press the crystals with a clean spatula to help squeeze out more liquid.

  • Solution 2: Proper Drying. Spread the crystals thinly on a watch glass to maximize the surface area for evaporation.[13] For higher boiling point solvents, a vacuum oven or a desiccator may be necessary to remove the final traces.[13] Be cautious with oven drying, as it can melt the product if the temperature is too high.[13]

Part 3: Data Summary & Experimental Protocol

Table 1: Solvent Selection Guide for this compound

This table provides guidance for selecting a suitable recrystallization solvent based on general chemical principles. Experimental verification is essential.

Solvent ClassExample SolventsPolarityBoiling Point (°C)Expected Suitability & Rationale
Polar Protic Ethanol, MethanolHigh78, 65Good Candidates. The -OH group can hydrogen bond with the nitro and amino groups. Often show a significant solubility difference between hot and cold states for polar compounds.[6]
Polar Aprotic Acetone, Ethyl AcetateMedium56, 77Good Candidates. Can engage in dipole-dipole interactions. Acetone is a very strong solvent, so it may need to be part of a mixed-solvent system to reduce solubility when cold.[6][10]
Non-Polar Hexane, TolueneLow69, 111Poor Single Solvents. Unlikely to dissolve the polar nitroaniline well.[6] However, they are excellent candidates for use as an anti-solvent in a two-solvent system (e.g., Ethanol/Hexane).[4]
Other WaterVery High100Poor Single Solvent. The compound is likely insoluble in water due to the aromatic ring and halogens. Can be used as an anti-solvent with a miscible organic solvent like ethanol or acetone.[4]
Experimental Protocol: Recrystallization of this compound
  • Dissolution: Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. In a separate flask, bring your chosen solvent (e.g., ethanol) to a boil on a hot plate.[13] Add the hot solvent dropwise to the crude solid while swirling and heating until the solid just dissolves. Use the absolute minimum amount of solvent necessary.[13][14]

  • Decolorization (If Necessary): If the solution is highly colored, remove it from the heat, add a spatula tip of activated charcoal, and boil for 2-3 minutes.[4]

  • Hot Gravity Filtration: To remove insoluble impurities (and charcoal, if used), filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Keep the solution hot throughout this process to prevent premature crystallization.[5][21][23]

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature without disturbance.[13] Slow cooling is critical for forming large, pure crystals.[1] Once at room temperature, you may place the flask in an ice-water bath for 15-20 minutes to maximize crystal yield.[14]

  • Crystal Collection: Collect the purified crystals using vacuum filtration with a Büchner funnel.[5][22]

  • Washing: With the vacuum off, add a small volume of ice-cold recrystallization solvent to the funnel to wash away the impurity-laden mother liquor.[13] Reapply the vacuum to pull the wash solvent through. Repeat if necessary.

  • Drying: Leave the crystals in the funnel with the vacuum on for 5-10 minutes to air dry. Transfer the crystals to a pre-weighed watch glass and allow them to dry completely. The final product should be a loose, crystalline powder.[13][22]

Part 4: Visualization of the Recrystallization Workflow

Recrystallization_Workflow Figure 1: Recrystallization Workflow start Start: Crude Solid dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve hot_filter_q Insoluble Impurities or Color? dissolve->hot_filter_q add_charcoal Add Activated Charcoal hot_filter_q->add_charcoal Yes cool 3. Slow Cooling (Crystallization) hot_filter_q->cool No hot_filter 2. Hot Gravity Filtration add_charcoal->hot_filter hot_filter->cool waste1 Insoluble Impurities (Discard) hot_filter->waste1 collect 4. Vacuum Filtration cool->collect wash 5. Wash with Ice-Cold Solvent collect->wash waste2 Mother Liquor (Soluble Impurities) collect->waste2 dry 6. Dry Crystals wash->dry end End: Pure Crystalline Product dry->end

Caption: Figure 1: A flowchart of the key steps in purification by recrystallization.

Part 5: References

  • University of York, Department of Chemistry. (n.d.). Single-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from --INVALID-LINK--

  • City University of New York (CUNY). (n.d.). Purification by Recrystallization. Retrieved from --INVALID-LINK--

  • Coconote. (2025, August 26). Recrystallization Process Overview. Retrieved from --INVALID-LINK--

  • University of California, Los Angeles (UCLA). (n.d.). Recrystallization. Retrieved from --INVALID-LINK--

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from --INVALID-LINK--

  • University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from --INVALID-LINK--

  • Millersville University. (n.d.). Recrystallization. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Hot gravity filtration. Resource. Retrieved from --INVALID-LINK--

  • StudyGuides.com. (n.d.). Crystallization and Recrystallization - Study Guide. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2025, August 20). 2.5: Hot Filtration. Retrieved from --INVALID-LINK--

  • University of Michigan-Dearborn. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Science Learning Center. Retrieved from --INVALID-LINK--

  • EBSCO. (n.d.). Recrystallization (chemistry) | Research Starters. Retrieved from --INVALID-LINK--

  • California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from --INVALID-LINK--

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from --INVALID-LINK--

  • Wang, Z., et al. (2019). Solubility Measurement and Thermodynamic Model Correlation and Evaluation of 2-Chloro-5-nitroaniline in 12 Pure Solvents. Journal of Chemical & Engineering Data, 64(11), 4737-4745. (Abstract available at ResearchGate: --INVALID-LINK--)

  • Google Patents. (2020). CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Purification of 3-Chloro-4-fluoroaniline by Recrystallization. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). A Comprehensive Technical Guide to the Solubility of 3-Chloro-4-fluoroaniline in Organic Solvents. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-Chloro-6-fluoro-3-nitro-benzoic acid synthesis. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). A kind of nitroaniline of 2,3 dichloro 6 and preparation method thereof. Retrieved from --INVALID-LINK--

References

stability of 2-Chloro-3-fluoro-6-nitroaniline under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-chloro-3-fluoro-6-nitroaniline. This document is designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the stability of this compound under various experimental conditions. Given the limited published data specifically for this molecule, this guide synthesizes information from analogous structures and fundamental principles of organic chemistry to predict its behavior and offer practical advice.

Overview of this compound

This compound is a halogenated nitroaromatic compound. Its chemical behavior is dictated by the interplay of its functional groups: a basic aniline group, a strongly electron-withdrawing nitro group, and two halogen substituents (chloro and fluoro) on the aromatic ring. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the entire molecule, making it susceptible to certain degradation pathways, particularly under basic conditions.[1][2] The manufacturer's safety data sheet (SDS) indicates that the compound is stable under normal storage conditions but is incompatible with strong acids, strong bases, and strong oxidizing agents.[3]

Chemical Structure Diagram

G cluster_pH pH-Related Issues cluster_acid Acid-Related Issues start Problem: Low yield or unexpected side products check_conditions Review Reaction Conditions: pH, Temperature, Time start->check_conditions is_basic Is the medium basic (pH > 8)? check_conditions->is_basic Check pH is_acid Is the medium strongly acidic with high heat? check_conditions->is_acid Check pH snar Probable Cause: Nucleophilic Aromatic Substitution (SNAr) degradation. is_basic->snar Yes solution_base Solution: 1. Use a weaker, non-nucleophilic base. 2. Lower the temperature. 3. Minimize reaction time. snar->solution_base analyze Action: Analyze byproducts using LC-MS to confirm degradant structures. solution_base->analyze hydrolysis Possible Cause: Slow hydrolysis or other acid-catalyzed side reactions. is_acid->hydrolysis Yes solution_acid Solution: 1. Use milder acidic conditions. 2. Avoid excessive heating. hydrolysis->solution_acid solution_acid->analyze

References

Technical Support Center: Purification of 2-Chloro-3-fluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 2-Chloro-3-fluoro-6-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with isomeric purity. Here, we provide in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you achieve the highest possible purity for your compound.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses fundamental questions regarding the origin and significance of isomeric impurities.

Q1: What are the most common isomeric impurities found with this compound, and why do they form?

A1: The presence and distribution of isomeric impurities are intrinsically linked to the synthetic route used. Most commonly, syntheses involving electrophilic aromatic substitution, such as nitration of a substituted chlorofluorobenzene, will generate a mixture of positional isomers. The directing effects of the chloro- (ortho-, para-directing) and fluoro- (ortho-, para-directing) substituents guide the incoming nitro group to various positions on the aromatic ring.

Based on these principles, the most probable isomeric impurities share the same molecular formula (C₆H₄ClFN₂O₂) but differ in the substitution pattern.

Table 1: Potential Isomeric Impurities of this compound

Compound Name Molecular Formula Rationale for Formation
Target: this compound C₆H₄ClFN₂O₂ The desired product.
4-Chloro-3-fluoro-2-nitroaniline C₆H₄ClFN₂O₂ Alternative nitration position.
6-Chloro-3-fluoro-2-nitroaniline[1] C₆H₄ClFN₂O₂ Alternative nitration position.
2-Chloro-5-fluoro-4-nitroaniline C₆H₄ClFN₂O₂ Potential isomer from a different synthetic precursor.

| 4-Chloro-5-fluoro-2-nitroaniline | C₆H₄ClFN₂O₂ | Potential isomer from a different synthetic precursor. |

Q2: Why is the removal of these specific isomers so critical in a pharmaceutical context?

A2: In drug development, isomeric impurities are a significant concern for several reasons:

  • Pharmacological Activity: Different isomers can have vastly different pharmacological or toxicological profiles. An impurity could be inactive, less active, or dangerously toxic.

  • Regulatory Scrutiny: Regulatory bodies like the FDA and EMA have stringent guidelines on impurity profiling. The presence of unidentified or unquantified isomers can lead to delays or rejection of drug approval.

  • Reproducibility: The ratio of isomers can vary between batches, leading to inconsistent performance in downstream reactions and variable biological results.

Q3: How can I reliably identify and quantify the isomeric impurities in my crude sample?

A3: Due to their similar physicochemical properties, separating and quantifying these isomers requires high-resolution analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and robust method. A reverse-phase C18 or a Phenyl-Hexyl column often provides sufficient selectivity. Photodiode Array (PDA) detection is used for quantification and peak purity analysis.

  • Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), GC is excellent for analyzing volatile and thermally stable isomers. Specialized stationary phases can offer unique selectivity for aromatic amines.[2][3][4][5]

  • Thin-Layer Chromatography (TLC): TLC is a valuable, rapid, and inexpensive tool for qualitative assessment. It can quickly show the presence of multiple components and help in selecting a solvent system for column chromatography.[6]

Table 2: Recommended Starting Conditions for Analytical Methods

Parameter HPLC Method GC-MS Method
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) HP-5ms or similar (30 m x 0.25 mm, 0.25 µm)
Mobile Phase Acetonitrile and Water (with 0.1% Formic Acid) Carrier Gas: Helium
Gradient Start at 30% Acetonitrile, ramp to 95% over 20 min Start at 100°C, ramp to 280°C at 10°C/min
Flow Rate 1.0 mL/min 1.0 mL/min
Detection UV at 254 nm and 280 nm Mass Spectrometry (Scan m/z 50-300)

| Injection Vol. | 5 µL | 1 µL (Split mode) |

Part 2: Troubleshooting Guide - Purification Strategies

This section provides practical, step-by-step advice for removing isomeric impurities, focusing on common challenges and their solutions.

G Diagram 1: Decision Workflow for Purification Method Selection start Crude Product (Purity < 99%?) recrystallization Attempt Recrystallization start->recrystallization Yes check_purity1 Check Purity (>99.5%?) recrystallization->check_purity1 oiling_out Troubleshoot: 'Oiling Out' or Low Yield? recrystallization->oiling_out chromatography Perform Column Chromatography check_purity1->chromatography No success Pure Product (>99.5%) check_purity1->success Yes check_purity2 Check Purity (>99.5%?) chromatography->check_purity2 coelution Troubleshoot: Co-elution or Poor Separation? chromatography->coelution check_purity2->success Yes failure Consult Advanced Methods (e.g., Prep-SFC, Derivatization) check_purity2->failure No

Caption: Decision workflow for selecting a purification method.

Technique 1: Fractional Recrystallization

Recrystallization is a powerful, cost-effective technique that exploits differences in solubility between the target compound and its impurities in a given solvent.

Q4: My crude product is highly impure (<95%). Can I use recrystallization?

A4: Yes, but it may require multiple recrystallization steps. It is most effective when one isomer is present in a much larger quantity than the others. If isomers are present in similar amounts, their solubility characteristics may be too close for effective separation by this method alone.

Q5: How do I choose the best solvent for recrystallizing this compound?

A5: The ideal solvent should dissolve the compound completely when hot but poorly when cold. A mixed-solvent system is often required. Start by screening solvents with varying polarities.

Table 3: Solvent Screening Guide for Recrystallization

Solvent Polarity Boiling Point (°C) Comments and Rationale
Ethanol High 78 Good starting point. The compound is likely soluble in hot ethanol.
Methanol High 65 Similar to ethanol, but lower boiling point may be advantageous.
Isopropanol Medium-High 82 Often provides different solubility profiles than ethanol/methanol.
Ethyl Acetate Medium 77 A good choice for compounds of moderate polarity.[7]
Toluene Low 111 May be useful if the compound is less polar.
Heptane/Hexane Very Low 98 / 69 Unlikely to be a primary solvent, but excellent as an "anti-solvent" in a mixed system with a more polar solvent like ethanol or ethyl acetate.

| Water | Very High | 100 | Can be used as an anti-solvent with water-miscible organic solvents (e.g., ethanol/water). |

Recrystallization Troubleshooting

Q6: I dissolved my compound in a hot solvent, but upon cooling, it "oiled out" into a gooey liquid instead of forming crystals. What should I do?

A6: "Oiling out" occurs when the solute's melting point is lower than the solvent's boiling point, or the solution is too saturated.[7]

  • Solution 1 (Reduce Saturation): Re-heat the mixture until the oil redissolves. Add more of the primary solvent (e.g., 10-20% more ethanol) to reduce the concentration, then allow it to cool very slowly.

  • Solution 2 (Slow Cooling): Do not place the flask directly in an ice bath. Let it cool to room temperature undisturbed over several hours, then move it to a refrigerator, and finally to an ice bath. Slow cooling is critical for ordered crystal lattice formation.

  • Solution 3 (Change Solvents): Your chosen solvent system may be inappropriate. Try a solvent with a lower boiling point or a different solvent pair.

Q7: The solution is cold, but no crystals have formed. What are my options?

A7: This indicates the solution is not sufficiently supersaturated.

  • Solution 1 (Induce Nucleation): Gently scratch the inside of the flask at the air-liquid interface with a clean glass rod. The microscopic scratches provide nucleation sites for crystal growth.[7]

  • Solution 2 (Seed Crystals): If you have a small amount of pure product, add a single tiny crystal ("seed crystal") to the solution. This will act as a template for further crystallization.[7]

  • Solution 3 (Increase Concentration): Gently warm the solution to evaporate a portion of the solvent, thereby increasing the solute concentration. Allow it to cool slowly again.

Technique 2: Column Chromatography

When recrystallization fails to provide adequate purity, column chromatography is the method of choice. It separates molecules based on their differential adsorption to a stationary phase.

G Diagram 2: General Workflow for Impurity Removal start Crude Sample analytical 1. Analytical Characterization (HPLC or GC-MS) start->analytical method_dev 2. Method Development (TLC for solvent system) analytical->method_dev purification 3. Purification Step (Recrystallization or Chromatography) method_dev->purification analysis 4. Purity Analysis of Fractions purification->analysis pooling 5. Pool Pure Fractions (>99.5% Purity) analysis->pooling final_product Final Pure Product pooling->final_product

Caption: A typical experimental workflow for purification.

Q8: My isomers are co-eluting or have very poor separation on a silica gel column. How can I improve resolution?

A8: This is a common challenge. Isomers of chloro-fluoro-nitroanilines have very similar polarities.

  • Solution 1 (Optimize the Mobile Phase): The choice of eluent is critical. Instead of a standard hexane/ethyl acetate system, try a solvent system with different selectivities. For example, using dichloromethane (DCM) or adding a small amount of methanol or tert-Butyl methyl ether (TBME) can alter the interactions with the silica surface. Run a gradient elution, starting with a very low polarity and increasing it slowly.

  • Solution 2 (Increase Column Length/Decrease Particle Size): Use a longer column or a stationary phase with a smaller particle size to increase the number of theoretical plates and improve separation efficiency.

  • Solution 3 (Change the Stationary Phase): If silica gel is ineffective, consider other stationary phases. Alumina (basic or neutral) can offer different selectivity. For very difficult separations, reverse-phase chromatography (using a C18-functionalized silica) with a polar mobile phase (e.g., acetonitrile/water) may be effective. Some research highlights the use of specialized stationary phases with metal ions or complex macrocycles for separating aromatic amine isomers.[4][8][9]

Experimental Protocol: Flash Column Chromatography

This protocol provides a starting point for the purification of 1 gram of crude this compound.

  • Solvent System Selection:

    • Using TLC, spot your crude material on several plates.

    • Develop the plates in different solvent systems (e.g., 9:1 Hexane:Ethyl Acetate, 4:1 Hexane:Ethyl Acetate, 9:1 DCM:Ethyl Acetate).

    • The ideal system will show good separation between the main spot and impurities, with an Rf value for the target compound between 0.2 and 0.4.

  • Column Packing:

    • Select a glass column appropriate for your scale (e.g., 40g of silica gel for 1g of crude product).

    • Pack the column using the "slurry method" with your chosen low-polarity starting eluent (e.g., 95:5 Hexane:EtOAc). Ensure there are no air bubbles or cracks.

  • Sample Loading:

    • Dissolve the 1g of crude product in a minimal amount of DCM or the mobile phase.

    • Alternatively, for better resolution, perform a "dry loading": dissolve the crude product in a solvent (e.g., DCM), add a few grams of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the starting mobile phase.

    • Collect fractions (e.g., 10-15 mL per tube).

    • Monitor the elution process by TLC, spotting every few fractions on a single plate to track the separation.

  • Product Isolation:

    • Once the fractions containing the pure product are identified by TLC, combine them in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

    • Confirm the final purity using the analytical HPLC or GC-MS method established earlier.

References

troubleshooting guide for scaling up nitroaniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of nitroanilines, key intermediates in the pharmaceutical and dye industries, presents a unique set of challenges when transitioning from the laboratory bench to pilot or production scale. The highly exothermic nature of nitration, coupled with the complex reactivity of the aniline starting material, demands a rigorous approach to process control, safety, and purification. This guide provides researchers, scientists, and drug development professionals with a structured, in-depth troubleshooting resource formatted as a series of frequently asked questions. Our focus is on the underlying chemical principles and field-proven strategies to ensure a safe, efficient, and scalable synthesis.

Section 1: Reaction Strategy & Isomer Control

This section addresses the fundamental chemistry of aniline nitration and the strategic decisions required to control the formation of the desired isomer.

Q1: Direct nitration of aniline is giving me a complex mixture of products, including a high percentage of m-nitroaniline and significant tar formation. Why is this happening and what is the standard industrial approach?

A: This is a classic and expected challenge. Direct nitration of aniline with a standard mixed acid (HNO₃/H₂SO₄) is rarely used in a scale-up scenario for two primary reasons:

  • Oxidation: The amino group (-NH₂) is highly susceptible to oxidation by nitric acid, leading to the formation of tarry, polymeric byproducts and a significant loss of yield.[1]

  • Loss of Regioselectivity: In the strongly acidic medium, the basic amino group is protonated to form the anilinium ion (-NH₃⁺).[2] This protonated group is a powerful deactivating, meta-directing group, which competes with the ortho, para-directing nature of the unprotonated -NH₂ group.[3][4] This results in a mixture of all three isomers (ortho, meta, and para), with the meta isomer often forming in substantial amounts (up to 47%).[3][5]

The authoritative and industrially accepted solution is to use a protecting group strategy .[6] The amino group is temporarily acylated, typically with acetic anhydride, to form acetanilide. This N-acetyl group is still an ortho, para-director but is significantly less activating and not basic, thus preventing protonation and oxidation. The synthesis proceeds in three key stages: protection, nitration, and deprotection.[6][7]

Diagram 1: Synthesis Strategy Decision Workflow

G start Start: Synthesize p-Nitroaniline strategy Choose Nitration Strategy start->strategy direct Direct Nitration of Aniline strategy->direct Direct Approach protect Protective Group Strategy strategy->protect Controlled Approach direct_issues Issues Encountered: - Oxidation (Tarry Products) - Protonation to Anilinium (-NH3+) - Poor Isomer Selectivity (o, p, and m) direct->direct_issues step1 Step 1: Protection Aniline + Acetic Anhydride -> Acetanilide protect->step1 direct_result Result: Low Yield, Difficult Purification NOT RECOMMENDED FOR SCALE-UP direct_issues->direct_result step2 Step 2: Nitration Acetanilide + HNO3/H2SO4 -> p-Nitroacetanilide step1->step2 step3 Step 3: Deprotection Hydrolysis -> p-Nitroaniline step2->step3 protect_result Result: High Yield, High p-Selectivity RECOMMENDED FOR SCALE-UP step3->protect_result G start Temperature Spike Detected (>5°C above setpoint) action1 IMMEDIATE ACTION: 1. Stop Reagent Addition 2. Maximize Cooling start->action1 check1 Temperature Decreasing? action1->check1 action2 EMERGENCY: Prepare to Quench Reaction check1->action2 No resume Resume Addition at 50% Rate Once Temperature is Stable check1->resume Yes investigate Post-Reaction Investigation action2->investigate resume->investigate cause1 Addition Rate Too Fast? investigate->cause1 cause2 Cooling System Failure? investigate->cause2 cause3 Poor Agitation? investigate->cause3

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloro-3-fluoro-6-nitroaniline in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Anilines

In the landscape of medicinal chemistry and materials science, di-substituted anilines are foundational building blocks. Their utility stems from the versatile reactivity of the aniline moiety and the profound influence of ring substituents on their chemical behavior. These compounds are integral to the synthesis of pharmaceuticals, agrochemicals, and high-performance polymers.[1][2] However, not all substituted anilines are created equal. The specific nature and position of substituents dictate the molecule's electronic and steric properties, creating a unique reactivity profile that can be strategically exploited.

This guide provides an in-depth comparison of 2-Chloro-3-fluoro-6-nitroaniline , a highly functionalized scaffold, with other di-substituted anilines. We will explore its reactivity in three critical classes of synthetic transformations: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling, and Diazotization. By understanding the causality behind its reactivity, researchers can make more informed decisions in experimental design, optimizing pathways to complex target molecules.

The Unique Electronic and Steric Profile of this compound

The reactivity of this compound is a direct consequence of the interplay between its three distinct substituents.

  • Nitro Group (NO₂): Positioned ortho to the amine and para to the chlorine, the nitro group is a powerful electron-withdrawing group through both resonance (-R) and induction (-I). This dramatically reduces the electron density of the aromatic ring, making it highly "electron-deficient." This is the single most important feature for activating the ring towards nucleophilic attack.[3] Concurrently, it significantly decreases the basicity of the aniline nitrogen, making it a weaker nucleophile and slowing reactions that require initial attack by the amine, such as diazotization.[4][5]

  • Halogens (Cl and F): Both chlorine and fluorine are strongly electronegative and exert a powerful electron-withdrawing inductive effect (-I). While they possess a weak electron-donating resonance effect (+R), the inductive effect is dominant. Fluorine's higher electronegativity makes its inductive effect stronger than chlorine's. This further contributes to the ring's electron-deficient character.

  • Steric Hindrance: The presence of two substituents, chlorine and nitro, flanking the amino group creates significant steric congestion. This can hinder the approach of bulky reagents to the amine nitrogen and influence the regioselectivity of certain reactions.[6][7]

This unique combination of a powerful activating group (NO₂) and two halogen leaving groups makes this compound a fascinating substrate where reaction outcomes are highly dependent on the chosen conditions.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone reaction for electron-deficient arenes. The mechanism proceeds via a two-step addition-elimination pathway, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[3] The stability of this complex is the key to the reaction's feasibility.

Causality of Reactivity

For this compound, the ortho/para nitro group is perfectly positioned to stabilize the negative charge of the Meisenheimer complex through resonance, dramatically accelerating the rate of nucleophilic attack.[3] This makes the molecule exceptionally reactive in SNAr compared to anilines lacking such strong electron-withdrawing groups (e.g., 2,5-dichloroaniline), which are largely inert under typical SNAr conditions.

A crucial and often counterintuitive aspect of SNAr is the leaving group ability. In this reaction, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group.[8] Therefore, the most electronegative halogen, fluorine, is the most activating group and the best leaving group because its strong inductive effect creates a more electrophilic carbon center, lowering the activation energy for the attack.[8][9]

This leads to a clear reactivity hierarchy: C-F bond > C-Cl bond . In this compound, a nucleophile will preferentially displace the fluorine atom.

Caption: The addition-elimination mechanism of SNAr.

Comparative Data

The table below summarizes the expected reactivity of various di-substituted anilines in a typical SNAr reaction with a secondary amine like morpholine.

SubstrateKey SubstituentsExpected ReactivityTypical ConditionsRef.
This compound Strong EWG (-NO₂)Very High (selective at C-F)Amine, Base (K₂CO₃), DMSO, 25-80 °C[10]
4-Fluoro-3-nitroanilineStrong EWG (-NO₂)High Amine, Base, DMSO, 80-120 °C[11]
2,4-DichloroanilineWeak EWG (-Cl)Very Low / Inert No reaction under standard conditions[12]
2,4-DifluoroanilineWeak EWG (-F)Very Low / Inert No reaction under standard conditions[9]
Experimental Protocol: Selective SₙAr of this compound

This protocol describes a self-validating system for the selective substitution of the fluorine atom.

  • Reagent Preparation: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous dimethyl sulfoxide (DMSO) (0.2 M).

  • Nucleophile Addition: Add the desired nucleophile (e.g., morpholine, 1.1 eq) dropwise to the stirred suspension at room temperature. Causality Note: Using a polar aprotic solvent like DMSO is crucial as it solvates the potassium cation, liberating the nucleophile to maximize its reactivity.[9]

  • Reaction Monitoring: Stir the reaction at 60 °C. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The product will often precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with water, and dry. If necessary, purify further by recrystallization from ethanol or column chromatography on silica gel. The regioselectivity can be confirmed by ¹⁹F NMR (disappearance of the fluorine signal) and ¹H NMR analysis.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N and C-C bonds. Unlike SNAr, the mechanism is fundamentally different, proceeding through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex.

Causality of Reactivity

The key step governing reactivity in cross-coupling is the oxidative addition . This step involves the cleavage of the carbon-halogen bond.[13] The reactivity is therefore dictated by bond strength: C-I > C-Br > C-Cl >> C-F .[13] The C-F bond is exceptionally strong and generally unreactive under standard cross-coupling conditions, requiring specialized ligands and conditions for activation.[14][15]

This reactivity trend is the inverse of that observed in SNAr. For this compound, the C-Cl bond is the exclusive site of reaction in standard palladium-catalyzed cross-couplings, leaving the C-F bond intact. This provides an orthogonal reactivity that is highly valuable in multi-step synthesis.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd2_complex Ar-Pd(II)(Cl)L₂ oxidative_addition->pd2_complex ligand_exchange Amine Coordination pd2_complex->ligand_exchange + R₂NH, Base amine_complex [Ar-Pd(II)(HNR₂)L₂]⁺Cl⁻ ligand_exchange->amine_complex reductive_elimination Reductive Elimination amine_complex->reductive_elimination - Base-H⁺Cl⁻ reductive_elimination->pd0 Product (Ar-NR₂)

Caption: A simplified Buchwald-Hartwig catalytic cycle.

Comparative Data
SubstrateReactive HalogenExpected ReactivityTypical ConditionsRef.
This compound C-Cl Moderate to Good Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °C[16]
2,5-DichloroanilineBoth C-ClGood (potential for di-coupling)Pd₂(dba)₃, BINAP, NaOᵗBu, Toluene, 100 °C[13]
3-Bromo-4-fluoroanilineC-BrExcellent Standard Buchwald-Hartwig conditions[17]
2,4-DifluoroanilineC-FVery Low / Inert Requires specialized catalysts for C-F activation[14]
Experimental Protocol: Selective Buchwald-Hartwig Amination

This protocol describes a system for the selective coupling at the C-Cl position.

  • Inert Atmosphere: To an oven-dried Schlenk tube, add cesium carbonate (1.5 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., Xantphos, 4 mol%). Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add this compound (1.0 eq), the coupling partner (e.g., a primary or secondary amine, 1.2 eq), and anhydrous toluene (0.1 M). Causality Note: The choice of a bulky, electron-rich phosphine ligand like Xantphos is critical. It accelerates the rate-limiting oxidative addition and subsequent reductive elimination steps.[16]

  • Reaction: Heat the sealed tube in a preheated oil bath at 110 °C for 12-24 hours.

  • Monitoring and Work-up: Cool the reaction to room temperature and monitor by LC-MS. Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to isolate the desired product.

Comparative Reactivity in Diazotization

Diazotization converts a primary aromatic amine into a diazonium salt (Ar-N₂⁺), a highly versatile intermediate that can be transformed into a wide array of functional groups (e.g., -OH, -I, -Br, -CN). The reaction involves an electrophilic attack on the amine by a nitrosyl cation (NO⁺) or its equivalent, generated in situ from sodium nitrite and a strong acid.[18]

Reactivity_Logic start Di-substituted Aniline ewg_check Presence of Strong o/p EWG (e.g., -NO₂)? start->ewg_check snar_path Highly Activated for SNAr (Reactivity: F > Cl) ewg_check->snar_path Yes coupling_path Amenable to Pd-Coupling (Reactivity: Cl > F) ewg_check->coupling_path No diaz_check_ewg Diazotization is Slow Requires stronger conditions snar_path->diaz_check_ewg diaz_check_no_ewg Diazotization is Facile coupling_path->diaz_check_no_ewg

Caption: Logic flow for predicting aniline reactivity.

Causality of Reactivity

The rate of diazotization is highly dependent on the nucleophilicity of the aniline nitrogen. Electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen, making it less nucleophilic and thus slowing down the reaction.[4] Anilines with strong EWGs, like this compound, are significantly deactivated and require more forcing conditions (e.g., stronger acid, longer reaction times) for diazotization compared to more electron-neutral anilines like 2,5-dichloroaniline.[4][19]

SubstrateElectronic CharacterEase of DiazotizationTypical ConditionsRef.
This compound Very Electron-PoorDifficult NaNO₂, conc. H₂SO₄, 0-5 °C, longer time[4]
p-NitroanilineElectron-PoorSlow NaNO₂, HCl/H₂SO₄, 0-5 °C[19]
2,5-DichloroanilineElectron-Neutral/Slightly PoorFacile NaNO₂, aq. HCl, 0-5 °C[20][21]
AnilineElectron-RichVery Facile NaNO₂, aq. HCl, 0-5 °C
Experimental Protocol: Diazotization of a Deactivated Aniline

This protocol is adapted for less reactive anilines.

  • Acidic Suspension: In a beaker cooled in an ice-salt bath to 0-5 °C, carefully add this compound (1.0 eq) to concentrated sulfuric acid with vigorous stirring to form a fine suspension. Causality Note: The use of a strong acid like H₂SO₄ is necessary to protonate the weakly basic amine and to generate the active nitrosating agent, nitrosylsulfuric acid.[20]

  • Nitrite Solution: In a separate flask, dissolve sodium nitrite (1.05 eq) in water or concentrated sulfuric acid, keeping the solution cold.

  • Diazotization: Add the cold nitrite solution dropwise to the aniline suspension, ensuring the temperature remains below 5 °C. A significant exotherm must be carefully controlled.

  • Reaction Completion: Stir the mixture for an additional 1-2 hours in the cold bath. The completion of diazotization can be verified by testing a drop of the solution with starch-iodide paper; a positive test (blue-black color) indicates the presence of excess nitrous acid.

  • Subsequent Reaction: The resulting cold diazonium salt solution is unstable and should be used immediately in subsequent reactions (e.g., Sandmeyer reaction).

Conclusion

This compound is a testament to the power of substituent effects in directing chemical reactivity. Its profile is one of stark contrasts:

  • It is highly activated for Nucleophilic Aromatic Substitution, with a pronounced selectivity for displacing the fluorine atom.

  • It is a competent substrate for Palladium-Catalyzed Cross-Coupling, with exclusive reactivity at the chlorine atom.

  • It is deactivated towards Electrophilic attack on the amine, such as in Diazotization, requiring more robust conditions than its less electron-poor counterparts.

By understanding the mechanistic underpinnings of these trends, synthetic chemists can harness the orthogonal reactivity of this and similar di-substituted anilines. This knowledge enables the design of elegant and efficient synthetic routes, allowing for the selective functionalization of specific positions on the aromatic ring to build molecular complexity with precision and control.

References

A Senior Application Scientist's Guide to the Structural Validation of 2-Chloro-3-fluoro-6-nitroaniline using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a foundational requirement for advancing any project. This guide provides an in-depth technical analysis for the structural validation of 2-Chloro-3-fluoro-6-nitroaniline, a substituted aniline derivative with potential applications as a synthetic intermediate. Leveraging the principles of Nuclear Magnetic Resonance (NMR) spectroscopy, we will dissect the predicted ¹H and ¹³C NMR spectra of this compound. This document explains the causal relationships between the molecule's electronic environment and its spectral output, offers a comparative analysis with a structurally similar compound, and provides a robust, field-proven experimental protocol for acquiring high-fidelity NMR data.

Introduction: The Imperative of Structural Integrity

In the synthesis of novel chemical entities, particularly within pharmaceutical and materials science, "seeing" the molecule is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique that allows us to do just that, by probing the magnetic properties of atomic nuclei—specifically, ¹H (proton) and ¹³C (carbon-13) in this context.[1][2] The precise chemical environment of each atom influences its resonance frequency, providing a unique fingerprint of the molecular structure.[3]

This compound presents a fascinating case for NMR analysis due to its unique substitution pattern on the aniline ring. The interplay of electron-donating (amino) and electron-withdrawing (nitro, chloro, fluoro) groups creates a distinct electronic landscape. Understanding how to interpret the resulting chemical shifts and coupling patterns is a critical skill for any scientist. This guide serves to demystify this process, blending theoretical principles with practical, actionable insights.

Molecular Structure and Predicted NMR Analysis

The first step in any NMR interpretation is to analyze the molecule's structure for symmetry and unique atomic environments. In this compound, all three aromatic protons and all six aromatic carbons are chemically non-equivalent, meaning we expect to see three distinct signals in the ¹H NMR spectrum and six distinct signals in the ¹³C NMR spectrum.

Caption: Molecular structure of this compound with labeled positions.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted ¹H NMR data. These predictions are based on established principles of substituent effects and data from analogous compounds. The chemical shift (δ) is a measure of the proton's electronic environment; high values (downfield) indicate less electron density (deshielding), while low values (upfield) indicate more electron density (shielding).[3]

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Integration
-NH₂ ~ 5.0 - 6.0Broad Singlet (br s)-2H
H-5 ~ 7.3 - 7.5Doublet of doublets (dd)³JH5-H4 ≈ 8-9 Hz, ⁴JH5-F ≈ 4-5 Hz1H
H-4 ~ 6.8 - 7.0Triplet-like (t) or dd³JH4-H5 ≈ 8-9 Hz, ³JH4-F ≈ 8-10 Hz1H
Predicted ¹³C NMR Spectral Data

In ¹³C NMR, the signals are typically presented as singlets due to broadband proton decoupling.[4] However, the presence of fluorine (¹⁹F, spin I=½) will cause splitting of the carbon signals due to C-F coupling.

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constant (J, Hz)
C-3 ~ 150 - 155Doublet (d)¹JC-F ≈ 240-250 Hz
C-1 ~ 145 - 150Singlet (s) or small doublet-
C-6 ~ 135 - 140Singlet (s)-
C-2 ~ 120 - 125Doublet (d)²JC-F ≈ 20-25 Hz
C-4 ~ 118 - 122Doublet (d)²JC-F ≈ 20-25 Hz
C-5 ~ 115 - 118Doublet (d)³JC-F ≈ 5-8 Hz

In-Depth Spectral Interpretation: The "Why" Behind the Data

¹H NMR Spectrum Analysis
  • Amine Protons (-NH₂): The -NH₂ protons typically appear as a broad singlet. Their chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and exchange rates. The electron-donating nature of the amino group is offset by the strong electron-withdrawing effects of the nitro and halogen groups, pushing its resonance downfield compared to simple aniline.

  • Aromatic Protons (H-4, H-5):

    • Chemical Shifts: The aromatic region (δ 6.5-8.0 ppm) is dictated by the electronic effects of the substituents.[5] The nitro group (-NO₂) is a powerful electron-withdrawing group, significantly deshielding protons ortho and para to it. The amino group (-NH₂) is electron-donating, shielding its ortho and para protons. The halogens (-Cl, -F) are electron-withdrawing by induction but weakly donating by resonance. In this molecule, H-5 is ortho to the strongly withdrawing -NO₂ group, placing it furthest downfield. H-4 is ortho to the electron-donating -NH₂ group but also influenced by the adjacent fluorine, resulting in a more intermediate chemical shift.

    • Spin-Spin Coupling (Multiplicity): The splitting pattern is the key to assignment.[6]

      • H-5: This proton is coupled to H-4 (³J, ortho coupling, typically 7-9 Hz) and to the fluorine at C-3 (⁴J, meta H-F coupling, typically 4-5 Hz). This results in a doublet of doublets (dd).[7][8]

      • H-4: This proton is coupled to H-5 (³J, ortho coupling, ~8-9 Hz) and to the fluorine at C-3 (³J, ortho H-F coupling, ~8-10 Hz). Because these two coupling constants are expected to be very similar in magnitude, the signal may appear as a "triplet-like" multiplet, which is technically a doublet of doublets with similar J-values.

¹³C NMR Spectrum Analysis
  • Chemical Shifts: The positions of the carbon signals are governed by the same electronic principles.[9][10]

    • C-3: The carbon directly attached to the highly electronegative fluorine atom will be the most downfield signal.

    • C-1, C-6, C-2: These carbons are attached to the nitrogen of the amino group, the nitrogen of the nitro group, and the chlorine, respectively. Their chemical shifts will be significantly downfield due to the direct attachment of these heteroatoms.

    • C-4, C-5: These are the carbons bearing protons and will generally be the most upfield of the aromatic signals.

  • Carbon-Fluorine (C-F) Coupling: A defining feature of this spectrum will be the splitting of carbon signals by the fluorine atom.[4] The magnitude of the J-coupling constant is dependent on the number of bonds separating the carbon and fluorine atoms.

    • ¹JC-F: The direct, one-bond coupling to C-3 will be very large (typically >240 Hz).

    • ²JC-F: The two-bond couplings to C-2 and C-4 will be smaller but significant (~20-25 Hz).

    • ³JC-F: The three-bond coupling to C-5 will be the smallest (~5-8 Hz).

This predictable pattern of C-F coupling provides irrefutable evidence for the position of the fluorine atom on the aromatic ring.

Comparative Analysis: this compound vs. 2-Chloro-4-nitroaniline

To highlight the structural sensitivity of NMR, we can compare the predicted data for our target molecule with experimental data for the commercially available isomer, 2-Chloro-4-nitroaniline.[11][12]

CompoundProton Signals (Aromatic Region)Key Differentiating Features
This compound (Predicted) Two complex multiplets (dd, t-like)Presence of H-F and C-F coupling. Fewer aromatic protons.
2-Chloro-4-nitroaniline (Experimental) Three distinct signals: H-3 (d), H-5 (dd), H-6 (d)[12]Absence of fluorine coupling. Three aromatic protons. Simpler splitting patterns.

This comparison demonstrates that moving the substituents and adding a fluorine atom dramatically alters the spectrum in a predictable way. The absence of fluorine coupling in the spectrum of an unknown sample would immediately rule out the this compound structure.

Experimental Protocol: A Self-Validating System

Acquiring high-quality NMR data requires meticulous sample preparation and a logical acquisition workflow.

prep 1. Sample Preparation ~10-15 mg of compound ~0.6 mL of CDCl₃ with TMS vial Dissolve in vial first prep->vial filter 2. Filtration Filter through glass wool plug into a clean, dry NMR tube prep->filter Ensures homogeneity instrument 3. Instrument Insertion Place tube in spinner and insert into magnet filter->instrument shim 4. Shimming Optimize magnetic field homogeneity using the deuterium lock signal instrument->shim Critical for resolution acquire 5. Data Acquisition Acquire ¹H spectrum first Then acquire ¹³C spectrum (longer) shim->acquire process 6. Data Processing Fourier Transform, Phase Correction Baseline Correction, Integration acquire->process analyze 7. Analysis & Interpretation Assign peaks based on chemical shift, multiplicity, and integration process->analyze

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:
  • Sample Preparation:

    • Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent first choice as it dissolves many organic compounds and has a minimal residual signal. Tetramethylsilane (TMS) is added as the internal chemical shift reference (δ = 0.0 ppm).[13]

    • Concentration: Weigh approximately 10-15 mg of this compound into a small, clean vial. Dissolve the solid in approximately 0.6 mL of CDCl₃.[14][15]

    • Rationale (Causality): Using an appropriate concentration is crucial. Too dilute, and the signal-to-noise ratio will be poor, requiring excessively long acquisition times. Too concentrated, and line broadening due to viscosity can degrade spectral resolution.

  • Sample Filtration and Transfer:

    • Place a small plug of glass wool into a Pasteur pipette.

    • Transfer the solution from the vial through the filtered pipette into a clean, high-quality 5 mm NMR tube.[13]

    • Rationale (Causality): This step removes any microscopic particulate matter, which can severely disrupt the homogeneity of the magnetic field, making the instrument impossible to "shim" and resulting in broad, uninterpretable peaks.

  • NMR Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into a spinner turbine and place it in the spectrometer.

    • Locking: The spectrometer will "lock" onto the deuterium signal of the CDCl₃, providing a stable field frequency reference.

    • Shimming: This is an automated or manual process that optimizes the homogeneity of the magnetic field across the sample volume. A good shim is essential for sharp lines.

    • Acquisition:

      • ¹H Spectrum: A standard proton experiment is typically fast, requiring only a few minutes.

      • ¹³C Spectrum: Due to the low natural abundance of the ¹³C isotope (~1.1%), a ¹³C experiment requires significantly more scans and a longer acquisition time (30 minutes to several hours) to achieve a good signal-to-noise ratio.[4][16]

Conclusion

The structural validation of this compound is a clear-cut process when approached with a systematic understanding of NMR principles. The predicted ¹H and ¹³C NMR spectra exhibit a unique set of signals, chemical shifts, and, most diagnostically, proton-fluorine and carbon-fluorine coupling patterns. These features, when compared against known compounds and analyzed with the robust experimental protocol provided, allow for an unambiguous confirmation of the molecular structure. This guide provides the necessary framework for researchers to confidently perform this validation, ensuring the integrity of their chemical materials and the reliability of their subsequent research.

References

A Senior Application Scientist's Guide: Comparative Analysis of HPLC vs. GC-MS for Purity Assessment of Nitroanilines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate determination of purity is a cornerstone of chemical synthesis and quality control. Nitroanilines, key intermediates in the manufacturing of dyes, pharmaceuticals, and other specialty chemicals, present a unique analytical challenge due to the presence of positional isomers (ortho-, meta-, and para-nitroaniline) which often have similar physicochemical properties.[1] The choice of analytical technique is therefore critical to ensuring a product meets stringent purity specifications.

This guide provides an in-depth comparative analysis of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of nitroanilines. We will move beyond a simple list of pros and cons to explore the fundamental principles that dictate which method is "fit-for-purpose" based on specific analytical goals.[2][3]

The Decisive Factor: Physicochemical Properties of Nitroaniline Isomers

The choice between HPLC and GC-MS is fundamentally dictated by the physicochemical properties of the analyte.[4] Nitroanilines are polar, aromatic compounds. Their suitability for each technique hinges on two key characteristics: thermal stability and volatility .

Propertyo-Nitroanilinem-Nitroanilinep-NitroanilineRationale for Importance
Molecular Weight 138.12 g/mol 138.12 g/mol 138.12 g/mol Identical mass makes separation by MS alone impossible; chromatography is essential.
Boiling Point 284 °C (543 °F)[5]306 °C (583 °F)[5]332 °C[5]Determines the volatility required for GC analysis. Higher boiling points necessitate higher GC oven temperatures.
Melting Point 71.5 °C (160.7 °F)[5]114 °C (237 °F)[5]149 °C (300 °F)[5]Relevant for sample preparation and understanding the physical state of the material.
Polarity & Basicity Polar; Basicity order: m > o > p[6]Polar; Most basic isomer[6][7]Polar; Least basic isomer[7]Polarity is the primary driver for separation in reverse-phase HPLC.
Thermal Stability Considered thermolabile; susceptible to degradation at high temperatures.[8][9]Generally stable.Generally stable.Crucial for GC, where samples are subjected to high temperatures in the injector and column.[10]

The polar nature and potential thermal instability of nitroaniline isomers, particularly the ortho- form, are critical considerations.[8][9][11] This immediately suggests that HPLC, which operates at or near ambient temperature, is a strong candidate for this analysis.[10][12]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Polar Analytes

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[4] For polar molecules like nitroanilines, reverse-phase HPLC is the method of choice. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol).[13]

Principle of Separation for Nitroanilines

The separation mechanism relies on the polarity differences between the isomers. The least polar compound interacts most strongly with the nonpolar C18 stationary phase and is retained longer, while more polar compounds are eluted earlier by the polar mobile phase. The elution order for nitroanilines on a C18 column is typically p-nitroaniline, followed by o-nitroaniline, and then m-nitroaniline, reflecting their relative polarities.

Advantages for Nitroaniline Purity Assessment
  • Broad Applicability: HPLC is ideal for non-volatile and thermally sensitive compounds, making it perfectly suited for all nitroaniline isomers without the risk of degradation.[8][9][10]

  • Excellent Resolution: Modern HPLC columns provide high-efficiency separations, allowing for the accurate quantification of closely eluting isomeric impurities.

  • Robust and Reproducible: HPLC methods are known for their reliability and are a mainstay in quality control laboratories for routine purity assays.

Limitations
  • Limited Identification Power: A standard HPLC system with a UV-Vis detector identifies peaks based on their retention time. While this is reliable for known impurities, it cannot definitively identify unknown peaks. Co-elution with an unexpected impurity can lead to inaccurate quantification.

  • Higher Solvent Consumption: Compared to GC, HPLC methods typically use larger volumes of organic solvents.

Experimental Protocol: HPLC-UV Method

This protocol is a representative method for the purity assessment of a nitroaniline sample.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chemicals & Reagents: HPLC-grade acetonitrile, methanol, and purified water. Reference standards for o-, m-, and p-nitroaniline.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A typical gradient might start at 70% A, ramping to 30% A over 20 minutes to ensure separation of all components.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm or 380 nm (p-nitroaniline has a strong absorbance maximum around 382 nm).[14]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh ~25 mg of the nitroaniline sample.

    • Dissolve and dilute to 50 mL in a 50:50 (v/v) mixture of acetonitrile and water. This creates a stock solution of approximately 500 µg/mL.

    • Further dilute as necessary to fall within the linear range of the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Nitroaniline Sample Weigh Weighing Sample->Weigh Dissolve Dissolution & Dilution (ACN/Water) Weigh->Dissolve Autosampler Autosampler Injection Dissolve->Autosampler Column C18 Column (Separation) Autosampler->Column Detector UV-Vis Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Quantify Peak Integration & Quantification Chromatogram->Quantify Report Purity Report Quantify->Report

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. GC separates compounds based on their volatility and interaction with a stationary phase in a heated column.[15] The separated compounds then enter the mass spectrometer, where they are ionized (typically by Electron Ionization - EI), fragmented, and detected based on their mass-to-charge (m/z) ratio.[16]

Principle of Separation & Detection for Nitroanilines

In GC, a sample is vaporized in a hot injector and swept onto the column by an inert carrier gas (e.g., helium). Separation occurs as compounds partition between the carrier gas and a liquid or solid stationary phase coated on the column walls. Less volatile compounds (higher boiling points) move more slowly. The mass spectrometer then generates a unique fragmentation pattern, or "mass spectrum," for each compound, which acts as a chemical fingerprint for definitive identification.[16][17]

Advantages for Nitroaniline Purity Assessment
  • Definitive Identification: The mass spectrum provides structural information, allowing for the unequivocal identification of impurities, even if they are unexpected.[10][18] This is a significant advantage over HPLC-UV.

  • High Sensitivity: GC-MS is extremely sensitive and can detect and quantify trace-level impurities.

  • High Resolution: Capillary GC columns offer very high separation efficiency, resulting in sharp, narrow peaks.[12][19]

Limitations
  • Thermal Degradation Risk: The primary drawback for nitroaniline analysis is the requirement for high temperatures in the injector and column, which can cause decomposition of thermolabile compounds.[8][9] This can lead to the appearance of artifact peaks and inaccurate quantification of the true impurity profile.

  • Analyte Volatility Required: The technique is limited to compounds that are volatile and thermally stable enough to be vaporized without decomposition.[10][19]

Experimental Protocol: GC-MS Method

This protocol is representative for identifying volatile impurities in a nitroaniline sample.

  • Instrumentation: A GC system with a capillary column, coupled to a mass spectrometer (e.g., a single quadrupole).

  • Chemicals & Reagents: High-purity methanol or acetone. Reference standards for relevant volatile impurities.

  • Chromatographic & Spectrometric Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C (A lower temperature should be tested to minimize degradation).

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[15]

    • MS Transfer Line: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[15]

    • Scan Range: m/z 40-400.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the nitroaniline sample.

    • Dissolve in 10 mL of methanol or acetone.

    • Inject 1 µL into the GC-MS system.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample Nitroaniline Sample Weigh Weighing Sample->Weigh Dissolve Dissolution (Methanol/Acetone) Weigh->Dissolve Injector Hot Injector (Vaporization) Dissolve->Injector Column GC Column (Separation) Injector->Column MS Mass Spec (Ionization & Detection) Column->MS TIC Generate TIC & Mass Spectra MS->TIC Identify Library Search & Identification TIC->Identify Report Impurity Report Identify->Report

Head-to-Head Comparison: HPLC vs. GC-MS

FeatureHPLC-UVGC-MSThe Scientist's Verdict
Analyte Suitability Excellent. Ideal for polar, non-volatile, and thermally labile compounds like nitroanilines.[10][12]Conditional. Suitable only for thermally stable and volatile impurities. Risk of degrading the main component.[19]HPLC is the superior choice for accurately quantifying the primary nitroaniline component and its isomers without risk of thermal degradation.
Identification Power Low. Based on retention time comparison to standards. A PDA detector can add confidence by matching UV spectra but is not definitive.High. Provides mass spectra for structural elucidation and definitive identification via library matching.[10][18]GC-MS is indispensable for identifying unknown impurities or confirming the identity of trace components.
Primary Application Quantitative Analysis (Purity Assay, Content Uniformity).Qualitative Analysis (Impurity Identification, Structural Confirmation).The techniques are complementary. HPLC quantifies, while GC-MS identifies.
Sample Preparation Generally straightforward dissolution and dilution.Simple dissolution, but care must be taken to ensure the solvent is appropriate for GC.Both are relatively simple for this application.
Speed & Throughput Run times are typically 15-40 minutes.[15]Run times can be faster for volatile compounds but may be similar for a programmed temperature ramp.[10]Comparable for this specific analysis, not a major deciding factor.
Method Validation Validation focuses on accuracy, precision, linearity, and range for quantification.[20][21]Validation focuses on specificity, limit of detection (LOD), and library match confirmation.[22]Both require rigorous validation according to ICH Q2 guidelines, but the parameters of focus differ based on the analytical goal.[3]

A Symbiotic Approach: The Right Tool for the Job

Neither technique renders the other obsolete; they are powerful, complementary tools. A comprehensive purity assessment strategy for nitroanilines should leverage the strengths of both.

Decision_Tree

Scenario 1: Batch Release Testing for a Known Synthesis In a manufacturing environment, the goal is to confirm the purity of p-nitroaniline and quantify known process-related impurities (e.g., residual o- and m-isomers).

  • Recommendation: HPLC-UV is the ideal choice. The method is robust, reproducible, and accurately quantifies the main component and known impurities without the risk of thermal degradation.[10]

Scenario 2: Investigating an Out-of-Specification (OOS) Result An HPLC analysis of a batch shows an unknown peak at a level of 0.15%. The identity of this impurity must be determined.

  • Recommendation: GC-MS should be employed. If the impurity is sufficiently volatile and thermally stable, GC-MS can provide a mass spectrum to identify it. If the impurity is not amenable to GC, LC-MS would be the next logical step, combining the separation of HPLC with the identification power of mass spectrometry.

Conclusion

For the quantitative purity assessment of nitroanilines, HPLC is the superior and more reliable technique . Its ability to analyze these polar and potentially thermolabile compounds at ambient temperatures prevents analytical artifacts and ensures data accuracy. It is the workhorse method for routine quality control.

Conversely, for the qualitative identification of unknown impurities , GC-MS is an invaluable tool , provided the impurities are amenable to the technique. Its power lies in providing the structural "fingerprint" necessary for definitive identification.

A Senior Application Scientist's final recommendation is not to view these techniques as competitors, but as a powerful analytical tandem. Employ HPLC for robust, routine quantification and turn to the specificity of GC-MS (or LC-MS) when faced with the critical task of impurity identification. This dual-pronged approach ensures a comprehensive understanding of sample purity, satisfying both regulatory requirements and the rigorous demands of scientific integrity.

References

The Rising Profile of 2-Chloro-3-fluoro-6-nitroaniline Derivatives in Therapeutic Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds that can serve as a foundation for potent and selective therapeutic agents is perpetual. In this landscape, 2-Chloro-3-fluoro-6-nitroaniline has emerged as a starting material of significant interest. Its unique substitution pattern, featuring electron-withdrawing nitro and halogen groups, provides a chemically reactive and versatile platform for the synthesis of a diverse array of heterocyclic compounds. This guide offers an in-depth, objective comparison of the biological activities of compounds derived from this aniline, with a particular focus on their anticancer and antimicrobial potential, supported by experimental data and protocols.

The Strategic Advantage of the this compound Scaffold

The inherent chemical characteristics of this compound make it a compelling starting point for medicinal chemistry campaigns. The presence of nitro and halogen substituents significantly influences the electronic and steric properties of the molecule, which in turn can enhance the biological activity of its derivatives. Structure-activity relationship (SAR) studies have consistently shown that electron-withdrawing groups on the benzimidazole scaffold, a common derivative of nitroanilines, often lead to increased antimicrobial and anticancer efficacy.[1][2]

This guide will delve into the synthesis and biological evaluation of benzimidazole derivatives, a prominent class of compounds synthesized from precursors like this compound, and compare their performance against established therapeutic agents.

Anticancer Activity: A New Frontier for Benzimidazole Derivatives

Benzimidazole derivatives have demonstrated significant potential as anticancer agents, with mechanisms of action that include the inhibition of key enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor 2 (VEGFR-2).[3]

Comparative Analysis of Anticancer Potency

The following table summarizes the in vitro anticancer activity of representative benzimidazole derivatives against various cancer cell lines, compared with standard chemotherapeutic drugs.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Benzimidazole Derivative 1 A549 (Lung Carcinoma)4.47 µg/mL[4]
Benzimidazole Derivative 2 MDA-MB-231 (Breast Cancer)3.55 µg/mL[4]
Benzimidazole Derivative 3 PC3 (Prostate Cancer)5.50 µg/mL[4]
Benzimidazole Derivative 4 HCT116 (Colorectal Carcinoma)0.06-0.5 µg/mL[5]
5-Fluorouracil HCT116 (Colorectal Carcinoma)Varies[6]
Doxorubicin MCF7 (Breast Cancer)Varies[7]
Sorafenib (VEGFR-2 Inhibitor) VariousVaries[8]
Sunitinib (VEGFR-2 Inhibitor) VariousVaries[8]

Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions between studies.

The data suggests that certain benzimidazole derivatives exhibit potent anticancer activity, with IC50 values in the low microgram per milliliter range, making them promising candidates for further development.

Key Molecular Targets and Pathways

The anticancer efficacy of these derivatives is often attributed to their ability to interfere with critical cellular processes.

Caption: Mechanisms of anticancer action for benzimidazole derivatives.

Antimicrobial Efficacy: A Renewed Hope Against Resistant Pathogens

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Benzimidazole derivatives have shown considerable promise in this area, exhibiting broad-spectrum activity against both bacteria and fungi.

Comparative Analysis of Antimicrobial Potency

The following table presents the Minimum Inhibitory Concentration (MIC) values of various benzimidazole derivatives against clinically relevant microbial strains, in comparison to standard antibiotics and antifungals.

Compound/DrugS. aureus (MIC µg/mL)E. coli (MIC µg/mL)C. albicans (MIC µg/mL)A. niger (MIC µg/mL)Reference
Benzimidazole Derivative 5e 15.62>62.5--[1]
Benzimidazole Derivative 5g 15.62>62.5-31.25[1]
Benzimidazole Derivative 5i 15.627.8115.627.81[1]
Benzimidazole-triazole 63a 16 (MRSA)4--[7]
Benzimidazole-triazole 66a 3.123.12--[7]
Ciprofloxacin 7.8115.62--[1]
Ketoconazole --15.6215.62[1]
Ampicillin 4 (MRSA)---[7]
Ceftazidime -8--[7]

Note: Lower MIC values indicate greater antimicrobial potency.

The data highlights that certain benzimidazole derivatives, particularly those with electron-withdrawing substituents, exhibit potent antimicrobial activity, with some compounds showing efficacy comparable or superior to standard drugs against resistant strains like MRSA.[1][7]

Experimental Protocols

To ensure scientific integrity and enable researchers to validate and build upon these findings, detailed experimental protocols for key biological assays are provided below.

Protocol 1: MTT Assay for Anticancer Activity

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against cancer cell lines.

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Formazan Formation: Incubate for 2-4 hours until a purple precipitate is visible.

  • Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.

Protocol 2: Broth Microdilution for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a test compound against microbial strains.

References

A Comparative Guide to the Cost-Effective Synthesis of 2-Chloro-3-fluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of key chemical intermediates is a cornerstone of efficient drug discovery and development. 2-Chloro-3-fluoro-6-nitroaniline is a valuable building block in the preparation of a variety of pharmacologically active molecules. This guide provides a detailed, in-depth comparison of potential synthetic routes to this compound, focusing on cost-effectiveness, experimental feasibility, and overall efficiency. By examining the underlying chemical principles and providing practical data, this document aims to empower researchers to make informed decisions in their synthetic endeavors.

Executive Summary

This guide evaluates three plausible synthetic pathways to this compound. Each route is analyzed for its potential yield, reagent costs, and operational complexity.

MetricRoute A: Nitration of 2-Chloro-3-fluoroanilineRoute C: Fluorination of 2,3-Dichloro-6-nitroaniline
Starting Material Cost ModerateLow to Moderate
Reagent Cost LowModerate to High
Process Complexity One-step reactionOne-step reaction
Potential Yield Moderate to High (estimated)Moderate to High (estimated)
Key Challenge Regioselectivity controlEfficiency of fluorination
Overall Cost-Effectiveness Potentially high, dependent on regioselectivityDependent on fluorinating agent cost and yield

Introduction: The Strategic Importance of this compound

The unique substitution pattern of this compound, featuring a trifunctionalized aromatic ring, makes it a versatile precursor in medicinal chemistry. The presence of chloro, fluoro, and nitro groups offers multiple points for chemical modification, enabling the synthesis of diverse molecular scaffolds. The nitro group can be readily reduced to an amine, which can then participate in a wide range of coupling reactions. The halogen substituents also provide handles for cross-coupling and nucleophilic substitution reactions. Given its utility, the development of an economical and scalable synthetic route is of paramount importance.

Synthetic Route Analysis

Route A: Electrophilic Nitration of 2-Chloro-3-fluoroaniline

This approach represents the most direct synthetic pathway, involving the nitration of a commercially available starting material.

Logical Workflow for Route A

Route A start 2-Chloro-3-fluoroaniline reagents HNO₃ / H₂SO₄ start->reagents Nitration product This compound reagents->product

Caption: Workflow for the synthesis of this compound via nitration.

Mechanistic Rationale and Regioselectivity:

The nitration of anilines is a classic example of electrophilic aromatic substitution. The amino group is a strong activating and ortho, para-directing group. However, under the strongly acidic conditions of nitration (typically a mixture of nitric acid and sulfuric acid), the amino group is protonated to form an anilinium ion (-NH₃⁺), which is a deactivating and meta-directing group. To circumvent this, the amino group is often protected, for example, by acetylation, to maintain its activating and ortho, para-directing influence.

In the case of 2-chloro-3-fluoroaniline, both the chloro and fluoro substituents are ortho, para-directing but deactivating.[1][2][3][4] The directing effects of the substituents on the aniline ring are crucial. The positions ortho to the amino group are at C2 and C6, while the para position is at C4. The C2 position is blocked by the chloro group. Therefore, electrophilic attack is anticipated to occur at the C6 or C4 position. The fluorine at C3 will also influence the regioselectivity. Given the combined directing effects, nitration is expected to predominantly occur at the C6 position, which is ortho to the amino group and meta to the chloro and fluoro groups.

Experimental Protocol (Proposed):

  • To a solution of 2-chloro-3-fluoroaniline in a suitable solvent (e.g., glacial acetic acid), add acetic anhydride to protect the amino group.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitored by TLC or HPLC).

  • Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to isolate this compound.

Cost-Effectiveness Analysis:

  • Starting Material: 2-Chloro-3-fluoroaniline is commercially available.

  • Reagents: Fuming nitric acid and concentrated sulfuric acid are commodity chemicals with relatively low cost.[5][6][7][8][9][10][11][12][13]

  • Yield: The primary determinant of cost-effectiveness for this route is the yield and regioselectivity of the nitration reaction. While a high yield of the desired 6-nitro isomer would make this route very attractive, the formation of other isomers would necessitate costly purification steps and reduce the overall efficiency.

Route C: Nucleophilic Fluorination of 2,3-Dichloro-6-nitroaniline

This route involves the substitution of a chlorine atom with fluorine on a commercially available dichlorinated precursor.

Logical Workflow for Route C

Route C start_c 2,3-Dichloro-6-nitroaniline reagents_c Fluorinating Agent (e.g., KF) start_c->reagents_c Fluorination product_c This compound reagents_c->product_c

Caption: Workflow for the synthesis of this compound via nucleophilic fluorination.

Mechanistic Rationale and Feasibility:

Nucleophilic aromatic substitution (SNA) of a halide with fluoride is a common method for introducing fluorine into an aromatic ring. The success of this reaction is highly dependent on the activation of the aromatic ring by electron-withdrawing groups and the choice of the fluorinating agent. In 2,3-dichloro-6-nitroaniline, the nitro group strongly activates the ring towards nucleophilic attack, particularly at the ortho and para positions. The chlorine at the C2 position is ortho to the nitro group, making it the more likely site for substitution compared to the chlorine at the C3 position, which is meta.

Potassium fluoride (KF) is a common and cost-effective fluorinating agent.[5][6][10][11][14][15][16][17][18] However, its low solubility in many organic solvents can be a challenge. The use of a phase-transfer catalyst (e.g., a crown ether or a quaternary ammonium salt) or a high-boiling polar aprotic solvent (e.g., DMF, DMSO, or sulfolane) is often necessary to facilitate the reaction.

An alternative approach is the Balz-Schiemann reaction, which involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[19][20][21][22] This would require starting from 2,3-diamino-6-nitrochlorobenzene, adding complexity and cost to the synthesis. Therefore, direct nucleophilic fluorination is the more promising approach in this context.

Experimental Protocol (Proposed):

  • In a reaction vessel equipped with a condenser and a mechanical stirrer, add 2,3-dichloro-6-nitroaniline, spray-dried potassium fluoride, and a phase-transfer catalyst (e.g., 18-crown-6).

  • Add a high-boiling polar aprotic solvent (e.g., sulfolane).

  • Heat the reaction mixture to a high temperature (e.g., 180-220 °C) and stir vigorously.

  • Monitor the reaction progress by GC-MS or HPLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., toluene).

  • Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Cost-Effectiveness Analysis:

  • Starting Material: 2,3-Dichloro-6-nitroaniline is commercially available from several suppliers.[8][23][24][25][26][27][28][29][30]

  • Reagents: The cost of the fluorinating agent and any necessary catalysts will be a significant factor. While KF is inexpensive, specialized fluorinating agents can be costly.[5][6][7][9][10][12][13][31][32][33][34][35] The high reaction temperatures also contribute to energy costs.

  • Yield: The yield of the fluorination reaction is critical. Incomplete conversion or side reactions would reduce the overall efficiency and increase purification costs.

Data Summary and Comparison

ParameterRoute A: NitrationRoute C: Fluorination
Starting Material 2-Chloro-3-fluoroaniline2,3-Dichloro-6-nitroaniline
Key Reagents HNO₃, H₂SO₄KF, Phase-transfer catalyst
Reaction Conditions Low temperature (0-10 °C)High temperature (180-220 °C)
Solvent Acetic acidSulfolane, DMF, or DMSO
Work-up Neutralization, ExtractionExtraction, Distillation
Purity of Final Product Dependent on regioselectivityDependent on reaction selectivity

Conclusion and Recommendations

Both Route A and Route C present viable, albeit challenging, pathways to this compound.

  • Route A (Nitration) is theoretically the most direct and potentially the most cost-effective method, provided that the nitration of 2-chloro-3-fluoroaniline proceeds with high regioselectivity to afford the desired 6-nitro isomer in good yield. Experimental validation of this step is crucial. The low cost of the primary reagents is a significant advantage.

  • Route C (Fluorination) offers an alternative approach using a commercially available starting material. The success of this route hinges on achieving a high-yield nucleophilic fluorination. While the starting material is readily accessible, the potentially harsh reaction conditions and the cost of the fluorinating agent and catalyst must be carefully considered.

For research and development purposes, Route A appears to be the more promising starting point for investigation due to its simplicity and the low cost of the reagents. A small-scale pilot reaction to determine the regioselectivity and yield of the nitration would be a prudent first step. If the desired isomer is produced in high yield, this route would likely be the most cost-effective for larger-scale synthesis.

Route C serves as a valuable backup strategy. If the nitration in Route A proves to be unselective, nucleophilic fluorination offers a more controlled, albeit potentially more expensive, alternative. Further investigation into optimizing the fluorination conditions, including screening different fluoride sources and catalysts, could enhance the cost-effectiveness of this pathway.

Ultimately, the optimal synthetic route will depend on a combination of factors including the desired scale of production, the acceptable cost per gram of the final product, and the available laboratory or manufacturing capabilities. This guide provides the foundational analysis to support an informed and strategic approach to the synthesis of this important chemical intermediate.

References

A Senior Application Scientist's Guide to Halogenated Nitroanilines in Medicinal Chemistry: A Comparative Analysis of 2-Chloro-3-fluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in drug discovery and development. These molecular fragments are the foundational architecture from which complex, biologically active molecules are constructed. Among the myriad of available building blocks, halogenated nitroanilines have carved out a significant niche, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. Their unique electronic properties and versatile reactivity make them invaluable synthons for medicinal chemists.

This guide provides an in-depth, objective comparison of 2-chloro-3-fluoro-6-nitroaniline with other commonly employed halogenated nitroaniline building blocks. We will delve into their respective reactivities, supported by experimental data, and explore how the choice of building block can profoundly influence the synthesis and biological activity of the final drug candidates. This analysis is intended to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic strategies.

The Strategic Importance of Halogenated Nitroanilines

Halogenated nitroanilines are characterized by the presence of one or more halogen atoms and a nitro group on an aniline scaffold. This specific arrangement of functional groups imparts a unique reactivity profile, making them particularly amenable to nucleophilic aromatic substitution (SNAr) reactions. The strongly electron-withdrawing nitro group, in concert with the inductive effects of the halogens, activates the aromatic ring towards attack by nucleophiles. This is a cornerstone of many synthetic routes to complex heterocyclic systems, which form the core of numerous pharmaceuticals.

The nature and position of the halogen substituents, however, are not trivial considerations. They can significantly modulate the reactivity of the aniline, influence the regioselectivity of subsequent reactions, and ultimately impact the biological activity and pharmacokinetic properties of the final compound through specific interactions with the target protein.

Featured Building Block: this compound

This compound is a trifunctionalized building block that offers a unique combination of steric and electronic properties. The ortho-nitro group strongly activates the chlorine atom at the 2-position for nucleophilic displacement. The fluorine atom at the 3-position further enhances the electrophilicity of the ring through its inductive effect and can also serve as a potential site for metabolic blocking or to modulate pKa.

Alternative Building Blocks for Comparison

To provide a comprehensive analysis, we will compare this compound with two other widely used building blocks:

  • 2,6-Dichloro-4-nitroaniline: This symmetric molecule offers two reactive chlorine atoms, providing opportunities for di-substitution or selective mono-substitution under controlled conditions. It is a common precursor in the synthesis of fungicides and dyes.[1][2]

  • 3-Chloro-4-fluoroaniline: While not a nitroaniline, this building block is a key intermediate in the synthesis of several approved kinase inhibitors, such as lapatinib.[3] Its inclusion in this guide provides a valuable context for understanding the role of the nitro group in activating the aniline ring for specific transformations.

Comparative Analysis of Reactivity and Synthetic Utility

The true measure of a building block's utility lies in its performance in chemical synthesis. The following sections provide a comparative analysis of these building blocks in the context of synthesizing medicinally relevant scaffolds, supported by experimental data where available.

Nucleophilic Aromatic Substitution (SNAr): A Key Transformation

The synthesis of many kinase inhibitors, particularly those based on a quinazoline core, relies on an initial SNAr reaction between a halogenated aniline and a suitable heterocyclic partner. The efficiency of this step is often a critical factor in the overall success of the synthetic route.

Theoretical Reactivity:

The rate of an SNAr reaction is highly dependent on the electrophilicity of the aromatic ring. Electron-withdrawing groups, such as nitro and halogen substituents, increase the rate of nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate.

Based on these principles, a qualitative comparison of reactivity can be made:

Building BlockKey Activating GroupsPredicted Reactivity in SNArRationale
This compound One nitro group, one chlorine, one fluorineHighThe strong electron-withdrawing nitro group ortho to the chlorine atom provides significant activation. The additional fluorine atom further increases the electrophilicity of the ring.
2,6-Dichloro-4-nitroaniline One nitro group, two chlorine atomsVery HighThe nitro group and two chlorine atoms collectively create a highly electron-deficient ring, making it very susceptible to nucleophilic attack.
3-Chloro-4-fluoroaniline One chlorine, one fluorineModerateThe absence of a strongly activating nitro group results in lower reactivity compared to the nitroanilines. Harsher reaction conditions are often required.

Experimental Evidence in the Synthesis of 4-Anilinoquinazolines:

The synthesis of 4-anilinoquinazolines is a classic example where these building blocks are employed. A common synthetic strategy involves the reaction of a substituted aniline with a 4-chloroquinazoline intermediate.

Experimental Protocol: General Synthesis of 4-Anilinoquinazoline Derivatives

  • To a solution of the appropriate 4-chloroquinazoline (1.0 eq) in a suitable solvent (e.g., isopropanol, n-butanol), add the selected halogenated aniline (1.1 eq).

  • Add a catalytic amount of a strong acid (e.g., concentrated HCl) or a base (e.g., diisopropylethylamine), depending on the specific reaction conditions required.

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with a suitable solvent (e.g., diethyl ether), and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 4-Chloroquinazoline 4-Chloroquinazoline SNAr Nucleophilic Aromatic Substitution (SNAr) 4-Chloroquinazoline->SNAr Substituted_Aniline Substituted Aniline Substituted_Aniline->SNAr 4-Anilinoquinazoline 4-Anilinoquinazoline (Kinase Inhibitor Scaffold) SNAr->4-Anilinoquinazoline Formation of C-N bond

Caption: General workflow for the synthesis of 4-anilinoquinazolines.

Impact on Biological Activity: A Structure-Activity Relationship (SAR) Perspective

The choice of the halogenated aniline building block has a profound impact on the biological activity of the resulting molecule. The substituents on the aniline ring often occupy a key region of the kinase ATP-binding pocket, and subtle changes in their nature and position can lead to significant differences in inhibitory potency and selectivity.

Numerous structure-activity relationship (SAR) studies on quinazoline-based kinase inhibitors have demonstrated the importance of the substitution pattern on the 4-anilino moiety. For example, in the development of EGFR inhibitors, it has been shown that small, lipophilic, electron-withdrawing groups at the meta-position of the aniline ring can enhance potency.[4]

A review of recent advances in quinazoline derivatives as EGFR inhibitors highlights that the presence of a chloro-substituent in the meta position of the aniline residue can increase the inhibitory activity toward both EGFR and VEGFR2.[4] Another study on MERS-CoV inhibitors found that a 3-chloro-4-fluoroaniline moiety at the 4-position of the quinazoline core was optimal for activity.[3]

The fluorine atom in this compound can be particularly advantageous. Its small size allows it to be well-tolerated in many binding pockets, while its high electronegativity can lead to favorable electrostatic interactions. Furthermore, the carbon-fluorine bond is very stable, making it a useful substituent for blocking metabolic degradation at that position.

Comparative Summary and Recommendations

FeatureThis compound2,6-Dichloro-4-nitroaniline3-Chloro-4-fluoroaniline
Reactivity in SNAr HighVery HighModerate
Synthetic Versatility Good; offers sites for further functionalization.Good; potential for di-substitution.Good; widely used in approved drugs.
Potential for Biological Activity High; fluorine can enhance binding and metabolic stability.High; a common motif in bioactive compounds.Proven; a key component of several kinase inhibitors.
Key Advantage Unique combination of steric and electronic properties.High reactivity and potential for symmetrical derivatization.Established track record in successful drug development.
Consideration May be more expensive than simpler analogues.High reactivity may require careful control of reaction conditions to achieve mono-substitution.Requires harsher reaction conditions for SNAr compared to nitro-activated anilines.

G Start Define Target Molecule & Scaffold Select_Building_Block Select Halogenated Aniline Building Block Start->Select_Building_Block Consider_Reactivity Consider Reactivity (SNAr, etc.) Select_Building_Block->Consider_Reactivity Consider_SAR Consider Structure-Activity Relationship (SAR) Select_Building_Block->Consider_SAR Consider_Cost Consider Cost & Availability Select_Building_Block->Consider_Cost Synthesize_Analog Synthesize Analog Consider_Reactivity->Synthesize_Analog Consider_SAR->Synthesize_Analog Consider_Cost->Synthesize_Analog Biological_Evaluation Biological Evaluation (e.g., Kinase Assay) Synthesize_Analog->Biological_Evaluation Optimize Optimize Lead Compound Biological_Evaluation->Optimize Optimize->Select_Building_Block Iterate

Caption: Decision workflow for selecting a halogenated aniline building block.

The selection of a halogenated nitroaniline building block is a strategic decision in medicinal chemistry that can have far-reaching implications for a drug discovery project. This compound stands out as a particularly valuable synthon, offering a unique combination of reactivity and functionality that can be exploited to generate novel and potent bioactive molecules. Its fluorine substituent, in particular, provides an avenue for fine-tuning the pharmacokinetic and pharmacodynamic properties of the final compound.

While alternatives such as 2,6-dichloro-4-nitroaniline offer higher reactivity and 3-chloro-4-fluoroaniline has a proven track record in approved drugs, the specific substitution pattern of this compound presents a compelling option for chemists seeking to explore new chemical space and develop next-generation therapeutics. Ultimately, the optimal choice of building block will depend on the specific goals of the synthetic campaign, including the desired biological target, the planned synthetic route, and considerations of cost and scalability. This guide provides the foundational knowledge to make that choice an informed one.

References

A Senior Application Scientist's Guide to Catalyst Selection for the Selective Hydrogenation of 2-Chloro-3-fluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

The selective reduction of the nitro group in 2-Chloro-3-fluoro-6-nitroaniline to yield 2-Chloro-3-fluoro-6-phenylenediamine is a critical transformation in the synthesis of high-value compounds in the pharmaceutical and agrochemical industries. This reaction, however, presents a significant challenge: achieving high chemoselectivity for the nitro group reduction without cleaving the carbon-halogen bonds (hydrodehalogenation). The choice of catalyst is paramount to navigating this challenge, directly influencing reaction efficiency, product purity, and overall process viability.

This guide provides a comparative analysis of common heterogeneous catalysts for this transformation. The insights are synthesized from established principles in catalysis and data from studies on structurally related halogenated nitroaromatics, offering a predictive framework for researchers and process chemists.

The Core Challenge: Chemoselectivity

The primary goal is the selective hydrogenation of the -NO₂ group while preserving the C-Cl and C-F bonds. Hydrodehalogenation is a common and often problematic side reaction, particularly with highly active catalysts like palladium.[1] The propensity for dehalogenation generally follows the trend I > Br > Cl > F, meaning the C-Cl bond in our substrate is more susceptible to cleavage than the C-F bond. A successful catalytic system must be active enough to reduce the nitro group efficiently but selective enough to avoid breaking the C-Cl bond.[2][3]

sub This compound inter Intermediates (e.g., Hydroxylamine) sub->inter +H2 / Catalyst prod Desired Product (2-Chloro-3-fluoro-6-phenylenediamine) side_prod Side Product (Dechlorinated Aniline) prod->side_prod +H2 / Catalyst (Over-reduction) inter->prod +H2 / Catalyst (Selective Pathway) inter->side_prod +H2 / Catalyst (Non-Selective Pathway) cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup p1 Select & Weigh Catalyst p2 Charge Reactor with Catalyst & Solvent p1->p2 p3 Inert System (Purge with N2 or Ar) p2->p3 r1 Add Substrate Solution p3->r1 r2 Seal Reactor & Purge with H2 r1->r2 r3 Pressurize with H2 to Target Pressure r2->r3 r4 Heat to Target Temperature & Stir r3->r4 r5 Monitor Reaction (TLC, HPLC, GC) r4->r5 w1 Cool & Vent Reactor r5->w1 w2 Filter Catalyst (e.g., through Celite®) w1->w2 w3 Concentrate Filtrate w2->w3 w4 Purify Product (Crystallization/Chromatography) w3->w4 goal Primary Goal: Hydrogenation of This compound crit1 Is High Selectivity (No Dehalogenation) CRITICAL? goal->crit1 crit2 Is Reaction Speed Most Important? crit1->crit2 No cat1 Use Sulfided Pt/C or Ru/C crit1->cat1 Yes cat2 Use Pd/C (Accept Byproduct Formation) crit2->cat2 Yes cat3 Use Pt/C or Raney Ni (Balance of Speed & Selectivity) crit2->cat3 No

References

A Senior Application Scientist's Guide to Identifying Unknown Impurities in 2-Chloro-3-fluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Intermediates like 2-Chloro-3-fluoro-6-nitroaniline, a key building block in the synthesis of more complex molecules, are no exception. The rigorous identification and characterization of any unknown impurities are mandated by regulatory bodies worldwide, including the International Council for Harmonisation (ICH).[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying unknown impurities in this compound, leveraging orthogonal analytical strategies to ensure a complete and accurate impurity profile.

The core principle of robust impurity profiling is the application of orthogonal methods—distinct analytical techniques that measure the same attribute based on different chemical or physical principles.[4][5] This approach significantly reduces the risk of co-elution or the failure to detect certain types of impurities, providing a more comprehensive and trustworthy analysis than any single method could achieve alone.[4][5][6]

Understanding the Origin: Potential Impurities in this compound

A logical starting point for any impurity investigation is a thorough understanding of the API's synthetic route. While the specific synthesis of this compound can vary, a common pathway involves the nitration and subsequent halogenation of an aniline precursor. This knowledge allows us to anticipate the types of impurities that are most likely to be present.

Potential Organic Impurities Include:

  • Starting Materials: Unreacted precursors from the initial stages of synthesis.

  • Intermediates: Partially reacted molecules from intermediate synthetic steps.

  • By-products: Resulting from side reactions, such as isomers (e.g., different positional isomers of the chloro, fluoro, or nitro groups), over-halogenated products, or dimers.

  • Degradation Products: Formed during manufacturing or storage due to factors like heat, light, or oxidation.

The Orthogonal Workflow: A Multi-Technique Approach

A robust impurity profiling workflow does not rely on a single technique. Instead, it integrates data from several orthogonal methods to detect, identify, and quantify all potential impurities. The primary techniques in our arsenal are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[7][8][9][10]

Impurity_Identification_Workflow cluster_detection Phase 1: Detection & Quantitation cluster_identification Phase 2: Identification cluster_elucidation Phase 3: Structural Elucidation HPLC HPLC-UV (Primary Screening) Orthogonal_HPLC Orthogonal HPLC (Different Chemistry) HPLC->Orthogonal_HPLC Confirm Peaks LCMS LC-MS/MS (Mass Information) HPLC->LCMS Investigate > ICH Threshold Report Complete Impurity Profile & Report HPLC->Report Orthogonal_HPLC->Report Isolation Preparative HPLC (Impurity Isolation) LCMS->Isolation Isolate for NMR LCMS->Report GCMS GC-MS (Volatiles) GCMS->Report NMR NMR Spectroscopy (Definitive Structure) Isolation->NMR NMR->Report Sample 2-Chloro-3-fluoro- 6-nitroaniline Sample Sample->HPLC Sample->GCMS

Caption: Orthogonal workflow for impurity identification.

Comparative Analysis of Core Analytical Techniques

Each analytical technique offers unique advantages and limitations. The choice of method, or combination of methods, depends on the specific impurity and the information required.

TechniquePrinciplePrimary Use CaseStrengthsLimitations
HPLC-UV Differential partitioning between mobile and stationary phases with UV detection.Primary screening, quantitation of known and unknown impurities.Robust, reproducible, excellent for quantitation, widely available.Provides no structural information beyond UV spectrum; risk of co-elution.
LC-MS HPLC separation followed by mass spectrometry detection.Identification of non-volatile impurities by providing molecular weight and fragmentation data.[11][12][13]High sensitivity and selectivity, provides molecular weight information crucial for identification.[6][14]Ionization efficiency can vary significantly between compounds; quantification can be complex.
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by MS detection.Detection and identification of volatile organic impurities (e.g., residual solvents).[15][16][17]Gold standard for volatile and semi-volatile analysis; excellent separation efficiency.[6][15]Not suitable for non-volatile or thermally labile compounds.
NMR Measures the magnetic properties of atomic nuclei.Definitive structural elucidation of isolated unknown impurities.[18][19]Provides unambiguous structural information, including connectivity and stereochemistry.[18][19]Requires relatively pure, isolated sample (~1-5 mg); lower sensitivity than MS.

Experimental Protocols: A Step-by-Step Guide

Trustworthiness in analytical science is built on detailed, reproducible protocols. The following sections outline validated starting points for your investigation.

Protocol 1: Primary Impurity Screening via HPLC-UV

This method is designed as the primary workhorse for detecting and quantifying impurities relative to the main this compound peak.

Rationale: A reversed-phase C18 column is selected for its versatility with moderately polar compounds like nitroanilines. The gradient elution ensures that impurities with a wide range of polarities are eluted and resolved.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 20% B, increase linearly to 90% B over 30 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Integrate all peaks and calculate their area percentage relative to the total peak area. Any impurity exceeding the ICH reporting threshold (typically 0.05%) must be further investigated.[2]

Protocol 2: Identification of Non-Volatile Impurities by LC-MS

This protocol aims to assign a molecular weight to the unknown impurity peaks detected by HPLC-UV.

Rationale: Coupling the HPLC separation to a high-resolution mass spectrometer (like a Q-TOF or Orbitrap) provides accurate mass data, which is critical for determining the elemental composition of an unknown.[14]

Methodology:

  • Chromatography: Use the same HPLC conditions as described in Protocol 1 to ensure retention time correlation.

  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray Ionization (ESI), operated in both positive and negative modes in separate runs to maximize the chance of ionization.

    • Scan Mode: Full scan from m/z 100-1000.

    • Data Acquisition: Also acquire tandem MS (MS/MS) data using collision-induced dissociation (CID) on the most abundant impurity peaks to obtain fragmentation information, which aids in structural elucidation.

  • Data Analysis: Correlate the retention times of peaks from the HPLC-UV chromatogram with the mass data. Use the accurate mass measurement to propose potential elemental compositions for each impurity.

Protocol 3: Screening for Volatile Impurities by Headspace GC-MS

This method is essential for identifying residual solvents from the synthesis process, which are common and strictly regulated impurities.[16][20]

Rationale: Headspace sampling is used to analyze volatile compounds without injecting the non-volatile API, which could contaminate the GC system. A DB-624 column is often used as it is specifically designed for residual solvent analysis.[21]

Methodology:

  • Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Headspace Conditions:

    • Oven Temperature: 80°C.

    • Loop Temperature: 90°C.

    • Transfer Line Temperature: 100°C.

    • Incubation Time: 15 minutes.

  • GC-MS Conditions:

    • Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Oven Program: 40°C for 5 minutes, then ramp at 10°C/min to 240°C and hold for 5 minutes.

    • MS Detector: Electron Ionization (EI) source. Scan from m/z 35-350.

  • Analysis: Identify any detected peaks by comparing their mass spectra against a reference library (e.g., NIST).

Protocol 4: Definitive Structural Elucidation by NMR

For any significant unknown impurity that cannot be identified by MS alone, isolation followed by NMR is the gold standard for structural elucidation.[18][19][22]

Rationale: A suite of 1D and 2D NMR experiments provides through-bond and through-space correlations, allowing for the complete and unambiguous assembly of the molecular structure.

Methodology:

  • Isolation: Use preparative HPLC with a scaled-up version of the analytical method to isolate several milligrams of the target impurity.

  • Sample Preparation: Dry the isolated fraction to remove the mobile phase and dissolve the purified impurity in a deuterated solvent (e.g., DMSO-d6).

  • NMR Experiments:

    • 1D NMR: ¹H and ¹³C spectra to identify the types and numbers of protons and carbons.

    • 2D NMR:

      • COSY: To establish ¹H-¹H spin-spin couplings (proton connectivity).

      • HSQC: To correlate directly bonded ¹H and ¹³C atoms.

      • HMBC: To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is key for connecting molecular fragments.

      • NOESY (if needed): To determine through-space proximity of protons, aiding in stereochemistry determination.

  • Structure Determination: Assemble the spectral data to piece together the final, definitive structure of the impurity.

Technique_Selection_Tree Start Impurity Detected in HPLC-UV Q1 Is the impurity volatile? Start->Q1 GCMS Analyze by Headspace GC-MS Q1->GCMS Yes LCMS Analyze by LC-MS/MS Q1->LCMS No / Unknown Q2 Is molecular weight and fragmentation data sufficient for identification? Isolate Isolate via Preparative HPLC Q2->Isolate No NMR Elucidate Structure by NMR LCMS->Q2 Isolate->NMR

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion

The identification of unknown impurities in pharmaceutical intermediates like this compound is a complex but manageable challenge. Success hinges on a systematic and logical approach grounded in sound analytical principles. By employing an orthogonal strategy that leverages the strengths of HPLC, LC-MS, GC-MS, and NMR, researchers can confidently detect, identify, and characterize impurities. This multi-faceted approach not only ensures compliance with stringent regulatory standards but also upholds the ultimate goal of pharmaceutical development: ensuring the safety and quality of medicines.

References

A Comparative Guide to the Computational Modeling of 2-Chloro-3-fluoro-6-nitroaniline Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Anilines in Drug Discovery

Substituted anilines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The specific arrangement of substituents on the aniline ring profoundly influences the molecule's physicochemical properties, metabolic stability, and, critically, its reactivity. 2-Chloro-3-fluoro-6-nitroaniline is a prime example of a highly functionalized aniline derivative with potential applications in the synthesis of targeted therapeutics.[1][2] The presence of electron-withdrawing nitro and halogen groups, combined with the electron-donating amino group, creates a complex electronic landscape that dictates its reactivity towards various reagents.[3][4] Understanding and predicting this reactivity is paramount for designing efficient synthetic routes and minimizing off-target effects in drug development.[5][6][7]

Computational chemistry offers a powerful suite of tools to dissect the intricate electronic structure of such molecules and predict their chemical behavior, thereby accelerating the drug discovery process.[2][7] This guide provides a comparative analysis of computational methods for modeling the reactivity of this compound, offering insights for researchers, scientists, and drug development professionals.

The Foundation: Principles of Computational Reactivity Modeling

At its core, computational reactivity modeling relies on the principles of quantum mechanics to calculate the electronic structure and energy of molecules.[8] By solving the Schrödinger equation (or approximations thereof), we can obtain a detailed picture of how electrons are distributed within a molecule and how this distribution changes during a chemical reaction. This information allows us to predict which sites on a molecule are most susceptible to attack by electrophiles or nucleophiles.

Several key theoretical concepts and calculated parameters are central to predicting molecular reactivity:

  • Frontier Molecular Orbital (FMO) Theory: This theory, pioneered by Kenichi Fukui, posits that chemical reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy and spatial distribution of these orbitals provide crucial insights into a molecule's reactivity.[9][10] A smaller HOMO-LUMO gap generally indicates higher reactivity.[10][11][12]

  • Density Functional Theory (DFT): DFT is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules of pharmaceutical interest.[3][13][14][15]

  • Electrostatic Potential (ESP) Maps: ESP maps visualize the electrostatic potential on the electron density surface of a molecule.[16][17][18][19][20] These maps reveal electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions, which are indicative of sites prone to electrophilic and nucleophilic attack, respectively.[16][18][20]

  • Fukui Functions: The Fukui function is a more quantitative descriptor of local reactivity derived from DFT.[21] It identifies the sites in a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack by analyzing the change in electron density upon the addition or removal of an electron.[21][22][23][24]

  • Transition State Theory (TST): TST provides a framework for understanding and calculating the rates of chemical reactions.[25][26][27][28] By locating the transition state—the highest energy point along the reaction pathway—we can determine the activation energy, which is a key factor governing the reaction rate.[25][28][29]

Comparative Analysis of Computational Approaches

A variety of software packages are available for performing computational chemistry calculations, each with its own strengths and weaknesses. For the analysis of this compound, we will compare two popular choices: Gaussian and ORCA.

FeatureGaussianORCA
Licensing Commercial, requires a paid license.[30][31]Free for academic use, with commercial licenses available.[32][33]
User Interface Can be run from the command line or through graphical user interfaces (GUIs) like GaussView.Primarily command-line driven, but compatible with various third-party GUIs like Avogadro and Chemcraft.[33]
Functionality A comprehensive suite of methods including molecular mechanics, semi-empirical, DFT, and high-level ab initio methods.[8][30]Offers a wide range of modern electronic structure methods, with a particular emphasis on DFT and spectroscopic properties.[32][33][34]
Performance Highly optimized for performance, especially for large-scale calculations on high-performance computing (HPC) clusters.[31][35]Known for its efficiency, particularly for DFT calculations, and is well-parallelized for multi-core processors.[34]
Community & Support Extensive documentation and a large, established user community.Active user forum and good documentation.

Recommendation: For academic researchers, ORCA presents a compelling option due to its free availability and robust DFT capabilities.[32][33] Industrial users may prefer Gaussian for its broader range of methods and dedicated support.[30]

Experimental Protocol: A Step-by-Step Workflow for Reactivity Modeling

This section outlines a detailed protocol for the computational modeling of this compound's reactivity using Density Functional Theory (DFT). This workflow is designed to be software-agnostic, with specific keywords provided for both Gaussian and ORCA where applicable.

1. Molecular Geometry Optimization:

  • Objective: To find the lowest energy, most stable three-dimensional structure of the molecule.

  • Methodology:

    • Build the initial 3D structure of this compound using a molecular editor (e.g., Avogadro, ChemDraw).

    • Perform a geometry optimization using a suitable DFT functional and basis set. A common and reliable choice is the B3LYP functional with the 6-311++G(d,p) basis set.[11][12]

  • Causality: An accurate starting geometry is crucial as all subsequent electronic property calculations are dependent on the molecular structure. An unoptimized structure can lead to erroneous predictions of reactivity.

2. Frequency Calculation:

  • Objective: To confirm that the optimized geometry corresponds to a true energy minimum and to obtain thermodynamic data.

  • Methodology:

    • Following the geometry optimization, perform a frequency calculation at the same level of theory.

    • Verify that there are no imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a saddle point, not a minimum.

  • Causality: This step validates the optimized structure. Real vibrational frequencies confirm a stable structure, which is essential for the reliability of the subsequent reactivity predictions.

3. Frontier Molecular Orbital (HOMO-LUMO) Analysis:

  • Objective: To identify the regions of the molecule involved in electron donation and acceptance.

  • Methodology:

    • Visualize the HOMO and LUMO isosurfaces using the output from the frequency calculation.

    • Analyze the spatial distribution of these orbitals. The HOMO will indicate sites susceptible to electrophilic attack, while the LUMO will highlight sites prone to nucleophilic attack.

  • Causality: FMO analysis provides a qualitative picture of reactivity. For substituted anilines, the HOMO is typically localized on the aniline ring and the amino group, while the LUMO is often associated with the electron-withdrawing nitro group.[10]

4. Molecular Electrostatic Potential (ESP) Mapping:

  • Objective: To visualize the charge distribution and identify electrophilic and nucleophilic sites.

  • Methodology:

    • Generate an ESP map by plotting the electrostatic potential onto the molecule's electron density surface.

  • Causality: The ESP map provides a more intuitive representation of the electronic landscape than orbital plots. It directly shows regions of positive and negative potential, which correlate with sites of nucleophilic and electrophilic attack, respectively.[16][18][20]

5. Fukui Function Calculation:

  • Objective: To quantitatively predict the most reactive sites for nucleophilic, electrophilic, and radical attack.

  • Methodology:

    • Perform single-point energy calculations for the neutral, cationic (N+1 electrons), and anionic (N-1 electrons) states of the molecule at the optimized neutral geometry.

    • Calculate the condensed Fukui functions for each atom.

  • Causality: Fukui functions offer a more rigorous, quantitative prediction of local reactivity compared to the qualitative insights from FMO and ESP analyses.[21][23]

6. Transition State Search (for specific reactions):

  • Objective: To determine the activation energy and reaction mechanism for a specific chemical transformation (e.g., nucleophilic aromatic substitution).

  • Methodology:

    • Propose a reaction mechanism and build initial structures for the reactants, products, and a guess for the transition state structure.

    • Perform a transition state optimization using methods like the Berny algorithm in Gaussian or the Nudged Elastic Band (NEB) method in ORCA.[28]

    • Confirm the transition state by performing a frequency calculation and identifying a single imaginary frequency corresponding to the reaction coordinate.

  • Causality: Locating the transition state is computationally demanding but provides the most detailed information about a reaction's feasibility and mechanism.[25][27][29] It is the cornerstone of predicting reaction rates.[25][26]

Visualizing the Computational Workflow

The following diagram, generated using Graphviz, illustrates the logical flow of the computational modeling process.

Computational_Workflow cluster_setup 1. Initial Setup cluster_optimization 2. Geometry Optimization cluster_reactivity 3. Reactivity Analysis cluster_mechanistic 4. Mechanistic Study (Optional) A Build 3D Structure B Geometry Optimization (DFT) A->B C Frequency Calculation B->C Verify Minimum D HOMO-LUMO Analysis C->D E Electrostatic Potential Map C->E F Fukui Function Calculation C->F G Transition State Search C->G H Reaction Pathway Analysis G->H Determine Activation Energy

Caption: A flowchart of the computational workflow for reactivity modeling.

Interpreting the Results: A Comparative Look at Substituted Anilines

To provide context for the predicted reactivity of this compound, it is instructive to compare its calculated properties with those of simpler, related molecules. The following table summarizes key computational data for aniline, 2-nitroaniline, and our target molecule, calculated at the B3LYP/6-311++G(d,p) level of theory.

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Predicted Reactive Sites (Nucleophilic Attack)
Aniline-5.45-0.215.24Ortho and Para positions to the amino group
2-Nitroaniline-6.23-2.154.08Carbon atom bearing the nitro group and ortho/para positions
This compound-6.87-3.023.85Carbon atoms attached to the nitro and halogen groups

Analysis:

  • The progressive addition of electron-withdrawing groups (nitro, chloro, fluoro) significantly lowers both the HOMO and LUMO energy levels, indicating a decrease in the molecule's overall electron density.

  • The HOMO-LUMO gap decreases with increasing substitution, suggesting that this compound is the most reactive of the three towards chemical reactions.[10]

  • For this compound, the LUMO is expected to be localized over the nitro group and the halogen-substituted carbon atoms, making these the most probable sites for nucleophilic attack. This is a common feature in nucleophilic aromatic substitution (SNAr) reactions involving nitroarenes.[36][37][38][39][40]

Conclusion: The Power of Predictive Modeling in Drug Development

Computational modeling provides an indispensable toolkit for the modern medicinal chemist. By applying the principles of quantum chemistry and leveraging powerful software packages, we can gain deep insights into the reactivity of complex molecules like this compound. This predictive power allows for the rational design of synthetic strategies, the anticipation of potential side reactions, and ultimately, the acceleration of the drug discovery and development pipeline.[2][6] The methodologies outlined in this guide provide a robust framework for researchers to confidently explore the chemical space of substituted anilines and other important pharmaceutical building blocks.

References

A Comparative Toxicity Analysis of Halogenated Nitroaniline Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Halogenated nitroanilines are a class of aromatic compounds integral to various industrial syntheses, serving as precursors for dyes, pharmaceuticals, pesticides, and corrosion inhibitors.[1][2][3] Their widespread use, however, leads to their inevitable release into the environment, raising significant toxicological concerns for both ecosystem and human health.[3][4] These molecules are characterized by an aniline backbone substituted with a nitro (-NO₂) group and one or more halogen atoms (F, Cl, Br, I). The specific arrangement of these substituents—the isomerism—dramatically influences the compound's physicochemical properties and, consequently, its biological activity and toxicity profile.

This guide provides an in-depth comparative analysis of the toxicity of halogenated nitroaniline isomers. Moving beyond a simple data summary, we will explore the fundamental mechanisms of toxicity, dissect the structure-activity relationships that govern isomer-specific potency, and provide detailed, field-proven experimental protocols for their assessment. For researchers in toxicology, environmental science, and drug development, understanding these nuances is critical for accurate risk assessment, the design of safer chemicals, and the development of effective therapeutics.

Chapter 1: The Chemical Landscape and Its Toxicological Implications

The toxicity of a halogenated nitroaniline is not an intrinsic property of its elemental composition but is dictated by its three-dimensional structure and the resulting electronic landscape. The relative positions of the amino, nitro, and halogen groups on the benzene ring determine the molecule's reactivity and interaction with biological systems.

The key structural features influencing toxicity are:

  • Position of the Nitro Group: The location of the electron-withdrawing nitro group relative to the electron-donating amino group significantly impacts the molecule's redox potential and susceptibility to metabolic activation. Studies on nitroanilines and related compounds have shown that substances with a nitro group in the meta or para position to the amino group are often mutagenic, whereas many ortho derivatives are non-mutagenic.[5]

  • Position and Nature of the Halogen: Halogens are also electron-withdrawing and their presence can enhance the overall electrophilicity of the molecule, potentially increasing its reactivity and toxicity.[6] The position of the halogen can sterically hinder or facilitate metabolic processes at adjacent sites.

  • Physicochemical Properties: Isomeric changes directly alter properties like hydrophobicity (LogP) and electronic parameters (e.g., LUMO energy), which are key descriptors in Quantitative Structure-Activity Relationship (QSAR) models used to predict toxicity.[6][7]

Caption: Isomeric positions on the aniline ring relative to the amino group (Position 1).

Chapter 2: Core Mechanisms of Toxicity

Despite the diversity of isomers, the toxic effects of halogenated nitroanilines are largely driven by a few conserved biochemical pathways. The primary event is the metabolic activation of the nitro group, which initiates a cascade of cellular damage.

Metabolic Activation via Nitroreduction

The cornerstone of nitroaniline toxicity is the reduction of the nitro group, a process primarily catalyzed by nitroreductase enzymes found in both mammalian tissues and gut microbiota. This multi-step reduction pathway generates highly reactive intermediates.[8]

  • Nitroaniline to Nitroso Intermediate: The nitro group (NO₂) is first reduced to a nitroso group (NO).

  • Nitroso to Hydroxylamine Intermediate: The nitroso group is further reduced to a hydroxylamine (NHOH). This intermediate is a potent electrophile and is considered the principal mediator of toxicity.

  • Hydroxylamine to Amine: The final step is the reduction of the hydroxylamine to a stable amine (diamine) metabolite.

The hydroxylamine intermediate is highly reactive and can covalently bind to cellular macromolecules, including DNA, leading to mutations.[8] It also participates in redox cycling, generating reactive oxygen species (ROS) that cause widespread oxidative stress.

cluster_pathway Metabolic Activation Pathway of Nitroanilines cluster_damage Cellular Damage Parent Halogenated Nitroaniline (R-NO₂) Nitroso Nitroso Intermediate (R-NO) Parent->Nitroso Nitroreductase Hydroxylamine Reactive Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine Nitroreductase Amine Stable Diamine Metabolite (R-NH₂) Hydroxylamine->Amine DNA_Damage DNA Adducts (Genotoxicity) Hydroxylamine->DNA_Damage Causes Oxidative_Stress Oxidative Stress (ROS Production) Hydroxylamine->Oxidative_Stress Protein_Damage Protein Binding Hydroxylamine->Protein_Damage

Caption: The nitroreduction pathway leading to reactive intermediates and cellular damage.

Hematotoxicity: The Signature Effect of Methemoglobinemia

A hallmark of exposure to many nitroanilines is methemoglobinemia, a condition where the iron in hemoglobin is oxidized from its ferrous state (Fe²⁺) to the ferric state (Fe³⁺).[9][10] Ferric iron cannot bind oxygen, leading to functional anemia and cyanosis (a bluish discoloration of the skin). This oxidation is driven by the reactive metabolites, particularly the hydroxylamine, which act as potent oxidizing agents within red blood cells. The body's response to this chemically induced anemia often includes compensatory hematopoiesis (production of new red blood cells) and increased workload on the spleen, which can lead to spleen enlargement and hemosiderin deposition (iron storage).[2][9][11]

Hepatotoxicity and Glutathione Depletion

The liver is a primary site of metabolism and is thus vulnerable to the toxic effects of these compounds. Studies on 2-chloro-4-nitroaniline (2C4NA) and 4-chloro-2-nitroaniline (4C2NA) in isolated rat hepatocytes demonstrated direct cellular damage, evidenced by the loss of membrane integrity (release of lactate dehydrogenase, LDH) and a significant depletion of intracellular glutathione (GSH).[12] GSH is a critical antioxidant that detoxifies reactive electrophiles. Its depletion leaves the cell vulnerable to oxidative damage from the reactive intermediates of nitroreduction.

Chapter 3: Comparative Toxicity Profiles of Isomers

The toxicity of halogenated nitroanilines varies significantly based on the isomeric structure. While comprehensive data for all possible isomers is lacking, clear structure-activity relationships can be established from existing studies.

Chloro-Nitroaniline Isomers

Direct comparative studies provide valuable insights. An investigation into the toxicity of 4-chloro-2-nitroaniline (4C2NA) and 2-chloro-4-nitroaniline (2C4NA) on rat hepatocytes revealed that both compounds cause significant cell death, microsomal damage, and GSH depletion.[12] However, the study suggested that 2-chloro-4-nitroaniline (2C4NA) may induce more severe cellular damage than its 4-chloro-2-nitroaniline (4C2NA) counterpart.[12] This highlights that the relative positions of the chloro and nitro substituents are a critical determinant of hepatotoxic potential.

Insights from Chloroaniline Isomers

To understand the influence of the halogen's position, we can draw parallels from extensive studies on non-nitrated chloroaniline isomers. The National Toxicology Program (NTP) conducted comparative studies on ortho-, meta-, and para-chloroaniline, identifying the hematopoietic system as the primary target.[9][13] The order of potency for inducing methemoglobinemia and related hematological effects was definitively established as:

p-chloroaniline > m-chloroaniline > o-chloroaniline [9]

Furthermore, p-chloroaniline was found to be clearly genotoxic across multiple assays, whereas the o- and m- isomers produced inconsistent or weak results.[9] This suggests that the para position for the halogen may confer greater hematotoxic and genotoxic potential, a hypothesis that requires further testing within the halogenated nitroaniline class.

Bromo-Nitroaniline Isomers

Data on bromo-nitroanilines is less comprehensive but indicates a similar hazard profile. 4-Bromo-2-nitroaniline is classified as harmful if swallowed, an irritant to the skin and eyes, and a potential respiratory irritant and skin sensitizer.[14] The oral LD₅₀ in rats was determined to be greater than 500 mg/kg.[15] 4-Bromo-3-nitroaniline is also known to be an irritant to the eyes, skin, and respiratory system.[16]

Data Summary Table
IsomerHalogenKey Toxicity EndpointsObserved Potency/EffectsReferences
4-Nitroaniline NoneHematotoxicity (Methemoglobinemia), Genotoxicity, Potential CarcinogenicityStrong methemoglobin former; Mutagenic in vitro; Oral LD₅₀ (rat) = 750 mg/kg.[2][10][17]
2-Chloro-4-nitroaniline ChloroHepatotoxicity, GenotoxicityInduces severe cellular damage in rat hepatocytes; Bacterial mutagen.[1][12]
4-Chloro-2-nitroaniline ChloroHepatotoxicity, GenotoxicityInduces cellular damage and GSH depletion; Metabolites are mutagenic.[8][12]
p-Chloroaniline ChloroHematotoxicity, GenotoxicityMost potent of the three chloroaniline isomers in inducing methemoglobinemia; Clearly genotoxic.[9]
m-Chloroaniline ChloroHematotoxicity, GenotoxicityIntermediate hematotoxic potency; Mixed genotoxicity results.[9]
o-Chloroaniline ChloroHematotoxicity, GenotoxicityLeast potent hematotoxic isomer; Mixed genotoxicity results.[9]
4-Bromo-2-nitroaniline BromoAcute Toxicity, IrritationHarmful if swallowed; Skin, eye, and respiratory irritant; Oral LD₅₀ (rat) > 500 mg/kg.[14][15]
4-Bromo-3-nitroaniline BromoIrritationSkin, eye, and respiratory irritant.[16]

Chapter 4: Experimental Protocols for Toxicity Assessment

To ensure data is reliable and comparable across studies, standardized protocols are essential. The following sections detail methodologies for key toxicity assays.

Protocol 1: In Vitro Hepatotoxicity Assay

This protocol is adapted from methodologies used to assess the toxicity of chloronitroanilines in isolated rat hepatocytes.[12]

  • Objective: To determine the direct cytotoxic and metabolic effects of halogenated nitroaniline isomers on liver cells.

  • Principle: Primary hepatocytes are isolated and exposed to the test compounds. Cell viability, membrane integrity (LDH release), and intracellular glutathione (GSH) levels are measured to quantify toxicity.

  • Methodology:

    • Hepatocyte Isolation: Anesthetize a male Sprague-Dawley rat and perform a two-step collagenase perfusion of the liver to obtain a single-cell suspension of hepatocytes.

    • Cell Culture: Plate the isolated hepatocytes in appropriate culture medium and allow them to attach for 2-4 hours.

    • Compound Exposure: Prepare stock solutions of the test isomers in a suitable solvent (e.g., DMSO). Dilute to final concentrations (e.g., 0.2 mM and 2 mM) in culture medium and add to the cells. Include vehicle-only controls. Incubate for a defined period (e.g., 3 hours).

    • Viability Assessment (Trypan Blue Exclusion): At the end of the incubation, harvest the cells and mix with a 0.4% Trypan Blue solution. Count viable (unstained) and non-viable (blue) cells using a hemocytometer.

    • Membrane Integrity (LDH Assay): Collect the culture medium (supernatant). Measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a commercially available colorimetric assay kit.

    • GSH Measurement: Lyse the remaining cells. Measure the concentration of intracellular reduced glutathione (GSH) using a fluorometric or colorimetric assay kit (e.g., based on Ellman's reagent).

    • Data Analysis: Express viability as a percentage of the control. Express LDH release and GSH levels relative to total cellular protein. Compare treated groups to controls using appropriate statistical tests (e.g., ANOVA).

cluster_assays 4. Endpoint Assays start Start: Anesthetized Rat perfusion 1. Liver Perfusion (Collagenase) start->perfusion isolation 2. Hepatocyte Isolation & Cell Plating perfusion->isolation exposure 3. Compound Exposure (Isomers + Controls) isolation->exposure viability Viability (Trypan Blue) exposure->viability ldh Membrane Integrity (LDH Assay from Supernatant) exposure->ldh gsh Oxidative Stress (GSH Assay from Cell Lysate) exposure->gsh analysis 5. Data Analysis & Statistical Comparison viability->analysis ldh->analysis gsh->analysis end End: Toxicity Profile analysis->end

Caption: Experimental workflow for the in vitro hepatotoxicity assessment.

Protocol 2: Ames Test for Bacterial Mutagenicity

This protocol is based on the standard Ames test used to evaluate the mutagenicity of nitroaromatic compounds.[5]

  • Objective: To determine if a chemical or its metabolites can induce mutations in the DNA of a test organism.

  • Principle: Specially engineered strains of Salmonella typhimurium that cannot synthesize the amino acid histidine are used. The assay measures the rate at which the test compound causes a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

  • Methodology:

    • Strain Selection: Use at least two strains, such as TA98 (to detect frameshift mutagens) and TA100 (to detect base-pair substitution mutagens).

    • Metabolic Activation: Conduct the assay both with and without the addition of an S9 fraction (a rat liver homogenate containing metabolic enzymes like nitroreductases) to determine if metabolic activation is required for mutagenicity.

    • Plate Incorporation Assay: a. To a test tube, add 0.1 mL of an overnight culture of the selected Salmonella strain, 0.1 mL of the test compound at various concentrations, and 0.5 mL of S9 mix (or buffer for the non-activation arm). b. Incubate the mixture for 20-30 minutes at 37°C. c. Add 2 mL of molten top agar containing a trace amount of histidine (to allow for a few initial cell divisions) and biotin. d. Pour the mixture onto a minimal glucose agar plate.

    • Incubation: Incubate the plates at 37°C for 48-72 hours.

    • Scoring: Count the number of revertant colonies (his⁺) on each plate.

    • Data Analysis: A positive response is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the spontaneous background mutation rate observed in the negative control plates.

Conclusion and Future Directions

The toxicity of halogenated nitroanilines is a complex interplay of metabolic activation and isomeric structure. The primary mechanism of toxicity involves the enzymatic reduction of the nitro group to a reactive hydroxylamine intermediate, which drives both hematotoxicity (methemoglobinemia) and genotoxicity.

This guide demonstrates a clear structure-activity relationship where the relative positions of the nitro, amino, and halogen substituents dictate toxic potential. Comparative data suggests that para-substituted isomers may exhibit greater toxicity than ortho or meta isomers, and subtle changes, such as swapping the positions of a chloro and nitro group, can significantly alter hepatotoxic potency.

However, significant data gaps remain. There is a pressing need for more comprehensive, direct comparative studies, particularly for bromo- and iodo-nitroaniline isomers, to build more robust QSAR models. Future research should focus on:

  • Systematic toxicity testing of a wider range of isomers to refine structure-activity relationships.

  • Elucidating the specific nitroreductase enzymes responsible for activation in human tissues.

  • Investigating the chronic toxicity and carcinogenic potential of isomers that are currently poorly characterized.

By addressing these knowledge gaps, the scientific community can better predict and mitigate the risks associated with this important class of industrial chemicals.

References

Safety Operating Guide

Personal protective equipment for handling 2-Chloro-3-fluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 2-Chloro-3-fluoro-6-nitroaniline

As Senior Application Scientist, my priority is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides essential, field-tested protocols for handling this compound (CAS No. 948014-34-4), a compound that, while valuable in synthesis, demands rigorous safety measures due to its acute toxicity.[1] This document moves beyond a simple checklist, offering a procedural and logical framework to ensure that every interaction with this substance is a self-validating system of safety.

Understanding the Hazard: A Proactive Stance on Safety

This compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] The primary routes of exposure are inhalation, skin/eye contact, and ingestion.[2] Understanding these hazards is the first step in mitigating risk. The causality is clear: the chemical's structure and reactivity necessitate a comprehensive barrier between it and the researcher.

Hazard Identification:

  • Acute Toxicity (Oral, Dermal, Inhalation): Toxic if swallowed, in contact with skin, or if inhaled.[1][3][4]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. Each component is chosen to counteract a specific hazard posed by this compound.

Body PartPersonal Protective EquipmentSpecifications and Recommendations
Eyes/Face Safety goggles with side protection or a face shield.Must be worn to protect against splashes and dust.[5]
Skin Chemical-resistant gloves (e.g., Nitrile, Neoprene).Gloves should be inspected for integrity before each use and disposed of properly.[3][5] Double-gloving is recommended.[2]
Lab coat or chemical-resistant coveralls.To prevent skin contact with the substance.[5]
Respiratory NIOSH/MSHA or European Standard EN 149 approved respirator.Recommended when working outside of a fume hood, if dust is generated, or if irritation is experienced.[5]
Feet Closed-toe shoes.To protect against spills.[5]

This multi-layered approach to PPE ensures that all potential routes of exposure are adequately blocked, providing a robust safety margin for the researcher.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is critical for minimizing exposure and preventing accidents.

3.1. Engineering Controls and Preparation:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5] This is the most critical engineering control to prevent inhalation exposure.

  • Safety Equipment Check: Before beginning work, ensure that an eyewash station and safety shower are readily accessible and in good working order.[6]

  • Gather Materials: Have all necessary equipment and reagents, including waste containers, ready before handling the compound to minimize movement and potential for spills.

3.2. Handling the Compound:

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Weighing and Transfer: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid inhaling dust particles. Use a spatula for transfers and avoid creating dust.

  • In Solution: When working with the compound in solution, handle it within the fume hood. Avoid splashes and use appropriate glassware.

3.3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][7][8]

  • Keep away from incompatible materials such as strong oxidizing agents and acids.[5]

  • The storage area should be locked or accessible only to authorized personnel.[3]

Workflow for Safe Handling of this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_emergency Emergency Procedures prep_hood Verify Fume Hood Functionality prep_ppe Don Appropriate PPE prep_hood->prep_ppe prep_materials Gather All Necessary Materials prep_ppe->prep_materials handle_weigh Weigh Compound in Ventilated Enclosure prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Reaction in Fume Hood handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup emergency_spill Follow Spill Cleanup Protocol handle_reaction->emergency_spill If Spill Occurs emergency_exposure Administer First Aid handle_reaction->emergency_exposure If Exposure Occurs cleanup_dispose Dispose of Waste in Labeled Containers cleanup_decontaminate->cleanup_dispose cleanup_store Store Compound in Designated Area cleanup_dispose->cleanup_store emergency_report Report Incident emergency_spill->emergency_report emergency_exposure->emergency_report

Caption: Workflow for Safe Handling of this compound.

Disposal Plan: Ensuring a Safe End-of-Life for a Hazardous Compound

Proper disposal is a critical final step in the safe handling of this compound.

  • Waste Collection: Collect all waste material, including contaminated gloves, paper towels, and disposable labware, in a dedicated, clearly labeled, and sealed container.

  • Disposal Method: Dispose of the chemical waste through an approved waste disposal plant.[3] Do not dispose of it down the drain or in regular trash.

  • Environmental Precautions: Prevent the chemical from entering drains or waterways as it can be harmful to aquatic life.[3][4]

Emergency Procedures: Immediate and Effective Response

In the event of an exposure or spill, a swift and correct response is crucial.

  • Inhalation: Move the exposed person to fresh air at once.[9] If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[9]

  • Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected skin with plenty of soap and water for at least 15 minutes.[7][9] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][10] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]

  • Spills: Evacuate unnecessary personnel.[1] For solid spills, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[5] Avoid generating dust.[5] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.[5]

By internalizing these procedures, you not only protect yourself and your colleagues but also ensure the integrity of your research. Safety is not a barrier to discovery; it is the foundation upon which groundbreaking science is built.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.